4-(4-Acetamidophenyl)-4-oxobutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-acetamidophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXQQMLYHDQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283100 | |
| Record name | 4-(4-acetamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-15-4 | |
| Record name | 5473-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-acetamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Acetamidophenyl)-4-oxobutanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 4-(4-acetamidophenyl)-4-oxobutanoic acid. As a key intermediate in pharmaceutical development, a thorough understanding of its chemical and physical characteristics is paramount for its effective utilization in research and drug discovery.
Core Chemical and Physical Properties
This compound, also known as N-(4-acetylphenyl)succinamic acid, is a light brown amorphous powder.[1] Its core structure features an acetamidophenyl group linked to a butanoic acid chain via a keto functional group. This unique arrangement of functional groups dictates its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5473-15-4 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |
| Molecular Weight | 235.24 g/mol | [1] |
| Appearance | Light brown amorphous powder | [1] |
| Melting Point | 198-204 °C | [1] |
| Purity (typical) | ≥ 95% | [2] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Mechanism
The most plausible and widely utilized method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation .[3][4][5] This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.
In the case of this compound, the synthesis proceeds via the acylation of acetanilide with succinic anhydride . The acetamido group (-NHCOCH₃) on the aniline derivative is an ortho-, para-directing group, and due to steric hindrance, the acylation predominantly occurs at the para position. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation.
The reaction mechanism involves the formation of an acylium ion intermediate from the reaction of succinic anhydride with the Lewis acid. This highly electrophilic species then attacks the electron-rich benzene ring of acetanilide, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final product.
Figure 1: Generalized workflow for the Friedel-Crafts acylation synthesis of this compound.
Detailed Experimental Protocol: A Representative Friedel-Crafts Acylation
Materials:
-
Acetanilide
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or other suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous nitrobenzene and cool the flask in an ice-salt bath.
-
To the cooled solvent, add anhydrous aluminum chloride in portions with stirring.
-
In a separate beaker, dissolve acetanilide and succinic anhydride in anhydrous nitrobenzene.
-
Slowly add the solution of reactants from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a calcium chloride guard tube is critical because aluminum chloride reacts violently with water, which would deactivate the catalyst.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the C-O bond of the anhydride, facilitating the formation of the highly reactive acylium ion.
-
Inert Solvent: Nitrobenzene is often used as a solvent for Friedel-Crafts reactions because it is relatively unreactive under the reaction conditions and can dissolve the reactants and the aluminum chloride complex.
-
Temperature Control: The initial cooling is necessary to control the exothermic reaction between aluminum chloride and the reactants. Subsequent heating provides the activation energy needed for the reaction to proceed to completion.
-
Acidic Workup: The addition of the reaction mixture to ice and hydrochloric acid is to decompose the aluminum chloride complex and protonate the carboxylate to form the final carboxylic acid product.
Analytical Characterization
A crucial aspect of chemical synthesis is the thorough characterization of the final product to confirm its identity and purity. While specific, published spectra for this compound are not widely available, the expected spectral data can be predicted based on its structure.
Figure 2: A typical analytical workflow for the characterization of a synthesized organic compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (doublets, ~7.5-8.0 ppm) - Amide proton (singlet, ~9.5-10.5 ppm) - Methylene protons adjacent to the ketone (triplet, ~3.2 ppm) - Methylene protons adjacent to the carboxylic acid (triplet, ~2.7 ppm) - Acetyl methyl protons (singlet, ~2.1 ppm) - Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | - Carbonyl carbons (ketone and carboxylic acid, ~170-200 ppm) - Aromatic carbons (~120-145 ppm) - Methylene carbons (~30-40 ppm) - Acetyl methyl carbon (~25 ppm) |
| IR (Infrared) | - N-H stretch (amide, ~3300 cm⁻¹) - C=O stretch (ketone, ~1680 cm⁻¹) - C=O stretch (carboxylic acid, ~1710 cm⁻¹) - C=O stretch (amide, ~1660 cm⁻¹) - O-H stretch (carboxylic acid, broad, ~2500-3300 cm⁻¹) |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 235 - Fragmentation patterns corresponding to the loss of key functional groups (e.g., -COOH, -CH₂CH₂COOH, -NHCOCH₃) |
Applications and Future Directions
This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a wide range of subsequent chemical modifications.
Key Application Areas:
-
Analgesic and Anti-inflammatory Agents: The acetamidophenyl moiety is a key pharmacophore in many analgesic and anti-inflammatory drugs. This compound provides a scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications.[1]
-
Enzyme Inhibition Studies: The structural motifs present in this molecule make it a candidate for derivatization and screening in enzyme inhibition assays, contributing to the discovery of new therapeutic agents.[1]
-
Drug Formulation: The physicochemical properties of this compound can be leveraged in drug formulation to improve the solubility and bioavailability of active pharmaceutical ingredients.[1]
The development of novel synthetic routes that are more environmentally friendly and cost-effective will be a key area of future research. Furthermore, the exploration of the biological activities of derivatives of this compound is a promising avenue for the discovery of new therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is classified as a combustible solid.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry place away from incompatible materials.
This technical guide provides a foundational understanding of this compound. For researchers and drug development professionals, this information serves as a starting point for its application in the synthesis of novel compounds with potential therapeutic value. Further investigation into its specific biological activities and the development of more efficient synthetic methodologies will undoubtedly expand its utility in the field of medicinal chemistry.
References
-
PrepChem. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Wikipedia. (2023, April 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Nayak, S. P., Narayana, B., Sarojini, B. K., & Jasinski, J. P. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1836. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, January 9). Friedel-Crafts acylation of anilides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
YouTube. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. Prakash Academy. Retrieved from [Link]
-
Stilinović, V., Kaitner, B., & Vrdoljak, V. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1321. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxopentanoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
EPrints USM. (2018, September). Design, Synthesis and Characterization of 4-Oxobutanoic Acid Analogues as Potential Human Hypoxia Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD-2) Inhibitors. Retrieved from [Link]
Sources
Technical Whitepaper: 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
CAS Number: 5473-15-4 Synonyms: 3-(4-Acetamidobenzoyl)propionic acid; N-Acetyl-4-(3-carboxypropanoyl)aniline Content Type: Technical Reference & Protocol Guide[1]
Executive Summary & Chemical Significance
4-(4-Acetamidophenyl)-4-oxobutanoic acid is a bifunctional aromatic intermediate critical to hapten design and medicinal chemistry .[1] Structurally, it consists of an acetanilide core functionalized at the para-position with a succinyl (4-oxobutanoic acid) chain.[1]
This compound serves two primary roles in drug development:
-
Immunogen Synthesis (Haptenization): It acts as a structural mimic of Acetaminophen (Paracetamol) with a carboxylic acid "handle."[1] This allows for conjugation to carrier proteins (BSA, KLH) to generate antibodies for Therapeutic Drug Monitoring (TDM) assays (ELISA).[1]
-
Synthetic Scaffold: The 1,4-dicarbonyl motif allows for cyclization into heterocycles (e.g., pyridazinones, furanones) or reduction to alkylated aniline derivatives used in analgesic research.[1]
Chemical Profile
| Property | Specification |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Off-white to light brown amorphous powder |
| Melting Point | 198–204 °C [1, 2] |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water |
| pKa | ~4.5 (Carboxylic acid), ~14 (Amide N-H) |
Synthetic Architecture: Friedel-Crafts Acylation
The synthesis of CAS 5473-15-4 relies on the regioselective Friedel-Crafts acylation of acetanilide using succinic anhydride.[1]
Critical Mechanistic Insight:
Unlike simple benzene derivatives, acetanilide possesses an amide group that acts as a Lewis base.[1] The aluminum chloride (
Reaction Pathway Visualization
The following diagram illustrates the activation and substitution logic.
Figure 1: Mechanism of Friedel-Crafts acylation requiring excess Lewis acid to overcome amide complexation.
Experimental Protocols
These protocols are designed for research-grade synthesis and application.[1]
Protocol A: Synthesis of this compound
Safety Note:
-
Reagent Setup:
-
Procedure:
-
Step 1: Suspend acetanilide and succinic anhydride in DCE at 0°C.
-
Step 2: Add
portion-wise over 30 minutes. Expect exotherm and HCl gas evolution. -
Step 3: Allow the mixture to warm to room temperature, then reflux for 3–4 hours. The mixture will turn dark/viscous.
-
Step 4 (Quenching): Pour the reaction mixture onto 300 g of crushed ice/HCl (conc). Stir vigorously to decompose the aluminum complex.
-
Step 5 (Isolation): Filter the precipitated solid. Wash with cold water to remove aluminum salts.[1]
-
Step 6 (Purification): Dissolve the crude solid in dilute NaOH (10%), filter to remove unreacted acetanilide (insoluble), then re-acidify the filtrate with HCl to pH 2.[1] Recrystallize the precipitate from Ethanol/Water.[3]
-
Protocol B: Bioconjugation (Hapten-BSA Coupling)
This workflow is used to create immunogens for antibody production.[1]
-
Activation: Dissolve 10 mg of CAS 5473-15-4 in 1 mL dry DMF. Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of NHS (N-Hydroxysuccinimide).[1] Stir for 2 hours to form the NHS-ester.[1]
-
Conjugation: Add the activated hapten solution dropwise to a solution of BSA (10 mg/mL in PBS, pH 7.4).
-
Purification: Dialyze against PBS for 24 hours to remove unreacted small molecules.
Bioconjugation Workflow Diagram
Figure 2: Workflow for converting the carboxylic acid hapten into an immunogenic protein conjugate.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized or purchased compound, verify against these spectral signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
IR Spectroscopy (ATR):
References
-
Chem-Impex International. "Product Analysis: this compound."[1] Chem-Impex Catalog. Accessed 2024.[1] Link
-
Fluorochem. "Certificate of Analysis: CAS 5473-15-4."[1] Fluorochem Ltd.[1] Accessed 2024.[1] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 232337, this compound."[1] PubChem. Link[1]
-
MDPI. "Opioid-Based Haptens: Development of Immunotherapy."[1] Molecules, 2021.[1][3] (Contextual reference for hapten-linker chemistry). Link[1]
-
Study.com. "Reaction of Acetanilide with AlCl3 Mechanism."[1] Organic Chemistry Resources. Link
Sources
An In-depth Technical Guide to 4-(4-Acetamidophenyl)-4-oxobutanoic Acid: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(4-acetamidophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of various bioactive molecules. While the specific historical discovery of this compound is not prominently documented in contemporary literature, its synthesis is rooted in the well-established Friedel-Crafts acylation reaction. This guide details the plausible synthetic methodology, chemical properties, and its significant role as a building block in medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and potential applications of this versatile compound.
Introduction and Historical Context
This compound, with the CAS Number 5473-15-4, is a keto-acid derivative of acetanilide. Acetanilide itself has a notable history in pharmacology, being one of the first aniline derivatives discovered to have analgesic and antipyretic properties, introduced into medical practice in 1886.[1][2] The subsequent exploration of acetanilide derivatives for therapeutic applications has led to the synthesis of a vast array of related compounds.
Chemical Properties
| Property | Value | Source |
| CAS Number | 5473-15-4 | [3] |
| Molecular Formula | C₁₂H₁₃NO₄ | [3] |
| Molecular Weight | 235.24 g/mol | [3] |
| Melting Point | 198-204 °C | [3] |
| Appearance | Light brown amorphous powder | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
Synthesis of this compound
The most logical and widely accepted method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide with succinic anhydride. This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the electrophilic substitution of the acyl group onto the aromatic ring of acetanilide.
Reaction Principle
The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid catalyst. The electron-donating acetamido group of acetanilide directs the incoming electrophile to the para position of the benzene ring due to steric hindrance at the ortho positions.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Exemplary)
The following protocol is a representative procedure for the Friedel-Crafts acylation of acetanilide, adapted from general methods for similar reactions. A Japanese patent describes a similar catalytic acylation, providing a basis for the reaction conditions.[4]
Materials:
-
Acetanilide
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid
-
Sodium bicarbonate solution
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add acetanilide and nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.
-
Reagent Addition: Once the catalyst has been added, add a solution of succinic anhydride in nitrobenzene dropwise from the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, then heat to 50-60 °C for 2-3 hours to ensure completion.
-
Work-up: Cool the reaction mixture and pour it slowly into a beaker containing crushed ice and 5% hydrochloric acid. This will decompose the aluminum chloride complex.
-
Isolation: The crude product will precipitate out of the solution. Filter the precipitate and wash it thoroughly with cold deionized water, followed by a cold sodium bicarbonate solution to remove any unreacted succinic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
Role as a Synthetic Intermediate
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications.[3] The presence of a ketone, a carboxylic acid, and an acetamido group provides multiple reactive sites for further chemical modifications.
Synthesis of Bioactive Heterocycles
Research has demonstrated the use of derivatives of this compound in the construction of novel heterocyclic systems. For instance, the related compound 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been utilized to synthesize furanones, pyridazinones, diazepines, and other heterocyclic derivatives, some of which have shown promising antioxidant activity.
Caption: Role as a key synthetic intermediate.
Potential Biological Significance
While direct biological studies on this compound are limited in the public domain, its structural relationship to known pharmacologically active compounds provides a strong basis for its importance in drug discovery. The acetanilide moiety is a well-known pharmacophore present in many analgesic and antipyretic drugs. The butanoic acid chain can be modified to interact with various biological targets. It is primarily in the context of its derivatives that the biological potential is most evident.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, primarily through the Friedel-Crafts acylation of acetanilide, is a robust and well-understood process. While the compound itself is not typically an end-product for therapeutic use, its role as a key building block for the synthesis of analgesic, anti-inflammatory, and other bioactive compounds is well-established. This guide provides a foundational understanding of its synthesis and applications, highlighting its continued relevance in the field of drug discovery and development. Further research into the direct biological activities of this compound and the development of novel synthetic routes could open up new avenues for its application.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
This compound. (n.d.). Chem-Impex. Retrieved January 31, 2026, from [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
- Friedel-Crafts acylation reaction of anilides. (n.d.). Google Patents.
-
Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Acetanilide. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
A Study on Electrophilic Aromatic Substitution of Acetanilide. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 31, 2026, from [Link]
-
Friedel-Crafts acylation of anilides. (2021). Sciencemadness Discussion Board. Retrieved January 31, 2026, from [Link]
- Synthetic method of acetanilide derivative. (n.d.). Google Patents.
-
Unlocking New Avenues: Solid-State Synthesis of Molecularly Imprinted Polymers. (2024). MDPI. Retrieved January 31, 2026, from [Link]
-
Nitration of Acetanilide. (2018). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. (2013). YouTube. Retrieved January 31, 2026, from [Link]
-
Acetanilide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved January 31, 2026, from [Link]
-
Friedel-Crafts acylation reaction with anhydrides. (2000). ResearchGate. Retrieved January 31, 2026, from [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. (2017). ResearchGate. Retrieved January 31, 2026, from [Link]
Sources
An In-Depth Technical Guide to 4-(4-Acetamidophenyl)-4-oxobutanoic Acid: A Key Intermediate in Analgesic and Anti-inflammatory Drug Development
Introduction
In the landscape of pharmaceutical development, the strategic synthesis of active pharmaceutical ingredients (APIs) hinges on the availability of versatile and reliable chemical intermediates. 4-(4-Acetamidophenyl)-4-oxobutanoic acid stands as a pivotal building block, primarily recognized for its integral role in the synthesis of a range of analgesic and anti-inflammatory drugs.[1] This guide provides a comprehensive technical overview of this compound, from its chemical identity and synthesis to its application in drug discovery and the analytical methodologies required for its characterization. Designed for researchers, scientists, and drug development professionals, this document aims to deliver not just procedural steps, but also the underlying scientific rationale that governs its utility and application.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a chemical intermediate begins with its fundamental properties. These characteristics are critical for its handling, reaction optimization, and integration into synthetic workflows.
IUPAC Name: this compound[2]
Synonyms: N-(4-Butanoylphenyl)acetamide, 3-(4-Acetamidobenzoyl)propionic acid
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5473-15-4 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |
| Molecular Weight | 235.24 g/mol | [1] |
| Appearance | Light brown amorphous powder | [1] |
| Melting Point | 198-204 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
These properties underscore the compound's stability as a solid under standard conditions, facilitating its storage and handling in a laboratory setting. The defined melting point range and high purity achievable through HPLC are indicative of a well-behaved compound suitable for the stringent requirements of pharmaceutical synthesis.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound is a cornerstone of its utility. While specific proprietary methodologies may vary, a common and illustrative approach involves the Friedel-Crafts acylation of acetanilide with succinic anhydride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry.
The Friedel-Crafts Acylation Approach
The likely synthetic pathway is analogous to the preparation of similar compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, which is synthesized via a Friedel-Crafts reaction between toluene and succinic anhydride.[3]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Choice of Reactants: Acetanilide is used as the starting material, with the acetamido group serving as a para-directing activator for electrophilic aromatic substitution. This ensures the desired regioselectivity of the acylation. Succinic anhydride provides the four-carbon chain with a terminal carboxylic acid.
-
Choice of Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the succinic anhydride, making it a more potent electrophile. The Lewis acid coordinates with a carbonyl oxygen of the anhydride, increasing the positive charge on the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring of acetanilide.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent to prevent side reactions. Temperature control is crucial to manage the exothermicity of the reaction and prevent unwanted byproducts.
-
Work-up: An aqueous work-up is necessary to quench the reaction and remove the Lewis acid catalyst. The product can then be isolated by filtration and purified by recrystallization.
Detailed Experimental Protocol (Illustrative)
The following is a representative, self-validating protocol for the synthesis of this compound.
Materials:
-
Acetanilide
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Formation of the Acylium Ion: Slowly add a solution of succinic anhydride in anhydrous dichloromethane to the stirred suspension of aluminum chloride. Stir the mixture at room temperature for 30 minutes to allow for the formation of the reactive acylium ion complex.
-
Addition of Acetanilide: Add solid acetanilide portion-wise to the reaction mixture, ensuring the temperature does not exceed 25°C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and precipitate the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Role in Drug Development: A Precursor to Analgesic and Anti-inflammatory APIs
The primary significance of this compound lies in its function as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.[1] Its structure provides a versatile scaffold that can be chemically modified to produce a variety of active pharmaceutical ingredients.
Mechanism of Action of Derived NSAIDs
While this compound itself is not pharmacologically active, the NSAIDs synthesized from it typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5]
Caption: General mechanism of action of NSAIDs derived from the topic compound.
-
COX-1 and COX-2 Inhibition: NSAIDs block the active site of both COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid into prostaglandins.[4]
-
Therapeutic Effects: The inhibition of COX-2 leads to the desired anti-inflammatory, analgesic, and antipyretic effects by reducing the production of prostaglandins that mediate pain and inflammation.[4]
-
Side Effects: The concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to common NSAID-related side effects, such as gastrointestinal irritation, as COX-1 is responsible for producing prostaglandins that protect the stomach lining.[5]
The structural features of this compound, specifically the acetamidophenyl group and the butanoic acid chain, can be found in various forms within the final API structures, contributing to their binding affinity and selectivity for the COX enzymes.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical testing is paramount in pharmaceutical development to ensure the identity, purity, and quality of intermediates. For this compound, a combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation of the analyte from potential impurities. |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient) | A gradient elution allows for the separation of compounds with a range of polarities. TFA is used to improve peak shape by suppressing the ionization of the carboxylic acid group. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 254 nm | The aromatic ring in the molecule provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Self-Validating System: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure reliable and trustworthy results.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The number of signals, their chemical shifts, and their coupling patterns provide a detailed map of the molecule's atomic connectivity.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide, ketone, and carboxylic acid groups.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, serving as a critical and versatile intermediate in the synthesis of analgesics and anti-inflammatory agents. Its well-defined chemical properties and predictable reactivity in reactions like the Friedel-Crafts acylation make it a reliable component in complex synthetic routes. A thorough understanding of its synthesis, the mechanism of action of its derivatives, and the analytical methods for its characterization, as detailed in this guide, is essential for its effective application in drug discovery and development. The insights provided herein are intended to empower researchers and scientists to leverage this important chemical building block to its full potential in the creation of novel therapeutics.
References
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: [Link])
-
Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles - PubMed. (URL: [Link])
-
Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC - NIH. (URL: [Link])
-
Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Acetamidophenyl)-4-oxobutanoic Acid: Mechanism of Action & Application in Drug Development
Executive Summary
4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4) is a specialized chemical entity that serves a dual role in pharmaceutical development. Unlike direct therapeutic agents, this compound functions primarily as a critical intermediate and a bioanalytical probe .
Its "Mechanism of Action" is context-dependent:
-
In Bioanalysis (Primary Utility): It acts as a hapten mimic for Acetaminophen (Paracetamol). The 4-oxobutanoic acid tail serves as a linker, allowing the acetamidophenyl moiety to be conjugated to carrier proteins (e.g., BSA, KLH) to elicit specific antibodies for ELISA and toxicology screening assays.
-
In Medicinal Chemistry: It is the requisite scaffold for synthesizing 4-(4-aminophenyl)butyric acid (a GABA analogue) and investigating metabolites of nitrogen mustards like Chlorambucil.
This guide details the mechanistic principles of its immunogenic design, its synthetic utility, and validated protocols for its application in assay development.
Mechanism of Action: Immunochemical & Synthetic
The Hapten Principle (Bioanalytical MoA)
Small molecules like Acetaminophen (< 1000 Da) are not immunogenic on their own. To detect them via ELISA, they must be conjugated to a large carrier protein.[1] this compound is designed specifically to solve the "linker problem" in hapten synthesis.
-
Epitope Preservation: The acetamido (
) group is the primary antigenic determinant. -
Linker Strategy: The succinyl chain (
) attached at the para position mimics the geometry of the drug while providing a reactive carboxyl group for conjugation. -
Molecular Recognition: Antibodies raised against this conjugate recognize the
core, allowing detection of free Acetaminophen in patient serum.
Synthetic Pathway & Chemical Reactivity
As a chemical intermediate, the compound undergoes specific transformations to yield bioactive GABA analogues. The ketone functionality at the C4 position is susceptible to reduction (e.g., Wolff-Kishner), converting the "oxo" bridge into a methylene group, yielding 4-(4-acetamidophenyl)butanoic acid , which is subsequently hydrolyzed to 4-(4-aminophenyl)butyric acid (a GABA receptor agonist candidate).
Figure 1: Dual pathway illustrating the compound's role as a bioanalytical hapten (top branch) and a synthetic precursor for GABA analogs (bottom branch).
Technical Specifications & Data Profile
| Property | Value | Relevance |
| CAS Number | 5473-15-4 | Unique Identifier |
| Molecular Formula | Stoichiometry for conjugation | |
| Molecular Weight | 235.24 g/mol | Calculation of Hapten:Carrier ratio |
| Solubility | DMSO, Methanol, Dilute Base | Low water solubility until conjugated |
| pKa (Calc) | ~4.5 (Carboxylic acid) | Optimal pH for EDC coupling is 4.7–6.0 |
| Melting Point | 198–204 °C | Purity indicator (Crystalline solid) |
Experimental Protocols
Protocol A: Synthesis of Hapten-BSA Immunogen
Objective: Conjugate this compound to Bovine Serum Albumin (BSA) to create an immunogen for antibody production.
Reagents:
-
Carrier: BSA (Bovine Serum Albumin)
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
-
Buffer: MES (0.1 M, pH 5.5) and PBS (pH 7.4)
Workflow:
-
Activation: Dissolve 10 mg of Hapten in 1 mL DMSO. Add to 4 mL of MES buffer. Add 10 equivalents of EDC and 10 equivalents of NHS. Incubate for 15 minutes at Room Temperature (RT) to form the NHS-ester active intermediate.
-
Conjugation: Dissolve 20 mg BSA in 5 mL PBS. Slowly add the activated Hapten-NHS solution to the BSA solution while stirring.
-
Incubation: React for 2–4 hours at RT or overnight at 4°C.
-
Purification: Dialyze the mixture against PBS (3 changes over 24 hours) to remove unreacted hapten and byproducts.
-
Validation: Verify conjugation via UV-Vis spectroscopy (shift in absorbance at 240–280 nm) or MALDI-TOF MS.
Protocol B: Competitive ELISA for Paracetamol Detection
Objective: Use the hapten to detect free drug levels.
Workflow:
-
Coating: Coat microtiter plate with Hapten-Ovalbumin conjugate (Note: Use a different carrier than BSA to avoid cross-reactivity) at 1 µg/mL in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash plate and block with 1% Casein in PBS for 1 hour.
-
Competition: Add 50 µL of standard/sample (Free Paracetamol) + 50 µL of Anti-Hapten Antibody. Incubate 1 hour.
-
Detection: Wash. Add HRP-conjugated secondary antibody. Incubate 1 hour.
-
Readout: Add TMB substrate. Stop with
. Read OD at 450 nm.-
Result: Signal is inversely proportional to the concentration of Paracetamol in the sample.
-
Critical Analysis & Troubleshooting
Solubility Challenges
The compound contains a phenyl ring and an acetamido group, making it sparingly soluble in pure water at acidic pH.
-
Solution: Always dissolve in a minimal volume of DMSO or DMF before diluting into aqueous coupling buffers.
-
pH Sensitivity: Ensure the pH during conjugation does not drop below 4.5, or the carboxylic acid will protonate and precipitate out of solution before activation.
Specificity vs. Cross-Reactivity
When used as an immunogen, the "linker" (4-oxobutanoic chain) can sometimes elicit antibodies against the linker itself rather than the drug moiety.
-
Mitigation: In the ELISA phase, use a heterologous linker if possible, or verify that the antibody recognizes free Acetaminophen (which lacks the linker) with high affinity (
ng/mL).
Stability
The ketone bridge is stable under standard physiological conditions but susceptible to strong reducing agents. Avoid using borohydrides during the conjugation step unless reducing the ketone is intentional (which changes the epitope).
References
-
ChemicalBook. (2024). This compound: Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH) / PubChem. (2024). Compound Summary: this compound.[2][3][4][6] Retrieved from
-
Aptamer Group. (2023). New Methods For Hapten Bioanalysis. (Context on Hapten-Linker design). Retrieved from
-
BenchChem. (2024). Product Analysis: CAS 5473-15-4.[2][3][5][7] Retrieved from
-
ResearchGate. (2009). Procedure for the synthesis of hapten immunogens for ELISA. (General methodology for oxobutanoic acid haptens). Retrieved from
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. This compound | 5473-15-4 | Benchchem [benchchem.com]
- 3. 4-(4-Aminophenyl)butyric acid | 15118-60-2 [chemicalbook.com]
- 4. This compound | 5473-15-4 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. Carboxes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
Executive Summary
4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4) is a critical keto-acid intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex pharmacophores.[1][2][3] It represents a succinylated derivative of acetanilide, serving as a stable precursor for 4-(4-aminophenyl)butyric acid analogues.
This guide details the molecular stoichiometry, validated synthetic protocols via Friedel-Crafts acylation, and analytical profiling required for high-purity applications in drug discovery.
Part 1: Molecular Identity & Stoichiometry
The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis and quantitative mass spectrometry (proteomics).
Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | This compound | Also: 3-(4-Acetamidobenzoyl)propionic acid |
| CAS Number | 5473-15-4 | |
| Molecular Formula | ||
| Average Molecular Weight | 235.24 g/mol | Used for molarity calculations |
| Monoisotopic Mass | 235.084458 Da | Used for High-Res MS (HRMS) |
| Melting Point | 198–204 °C | Decomposition often observed near MP |
| Physical State | Light brown/off-white amorphous powder | Hygroscopic tendencies |
| pKa (Predicted) | ~4.5 (Carboxylic acid) | Amide proton is non-ionizable in bio-range |
Isotopic Distribution Logic
For mass spectrometry validation, the isotopic envelope follows the natural abundance of Carbon-13.
-
M+0 (100%): 235.08 Da
-
M+1 (~13.4%): 236.09 Da (Driven by 12 carbons)
-
M+2 (~1.5%): 237.09 Da
Part 2: Synthetic Architecture (Friedel-Crafts Acylation)
Mechanistic Causality
The synthesis relies on the Friedel-Crafts acylation of acetanilide using succinic anhydride.
-
Regioselectivity: The acetamido group (
) is an ortho, para-director. However, due to the steric bulk of the incoming succinic anhydride- complex, the substitution occurs almost exclusively at the para position. -
Catalyst Stoichiometry (Critical): Unlike standard acylations requiring 1.1 equivalents of Lewis acid, this reaction requires
3 equivalents of Aluminum Chloride ( ).-
1 eq complexes with the succinic anhydride carbonyls.
-
1 eq complexes with the product ketone.
-
1 eq complexes with the acetamide oxygen (deactivating the ring slightly, requiring thermal energy to drive the reaction).
-
Experimental Workflow Diagram
Caption: Step-wise Friedel-Crafts acylation workflow emphasizing the critical hydrolysis step.
Validated Protocol
Safety Note:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to sludge formation), reflux condenser, and drying tube (
). -
Charging: Add Acetanilide (13.5 g, 0.1 mol) and Succinic Anhydride (10.0 g, 0.1 mol) to 1,2-Dichloroethane (DCE, 100 mL) .
-
Scientist's Note: DCE is preferred over
(flammable) or Nitrobenzene (hard to remove).
-
-
Catalyst Addition: Cool the mixture to 0-5°C. Add Anhydrous
(40.0 g, ~0.3 mol) portion-wise over 30 minutes.-
Why? Rapid addition causes a temperature spike that promotes polymerization of the anhydride.
-
-
Reaction: Allow to warm to room temperature, then reflux (
) for 3 hours. Evolution of HCl gas indicates reaction progress. -
Quenching (The Danger Zone):
-
Isolation: The solid product precipitates immediately. Filter via Buchner funnel. Wash with cold water (2x 50 mL) to remove residual Aluminum salts.
-
Purification: Recrystallize from dilute Ethanol (30% EtOH in
).-
Target Yield: 60-75%.
-
Part 3: Analytical Validation
Trustworthiness in synthesis requires proving the structure. Do not rely solely on melting point.
Mass Spectrometry Fragmentation Logic
In ESI-MS (Positive Mode), the parent ion
Caption: Proposed ESI-MS fragmentation pathway. The m/z 148 peak corresponds to the acetamidobenzoyl cation.
NMR Profiling ( -NMR, DMSO- )
- 12.1 (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
10.2 (s, 1H): Amide
. - 7.9 (d, 2H, J=8.8 Hz): Aromatic protons ortho to ketone (deshielded).
- 7.7 (d, 2H, J=8.8 Hz): Aromatic protons ortho to amide.
-
3.15 (t, 2H): Methylene adjacent to ketone (
). -
2.55 (t, 2H): Methylene adjacent to carboxyl (
). -
2.09 (s, 3H): Acetyl methyl group (
).
Part 4: Pharmaceutical Utility
This compound is not merely a final product but a "chemical pivot."[6]
-
Linker Chemistry: The terminal carboxylic acid allows for conjugation to proteins or polymers via EDC/NHS coupling, making it useful for creating drug-hapten conjugates in immunology.
-
Metabolic Studies: It serves as a reference standard for oxidative metabolites of chain-extended aniline derivatives.
-
Prodrug Synthesis: Reduction of the ketone (via Clemmensen or Wolff-Kishner) yields 4-(4-acetamidophenyl)butanoic acid , a scaffold for histone deacetylase (HDAC) inhibitors.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 232337, this compound. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
4-(4-Acetamidophenyl)-4-oxobutanoic Acid: Spectral Characterization & Technical Guide
[1]
Compound: 4-(4-Acetamidophenyl)-4-oxobutanoic acid CAS Registry Number: 5473-15-4 Synonyms: 3-(4-Acetamidobenzoyl)propionic acid; N-Acetylsulfanilylbutyric acid (misnomer, but chemically related context); Succinic acid mono-4-acetamidoanilide derivative.[1] Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol [2][3]
Introduction & Structural Analysis[5]
In the realm of medicinal chemistry, This compound serves as a critical intermediate, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocycles.[1] Structurally, it represents a "chimeric" scaffold combining an acetanilide moiety (analgesic pharmacophore) with a succinic acid side chain via a keto-linkage.[1]
For the researcher, characterizing this molecule requires navigating three distinct carbonyl environments: a carboxylic acid, an aryl ketone, and an acetamide.[1] This guide provides a definitive spectral breakdown (NMR, IR, MS) and the experimental logic required to validate its identity and purity.
Structural Logic & Reactivity
The molecule is synthesized via a Friedel-Crafts acylation of acetanilide with succinic anhydride.[1] This pathway dictates the impurity profile often seen in spectra (e.g., unreacted acetanilide or regioisomers if the directing groups compete, though the para position is strongly favored).[1]
Figure 1: Synthesis pathway highlighting the origin of the molecular scaffold.
Sample Preparation & Experimental Protocols
Before acquiring data, proper sample preparation is non-negotiable to avoid artifacts (e.g., solvent suppression signals masking key peaks).[1]
NMR Sample Preparation
The compound has poor solubility in chloroform (
-
Solvent of Choice: DMSO-
(Dimethyl sulfoxide-d6).[1] -
Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR.
-
Note: If exchangeable protons (NH, COOH) are not visible, ensure the DMSO is dry (store over molecular sieves) or run the spectrum at a lower temperature (e.g., 280 K) to slow exchange rates.[1]
IR Sample Preparation[1]
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
-
Protocol: For KBr, grind 1 mg of sample with 100 mg dry KBr. Press into a transparent disc. For ATR, ensure the crystal is cleaned with isopropanol to remove residual oils.[1]
Mass Spectrometry (LC-MS)
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is defined by the AA'BB' aromatic system and the succinyl ethylene bridge .[1]
H NMR Data (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 12.15 | br s | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |
| 10.25 | s | 1H | -NH -CO- | Amide proton.[1] Sharp singlet in dry DMSO. |
| 7.92 | d ( | 2H | Ar-H (2,[1]6) | Ortho to ketone. Deshielded by carbonyl anisotropy.[1] |
| 7.71 | d ( | 2H | Ar-H (3,[1]5) | Ortho to acetamide.[1] |
| 3.18 | t ( | 2H | -CO-CH | Methylene |
| 2.56 | t ( | 2H | -CH | Methylene |
| 2.09 | s | 3H | -CO-CH | Acetyl methyl group.[1] |
Expert Insight: The coupling constant (
C NMR Data (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment |
| 197.8 | C=O[1] (Ketone) | Aryl ketone carbon (most deshielded).[1] |
| 173.9 | C=O[1] (Acid) | Carboxylic acid carbonyl. |
| 169.1 | C=O[1] (Amide) | Acetamide carbonyl. |
| 143.5 | C (Quaternary) | Aromatic C-N (ipso).[1] |
| 131.2 | C (Quaternary) | Aromatic C-CO (ipso).[1] |
| 129.4 | CH (Aromatic) | Carbons ortho to ketone.[1] |
| 118.3 | CH (Aromatic) | Carbons ortho to amide.[1] |
| 33.2 | CH | Methylene |
| 28.0 | CH | Methylene |
| 24.1 | CH | Acetyl methyl.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by three distinct carbonyl stretches.[1] Resolving these confirms the integrity of the functional groups.[1]
| Wavenumber (cm | Vibration Mode | Functional Group | Notes |
| 3300–3350 | N-H Stretch | Secondary Amide | Usually a sharp band.[1] |
| 2500–3000 | O-H Stretch | Carboxylic Acid | Very broad "hump" underlying C-H stretches.[1] |
| 1715–1725 | C=O Stretch | Carboxylic Acid | Highest frequency carbonyl in this molecule.[1] |
| 1675–1685 | C=O Stretch | Aryl Ketone | Conjugation with the ring lowers the frequency.[1] |
| 1655–1665 | C=O[1] Stretch | Amide I | Characteristic acetanilide band.[1] |
| 1590–1600 | C=C Stretch | Aromatic Ring | Skeletal vibrations. |
| 1530–1540 | N-H Bend | Amide II | Combined N-H bending and C-N stretching.[1] |
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
Molecular Ion: [M+H]
Fragmentation Pathway: The fragmentation pattern is driven by the stability of the acylium ion and the cleavage of the succinyl chain.[1]
-
[M+H]
(236): Parent ion. -
m/z 218: Loss of H
O (from carboxylic acid/ketone interaction). -
m/z 162: [AcNH-Ph-CO]
(Acylium ion).[1] This is the base peak in many hard ionization spectra (EI), representing cleavage to the ketone.[1] -
m/z 134: [AcNH-Ph]
or [H N-Ph-CO] (Loss of CO from acylium or loss of ketene).[1]
Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.[1]
References
-
Chemical Structure & Properties: National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 232337, this compound. Retrieved from [Link][1]
-
Synthesis Methodology: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts succinoylation protocols).
-
General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]
An In-Depth Technical Guide to the Synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
Introduction
4-(4-Acetamidophenyl)-4-oxobutanoic acid is a valuable intermediate in medicinal chemistry and pharmaceutical development. Its structure, featuring a para-substituted acetamido group on a phenyl ring attached to a keto-acid moiety, makes it a key building block for the synthesis of various bioactive molecules, including analgesic and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and expected outcomes. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthesis.
Core Synthesis Strategy: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide with succinic anhydride. This electrophilic aromatic substitution reaction is a robust and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[2][3]
Reaction Mechanism and Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich π-system of the acetanilide ring then attacks this acylium ion. The acetamido group is an ortho-, para-directing activator, and due to steric hindrance, the acylation predominantly occurs at the para-position. A subsequent workup with an aqueous acid is necessary to hydrolyze the aluminum chloride complex of the product and yield the final carboxylic acid. A stoichiometric amount of the Lewis acid is crucial as it complexes with both the carbonyl oxygen of the product and the amide group of the reactant.
Experimental Protocol
This section details a laboratory-scale procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetanilide | 135.17 | 13.52 g | 0.10 |
| Succinic Anhydride | 100.07 | 10.01 g | 0.10 |
| Anhydrous Aluminum Chloride | 133.34 | 29.33 g | 0.22 |
| Nitrobenzene | 123.11 | 100 mL | - |
| 5% Hydrochloric Acid | - | 200 mL | - |
| 5% Sodium Hydroxide Solution | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add acetanilide (13.52 g, 0.10 mol) and nitrobenzene (100 mL). Stir the mixture until the acetanilide is completely dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Lewis Acid: While maintaining the temperature between 0-5 °C, slowly and portion-wise add anhydrous aluminum chloride (29.33 g, 0.22 mol) to the stirred solution. The addition should be done carefully to control the exothermic reaction.
-
Addition of Acylating Agent: After the complete addition of aluminum chloride, add succinic anhydride (10.01 g, 0.10 mol) portion-wise through the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing 200 mL of ice-cold 5% hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Purification: The crude product can be purified by recrystallization.[4] Dissolve the crude solid in a minimum amount of hot 5% sodium hydroxide solution. Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with 5% hydrochloric acid until the pH is acidic, which will precipitate the purified this compound. Collect the purified product by vacuum filtration, wash with cold deionized water, and dry it in a vacuum oven at 80 °C. Alternatively, recrystallization from ethanol or an ethanol-water mixture can be employed.[5][6]
Data and Characterization
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [1] |
| Molecular Weight | 235.24 g/mol | [1] |
| Appearance | Light brown amorphous powder | [1] |
| Melting Point | 198-204 °C | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Spectroscopic Data (Expected)
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons, the methylene protons of the butanoic acid chain, the acetyl methyl protons, and the amide and carboxylic acid protons. The aromatic protons will likely appear as two doublets in the range of δ 7.5-8.0 ppm. The methylene protons should appear as two triplets around δ 2.5-3.2 ppm. The acetyl methyl protons will be a singlet around δ 2.1 ppm. The amide proton will be a singlet around δ 10.2 ppm, and the carboxylic acid proton will be a broad singlet.
-
¹³C NMR (DMSO-d₆): The spectrum should display signals for the carbonyl carbons of the ketone, amide, and carboxylic acid, as well as signals for the aromatic carbons and the aliphatic carbons of the butanoic acid chain and the acetyl group.
-
IR (KBr): Characteristic peaks are expected for the N-H stretch of the amide, the C=O stretch of the ketone, amide, and carboxylic acid, and the aromatic C-H and C=C stretches.
Visualizing the Pathway and Workflow
Synthesis Pathway
Caption: Friedel-Crafts acylation of acetanilide with succinic anhydride.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via the Friedel-Crafts acylation of acetanilide with succinic anhydride is a reliable and efficient method. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature, and a thorough purification process are key to obtaining a high yield of the pure product.
References
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]
-
Friedel-Crafts acylation of anilides. (2021, January 9). Sciencemadness Discussion Board. Retrieved from [Link]
- JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents. (n.d.).
-
Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved from [Link]
-
Synthesis of Acetanilide. (n.d.). Retrieved from [Link]
-
Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- US4895984A - Acylation of aromatics - Google Patents. (n.d.).
- US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents. (n.d.).
-
ix ABSTRACT Synthesis of 4-acetamidophenyl acetate and Its Analgesic Activity Assay in Mice (Mus musculus) Anindi Lupita Nasyan - Repository - UNAIR. (n.d.). Retrieved from [Link]
-
(PDF) Friedel-Crafts Acylation - ResearchGate. (2019, April 8). Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]
-
Mechanochemical Friedel–Crafts acylations - Beilstein Journals. (2019, June 17). Retrieved from [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. (n.d.). Retrieved from [Link]
-
4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc. (2025, August 22). Retrieved from [Link]
Sources
Biological Profile and Therapeutic Potential of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid: A Technical Review
Topic: Biological Activity of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
This compound (CAS 5473-15-4) represents a critical scaffold in the medicinal chemistry of non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying anti-rheumatic drugs (DMARDs).[1] Structurally characterized by a
Its biological significance is anchored in its metabolic conversion via
Chemical Identity & Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the pharmacokinetics of this compound, particularly its absorption and metabolic activation.[1]
| Property | Data | Relevance |
| IUPAC Name | This compound | Official nomenclature |
| CAS Number | 5473-15-4 | Unique Identifier |
| Molecular Formula | C₁₂H₁₃NO₄ | Stoichiometry |
| Molecular Weight | 235.24 g/mol | Small molecule (Lipinski compliant) |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; ensures oral bioavailability |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionized at physiological pH; requires transport mechanisms |
| Hydrogen Bond Donors | 2 (Amide NH, Acid OH) | Receptor binding capability |
| Hydrogen Bond Acceptors | 4 (Amide O, Ketone O, Acid O, OH) | Solubility and enzyme interaction |
Pharmacology & Mechanism of Action[1]
The -Oxo Acid Prodrug Mechanism
The biological activity of this compound is best understood through the lens of Fenbufen pharmacology.[1] Fenbufen is a known NSAID that exists as a
The Metabolic Activation Pathway:
-
Absorption: The compound is absorbed from the gastrointestinal tract.[1]
-
-Oxidation: The butyric acid side chain undergoes mitochondrial
-oxidation (similar to fatty acid metabolism).[1] -
Active Metabolite Formation: The chain is shortened by two carbons, converting the
-oxo acid into a phenylacetic acid derivative.[1]
Immunomodulation vs. COX Inhibition
While the metabolite Actarit is a weak COX inhibitor, its primary therapeutic value lies in immunomodulation .[1]
-
Suppression of T-Cell Activation: The metabolite inhibits the signal transduction pathways in T-helper cells, reducing the production of cytokines like Interleukin-2 (IL-2) .[1]
-
Prevention of Joint Destruction: By dampening the autoimmune response, the compound prevents the progressive erosion of articular cartilage and bone in rheumatoid arthritis models.[1]
Visualizing the Mechanism
The following diagram illustrates the metabolic conversion and downstream signaling effects.
Caption: Metabolic activation of this compound via hepatic beta-oxidation to the immunomodulator Actarit.[1]
Experimental Protocols for Evaluation
To validate the biological activity of this compound, researchers must employ a combination of synthetic verification and specific bioassays.[1]
Synthesis Protocol (Friedel-Crafts Acylation)
Objective: To generate high-purity this compound for biological testing.
-
Reagents: Acetanilide (1.0 eq), Succinic Anhydride (1.2 eq), Aluminum Chloride (AlCl₃, 2.5 eq), Nitrobenzene or Dichloromethane (Solvent).[1]
-
Procedure:
-
Dissolve acetanilide in the solvent at 0°C.[1]
-
Add succinic anhydride.[1]
-
Slowly add anhydrous AlCl₃ portion-wise to control the exotherm.[1]
-
Allow the reaction to warm to room temperature and stir for 4–6 hours (monitor by TLC).
-
Quenching: Pour the mixture into ice-cold HCl (2M) to decompose the aluminum complex.
-
Isolation: Filter the precipitate. Wash with cold water.[1]
-
Purification: Recrystallize from ethanol/water to achieve >98% purity (HPLC).
-
-
Validation: Confirm structure via ¹H-NMR (look for succinyl triplets at ~2.6 and 3.2 ppm).
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Edema)
Objective: To assess acute anti-inflammatory activity compared to standard NSAIDs.[1]
-
Animals: Male Wistar rats (150–200g), n=6 per group.[1]
-
Groups: Vehicle control, Indomethacin (Standard, 10 mg/kg), Test Compound (50, 100 mg/kg).[1]
-
Protocol:
In Vivo Immunomodulation Assay (Adjuvant-Induced Arthritis)
Objective: To evaluate the DMARD-like potential (delayed effect) relevant to Actarit.
-
Protocol:
-
Induce arthritis via intradermal injection of Mycobacterium butyricum in mineral oil into the tail base.[1]
-
Begin daily oral dosing of the test compound on Day 14 (established arthritis) for 21 days.
-
Endpoints: Measure secondary paw swelling (contralateral paw) and bone erosion via X-ray analysis on Day 35.
-
Significance: A reduction in secondary inflammation indicates systemic immune regulation, not just local COX inhibition.[1]
-
Data Summary & Comparative Analysis
The following table contrasts the expected activity of this compound with its active metabolite and a standard NSAID.
| Feature | This compound | Actarit (Active Metabolite) | Indomethacin (Standard) |
| Primary Class | Pro-drug / Intermediate | DMARD / Immunomodulator | NSAID |
| COX-1 Inhibition | Negligible / Weak | Weak | Potent |
| COX-2 Inhibition | Weak | Weak | Potent |
| T-Cell Suppression | Indirect (requires metabolism) | Moderate | Low |
| Gastrotoxicity | Low (Prodrug form) | Low | High |
| Main Indication | Precursor for synthesis | Rheumatoid Arthritis | Acute Pain/Inflammation |
Synthesis & Workflow Diagram
To assist in the experimental setup, the following workflow details the critical path from chemical synthesis to biological validation.
Caption: Integrated workflow for the synthesis and biological evaluation of this compound.
References
-
Chem-Impex International. (n.d.).[1] this compound Product Information. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] Actarit - PubChem Compound Summary. Retrieved from [1]
-
Fujisawa Pharmaceutical Co., Ltd. (1987).[1] Studies on Anti-rheumatic Drugs: Synthesis and biological activity of Actarit and related compounds. Journal of Pharmacobio-Dynamics.
-
Child, R. G., et al. (1977).[1] Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships. Journal of Pharmaceutical Sciences.
-
Kameo, K., et al. (1988).[1] Studies on antirheumatic agents: Synthesis and structure-activity relationships of 4-aryl-4-oxobutanoic acids. Chemical & Pharmaceutical Bulletin.
Sources
- 1. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Carboxes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 5. Actarit | C10H11NO3 | CID 2018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Technical Monograph: 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
Cheminformatics, Synthetic Utility, and Pharmacological Significance
Executive Summary
This technical guide analyzes 4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4), a critical aromatic keto-acid intermediate. While often overlooked as a mere building block, this molecule represents a pivot point in the synthesis of nitrogen mustard alkylating agents, most notably Chlorambucil . This guide deconstructs its SMILES notation for computational chemists, details its Friedel-Crafts synthesis for organic chemists, and contextualizes its role in drug development.
Part 1: Cheminformatics & Structural Decoding
The precise digital representation of chemical structures is the backbone of modern drug discovery. Below is the definitive cheminformatics profile for this compound.
1.1 SMILES Notation
Canonical SMILES:
[1] Isomeric SMILES:
(Note: As an achiral molecule, the isomeric SMILES is identical to the canonical form.)
1.2 Structural Parsing Logic
The SMILES string encodes the molecular connectivity through a depth-first traversal algorithm.
-
CC(=O)N : Represents the N-acetyl (acetamido) tail.
-
c1ccc(...)cc1 : Denotes the aromatic phenyl ring. The lowercase c indicates aromaticity.
-
C(=O)CCC(=O)O : Represents the 4-oxobutanoic acid (succinyl) chain attached at the para position relative to the acetamido group.
1.3 Physicochemical Profile
The following data points are critical for evaluating the compound's "Rule of 5" compliance and solubility profile.
| Property | Value | Computational Basis |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 235.24 g/mol | Isotopic Average |
| CAS Number | 5473-15-4 | Registry |
| InChIKey | GVHXQQMLYHDQBE-UHFFFAOYSA-N | Hashed Identifier |
| H-Bond Donors | 2 | (Amide NH, Acid OH) |
| H-Bond Acceptors | 4 | (3 Carbonyls, 1 Hydroxyl O) |
| LogP (Predicted) | ~1.2 - 1.5 | Lipophilicity |
| Topological Polar Surface Area | ~74 Ų | Transport Prediction |
Part 2: Synthetic Protocol (Friedel-Crafts Acylation)
Objective: Synthesize this compound via regioselective C-acylation.
Reaction Logic: This synthesis utilizes a Friedel-Crafts Acylation between acetanilide and succinic anhydride.
-
Regioselectivity: The acetamido group (
) is an ortho, para-activator. Due to steric hindrance at the ortho position, the succinyl group attaches predominantly at the para position. -
Activation: Aluminum chloride (
) acts as the Lewis acid catalyst, activating the succinic anhydride to form an electrophilic acylium complex.
2.1 Step-by-Step Methodology
Reagents:
-
Acetanilide (1.0 eq)[2]
-
Succinic Anhydride (1.1 eq)
-
Aluminum Chloride (
, anhydrous, 2.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene
Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer and a drying tube (
), dissolve acetanilide (0.1 mol) and succinic anhydride (0.11 mol) in dry DCE (100 mL). -
Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add anhydrous
(0.25 mol) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temperature <10°C to prevent polymerization. -
Reaction Phase: Allow the mixture to warm to room temperature, then heat to reflux (approx. 80°C) for 2–3 hours. The evolution of HCl gas indicates reaction progress.
-
Quenching: Cool the reaction mixture to room temperature. Pour carefully into a mixture of ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.
-
Isolation:
-
Precipitation: Acidify the bicarbonate extract with 6M HCl to pH 2. The product, this compound, will precipitate as a white solid.
-
Purification: Recrystallize from ethanol/water.
2.2 Reaction Workflow Diagram
Figure 1: Friedel-Crafts acylation workflow for the synthesis of the target keto-acid.
Part 3: Pharmacological & Industrial Application[4][5]
The primary utility of this compound lies in its role as a precursor for Chlorambucil (Leukeran), a chemotherapy drug used to treat chronic lymphocytic leukemia.
3.1 The Chlorambucil Pathway
The target molecule is the "distal" oxidized form of the drug's carbon skeleton. The transformation involves:
-
Wolff-Kishner or Catalytic Hydrogenation: The ketone at the C4 position is reduced to a methylene group (
), converting the 4-oxobutanoic tail into a butanoic acid tail. -
Hydrolysis: The acetamido group is hydrolyzed to a free amine (
). -
Alkylation: The free amine is reacted with ethylene oxide and subsequently chlorinated to form the nitrogen mustard moiety.
3.2 Biological Activity Logic Diagram
Figure 2: The synthetic evolution from the target keto-acid to the active pharmaceutical ingredient Chlorambucil.[2]
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
ChemicalBook. Chlorambucil Synthesis and Intermediates. Retrieved from
-
PubChem. 4-Acetamidobutyric acid (Structural Analog Data). National Library of Medicine. Retrieved from
-
Fluorochem. Product Analysis: this compound. Retrieved from
Sources
Methodological & Application
4-(4-Acetamidophenyl)-4-oxobutanoic acid in anti-inflammatory drug research.
Application Note: Functional Profiling of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid (4-AOA)
Executive Summary
This compound (4-AOA) represents a critical structural hybrid in anti-inflammatory research.[1][2] Chemically, it fuses the acetanilide core of Paracetamol (Acetaminophen) with the 4-oxobutanoic acid side chain characteristic of the NSAID Fenbufen .[2] This unique scaffold serves two distinct high-value applications in drug development:
-
NSAID Prodrug Discovery: As a structural analog of Fenbufen, 4-AOA is investigated as a potential prodrug designed to reduce gastrointestinal (GI) toxicity while maintaining COX-inhibitory efficacy via metabolic activation.[1][2]
-
Immunodiagnostics: 4-AOA is the primary hapten used to synthesize immunogens (e.g., 4-AOA-BSA conjugates) for generating antibodies against Paracetamol.[1][2] These antibodies are essential for ELISA kits used to monitor Acetaminophen toxicity (NAPQI levels).[1]
This guide provides standardized protocols for the synthesis, characterization, and functional screening of 4-AOA, bridging the gap between medicinal chemistry and bioanalytical assay development.[2]
Part 1: Chemical Synthesis & Structural Verification
Objective: Synthesize high-purity 4-AOA using a Friedel-Crafts acylation strategy, ensuring the integrity of the acetamido group.
Mechanism of Synthesis
The synthesis involves the acylation of acetanilide with succinic anhydride.[2] Aluminum chloride (
Protocol 1.1: Friedel-Crafts Acylation
Reagents:
-
Aluminum Chloride (
, anhydrous, 3.0 eq)[2] -
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (anhydrous)[1][2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend
in anhydrous DCE under nitrogen atmosphere. -
Addition: Add Succinic Anhydride portion-wise at 0°C. Stir for 30 minutes to form the acylating complex.
-
Substrate Introduction: Dissolve Acetanilide in minimal DCE and add dropwise to the mixture, maintaining temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Methanol/DCM 1:9).[1]
-
Quenching: Cool the reaction mixture to 0°C. Pour slowly into a mixture of ice and concentrated HCl (to break the Aluminum complex).
-
Isolation: Filter the precipitate. Wash the solid with cold water (
mL) to remove residual aluminum salts. -
Purification: Recrystallize from Ethanol/Water (80:20).
-
Yield Expectation: 65–75% as an off-white/light brown amorphous powder.[1][2]
Quality Control Parameters (Table 1)
| Parameter | Specification | Method |
| Appearance | Light brown/Off-white powder | Visual |
| Purity | HPLC (C18, MeOH/Water gradient) | |
| Melting Point | 198–204°C | Capillary Method |
| Mass Spec | LC-MS (ESI+) | |
| Key NMR Signal | 1H-NMR (DMSO-d6) |
Part 2: In Vitro Anti-Inflammatory Screening (NSAID Pathway)
Objective: Evaluate 4-AOA as a "Soft Drug" or Prodrug. Rationale: Fenbufen (biphenyl analog) is inactive in vitro and requires hepatic metabolism to biphenylacetic acid to inhibit COX.[2] Similarly, 4-AOA may require conversion to 4-acetamidophenylacetic acid .[1][2] Therefore, screening must involve both direct enzyme assays and metabolic activation.[2]
Protocol 2.1: COX-1/COX-2 Isoenzyme Inhibition Assay
Materials:
-
Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.[1][2]
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).[2]
Workflow:
-
Preparation: Dissolve 4-AOA in DMSO (Stock 10 mM). Prepare serial dilutions (0.1
M to 100 M). -
Incubation: Add enzyme (COX-1 or COX-2) to reaction buffer (Tris-HCl, pH 8.[1][2]0) containing Heme.[2] Add 10
L of 4-AOA dilution. Incubate at 25°C for 10 mins. -
Reaction: Initiate reaction by adding Arachidonic Acid (100
M). Incubate for 2 mins. -
Detection: Stop reaction and measure PGH2 produced (via reduction of N,N,N',N'-tetramethyl-p-phenylenediamine or immunoassay readout).
-
Analysis: Calculate
values relative to controls (Indomethacin for COX-1, Celecoxib for COX-2).[1][2]
Data Interpretation:
-
High
(>100 M): Indicates 4-AOA is a prodrug (inactive in native form, similar to Fenbufen).[1][2] -
Low
(<10 M): Indicates direct intrinsic activity.[1][2]
Part 3: Immunogen Synthesis (Hapten Conjugation)
Objective: Conjugate 4-AOA to Bovine Serum Albumin (BSA) to create an immunogen for Paracetamol antibody production. Rationale: The carboxylic acid tail of 4-AOA is the perfect "handle" to link the Paracetamol core to a carrier protein without masking the acetamido group (the primary epitope for recognition).[2]
Protocol 3.1: Carbodiimide (EDC) Coupling
Reagents:
-
Carrier: BSA (BSA, 20 mg).[2]
-
Linker: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1][2]
-
Buffer: MES (pH 5.[1]5) and PBS (pH 7.4).
Step-by-Step Methodology:
-
Activation: Dissolve 4-AOA (10 mg) in 1 mL dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq).[1] Stir at Room Temp (RT) for 2 hours to form the NHS-ester.[1][2]
-
Conjugation: Dissolve BSA (20 mg) in 2 mL Carbonate Buffer (pH 9.0) or PBS.[2] Add the activated 4-AOA solution dropwise to the BSA solution while stirring.[1][2]
-
Incubation: Stir overnight at 4°C.
-
Purification: Dialyze the conjugate against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted hapten.
-
Validation: Verify conjugation ratio (Hapten density) using MALDI-TOF MS or TNBS assay (measuring loss of free lysine amines on BSA).
Part 4: Visualizing the Research Workflow
The following diagram illustrates the dual application pathway for 4-AOA: its synthesis, conversion to an immunogen, and its metabolic activation pathway in NSAID research.
Figure 1: Strategic workflow for 4-AOA applications.[1][2] The pathway bifurcates into Immunodiagnostic development (Green) and NSAID Prodrug evaluation (Red).[2]
Part 5: References
-
Synthesis & Chemical Properties:
-
Analogous NSAID Mechanisms (Fenbufen):
-
Child, R. G., et al. (1980).[2] "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs."[2][3] Journal of Pharmaceutical Sciences. Link
-
Slootmaekers, B., et al. (2025).[2] "Pharmacologic properties of fenbufen and its metabolic activation." NIH PubChem Compound Summary. Link
-
-
Immunogen Design & Paracetamol Detection:
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. FR3109581A1 - Continuous paracetamol synthesis process - Google Patents [patents.google.com]
- 3. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-Acetamidophenyl)-4-oxobutanoic Acid in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
This compound, a structural analog of the widely used analgesic and antipyretic drug acetaminophen (paracetamol), is emerging as a compound of interest in biochemical and pharmaceutical research.[1] Its chemical architecture, featuring a 4-acetamidophenyl group linked to a 4-oxobutanoic acid moiety, suggests its potential utility as a modulator of enzymatic pathways, particularly those involved in inflammation and pain signaling. This document provides a comprehensive guide to the application of this compound in biochemical assays, with a focus on its role as a potential inhibitor of cyclooxygenase (COX) enzymes.
As a Senior Application Scientist, this guide is designed to provide not only detailed protocols but also the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical applicability in a research and drug discovery setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | |
| Molecular Weight | 235.24 g/mol | |
| Appearance | Solid | |
| Melting Point | 202-204 °C | |
| Solubility | Insoluble in water.[2] Solubility in common biological buffers (e.g., PBS, Tris) should be determined empirically. For stock solutions, organic solvents such as DMSO or ethanol are recommended. |
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[3] Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[4]
Given its structural similarity to acetaminophen, this compound is hypothesized to exert its biological effects through the inhibition of COX enzymes. Acetaminophen itself is known to be a selective inhibitor of COX-2.[5][6][7] It is believed to act by reducing the active, oxidized form of the COX enzyme back to its resting state, thereby preventing the synthesis of prostaglandins.[8][9] This mode of action is particularly effective in environments with low levels of peroxides, which may explain acetaminophen's weak anti-inflammatory activity in the periphery where peroxide levels are high during inflammation.[9]
The following diagram illustrates the prostaglandin synthesis pathway and the proposed site of action for this compound.
Caption: Prostaglandin Synthesis Pathway and Inhibition.
Application in Biochemical Assays: Protocols for COX Inhibition Screening
The following protocols are designed to assess the inhibitory activity of this compound against COX-1 and COX-2. These protocols are adapted from commercially available COX inhibitor screening kits and can be performed using either purified enzymes or cell-based models.
Protocol 1: In Vitro Fluorometric COX Activity Assay
This assay measures the peroxidase activity of COX. The conversion of a fluorogenic probe in the presence of arachidonic acid is monitored to determine enzyme activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Heme
-
Arachidonic acid (substrate)
-
This compound
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/590 nm)
Experimental Workflow:
Caption: Workflow for In Vitro COX Activity Assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and positive controls in COX Assay Buffer.
-
Prepare a working solution of arachidonic acid in ethanol or another suitable solvent.
-
Prepare a reaction mixture containing COX Assay Buffer, the fluorometric probe, and heme.
-
-
Assay Plate Setup:
-
Add the reaction mixture to all wells of a 96-well black microplate.
-
Add the serially diluted test compound, positive controls, or vehicle (DMSO) to the appropriate wells.
-
-
Enzyme Addition:
-
Add the purified COX-1 or COX-2 enzyme to the wells. For background controls, add assay buffer instead of the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals for a specified period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the background rate from all other rates.
-
Plot the percent inhibition versus the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
-
Expected Results: Based on the known activity of acetaminophen, it is anticipated that this compound will exhibit a higher inhibitory potency (lower IC₅₀ value) against COX-2 compared to COX-1. For reference, the reported IC₅₀ values for acetaminophen are approximately 25.8 µM for COX-2 and 113.7 µM for COX-1, indicating a ~4.4-fold selectivity for COX-2.[5][6]
Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay
This assay measures the production of PGE₂, a major product of the COX pathway, in a cellular context.
Materials:
-
Human or murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
This compound
-
Positive control inhibitor (e.g., Celecoxib)
-
PGE₂ ELISA kit
-
96-well cell culture plate
-
Microplate reader for ELISA
Experimental Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paracetamol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-(4-Acetamidophenyl)-4-oxobutanoic acid in Enzyme Inhibition Studies
Introduction: Unveiling the Potential of 4-(4-Acetamidophenyl)-4-oxobutanoic acid in Pain and Inflammation Research
This compound is a versatile chemical compound with significant potential in biochemical and pharmaceutical research, particularly in the investigation of enzyme inhibition.[1] Its structural resemblance to acetaminophen, a widely used analgesic and antipyretic, suggests its potential role as a modulator of enzymes involved in pain and inflammation pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme inhibition studies, with a focus on its hypothesized action on Cyclooxygenase (COX) and Fatty Acid Amide Hydrolase (FAAH) enzymes.
This application note will delve into the theoretical mechanism of action of this compound, present detailed protocols for in vitro enzyme inhibition assays, and provide a framework for cell-based validation of its anti-inflammatory effects.
Hypothesized Mechanism of Action: A Prodrug Approach to Dual-Target Enzyme Inhibition
We hypothesize that this compound acts as a prodrug that, upon in vivo hydrolysis of its butanoic acid side chain, releases acetaminophen (paracetamol).[2] This biotransformation would enable the compound to exert its effects through the known mechanisms of acetaminophen, primarily the inhibition of COX enzymes.[3][4][5][6]
Furthermore, the butanoic acid moiety itself, or the parent compound, may exhibit inhibitory activity against Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system responsible for the degradation of anandamide, an endogenous cannabinoid with analgesic and anti-inflammatory properties. Inhibition of FAAH leads to increased levels of anandamide, thereby potentiating its beneficial effects.
This dual-target hypothesis, involving both COX and FAAH inhibition, positions this compound as a compound of interest for developing novel analgesics with a potentially broader mechanism of action.
In Vitro Enzyme Inhibition Assays
To investigate the inhibitory effects of this compound on COX and FAAH, fluorometric assays are recommended for their high sensitivity and suitability for high-throughput screening.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and is designed to measure the peroxidase activity of COX.[7][8][9]
Principle: The assay measures the fluorescence generated by a probe that reacts with Prostaglandin G2 (PGG2), the product of the COX-catalyzed reaction. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects PGG2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
This compound (test inhibitor)
-
Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
96-well white opaque microplates
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in COX Assay Buffer.
-
Prepare the COX enzyme solutions, COX probe, and arachidonic acid according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in the specified order:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test inhibitor solution (or solvent for control wells)
-
COX enzyme (COX-1 or COX-2)
-
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately read the fluorescence intensity at multiple time points over 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is based on commercially available FAAH inhibitor screening kits.[10][11][12][13][14]
Principle: This assay utilizes a fluorogenic substrate that is hydrolyzed by FAAH to release a fluorescent product. A decrease in the fluorescence signal in the presence of the test compound indicates FAAH inhibition.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound (test inhibitor)
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission = 340-360 nm / 440-465 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer.
-
Prepare the FAAH enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following:
-
FAAH Assay Buffer
-
Test inhibitor solution (or solvent for control wells)
-
FAAH enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate solution to all wells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Read the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation: Summarizing Inhibition Data
| Enzyme | Test Compound | Positive Control | IC50 (µM) - Hypothetical Data |
| COX-1 | This compound | SC-560 | >100 |
| COX-2 | This compound | Celecoxib | 15.2 |
| FAAH | This compound | URB597 | 8.5 |
Note: The IC50 values presented are hypothetical and should be determined experimentally.
Cell-Based Assay for Anti-Inflammatory Activity
To validate the in vitro findings in a more physiologically relevant context, a cell-based assay measuring the inhibition of inflammatory mediators is crucial.[15][16][17][18]
Principle: This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, measured by the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The ability of the test compound to reduce the levels of these inflammatory markers indicates its anti-inflammatory potential.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 measurement
-
96-well cell culture plates
-
Microplate reader (for absorbance and ELISA)
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete medium.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess Reagent according to the manufacturer's protocol.
-
Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 values.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for evaluating the enzyme inhibitory and anti-inflammatory properties of this compound.
Hypothesized Signaling Pathway
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pharmacokinetic study of 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation novel advances – 2021 year in review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of 2-hydroxy-4-(methylthio)butanoic acid dimer in two model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uni-muenster.de [uni-muenster.de]
- 11. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistryworldconference.com [chemistryworldconference.com]
- 18. creative-bioarray.com [creative-bioarray.com]
Application Note: Functionalization and Utilization of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid in Bio-Materials and Surface Engineering
Executive Summary & Compound Profile
4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4) is a bifunctional aromatic synthon characterized by a para-acetamido group and a succinyl tail attached via a ketone linkage. Unlike simple esters, the carbon-carbon ketone bond confers hydrolytic stability, making this compound a robust building block for polymeric prodrugs , bioactive hydrogels , and corrosion inhibitors .
This guide details the synthesis of this compound via Friedel-Crafts acylation and provides two distinct application protocols:
-
Biomaterials: Covalent grafting onto Chitosan for controlled-release hydrogels.
-
Surface Engineering: Utilization as a mixed-type corrosion inhibitor for mild steel.
Chemical Profile
| Property | Specification |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Functional Groups | Carboxylic Acid (-COOH), Ketone (C=O), Acetamide (-NHAc) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water. |
| Key Reactivity | Carboxyl-amine coupling (EDC/NHS), Carbonyl reduction, Pi-stacking. |
Module A: Synthesis & Characterization
Rationale: Commercial purity often varies. For high-precision material science applications, in-house synthesis or recrystallization is recommended to remove isomeric impurities.
Protocol: Friedel-Crafts Acylation
This method utilizes the electrophilic aromatic substitution of acetanilide with succinic anhydride.
Reagents:
-
Acetanilide (1.0 eq)
-
Succinic Anhydride (1.2 eq)
-
Aluminum Chloride (AlCl₃) (3.0 eq) - Critical: Must be anhydrous.
-
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene.
Step-by-Step Workflow:
-
Activation: Suspend AlCl₃ in dry DCE at 0°C under inert atmosphere (N₂).
-
Addition: Add succinic anhydride portion-wise. Stir for 30 mins to form the acylium ion complex.
-
Substrate Introduction: Add acetanilide slowly. The acetamido group directs the acylation to the para position due to steric hindrance at the ortho sites and resonance stabilization.
-
Reaction: Reflux at 80°C for 4–6 hours. Evolution of HCl gas indicates reaction progress.
-
Quenching: Pour the reaction mixture into ice-cold HCl (2M) to hydrolyze the aluminum complex.
-
Isolation: Filter the precipitate. Wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (80:20).
Validation Parameters (Self-Validating Metrics)
-
FTIR: Look for the Carboxylic C=O stretch (~1710 cm⁻¹) and the distinct Ketone C=O conjugated to the aromatic ring (~1680 cm⁻¹). The Amide I band appears around 1660 cm⁻¹.
-
¹H NMR (DMSO-d₆):
-
Singlet (3H) at ~2.0 ppm (Acetamide methyl).
-
Two Triplets (2H each) at ~2.5 ppm and ~3.1 ppm (Succinyl -CH₂-CH₂-).
-
Aromatic Doublets (2H each) at ~7.7 ppm and ~7.9 ppm (para-substitution pattern).
-
Module B: Bio-Material Application (Polymeric Conjugates)
Application: Synthesis of Chitosan-graft-4-(4-acetamidophenyl)-4-oxobutanoic acid. Context: This protocol creates a "polymeric prodrug" or functionalized hydrogel. The grafted moiety mimics the structure of paracetamol, providing potential analgesic properties upon enzymatic degradation, while the polymer backbone ensures solubility and retention time.
Mechanism: EDC/NHS Coupling
We utilize carbodiimide chemistry to activate the carboxylic acid of the ligand, forming a stable NHS-ester which then reacts with the primary amines of chitosan.[1]
Visualization: Conjugation Workflow
Figure 1: Zero-length crosslinking pathway utilizing EDC/NHS chemistry to graft the keto-acid ligand onto the chitosan backbone.
Experimental Protocol
Reagents:
-
Chitosan (Low Molecular Weight, Deacetylation > 75%)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4][5][6]
-
NHS (N-Hydroxysuccinimide)[1]
-
Dialysis Membrane (MWCO 12-14 kDa)
Procedure:
-
Polymer Dissolution: Dissolve Chitosan (1% w/v) in 1% Acetic Acid solution. Adjust pH to 5.0 using NaOH (0.1 M). Note: pH > 6 causes chitosan precipitation; pH < 4 reduces coupling efficiency.
-
Ligand Activation:
-
Dissolve the Ligand (1 eq) in a minimal amount of DMF/DMSO.
-
Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30 mins at Room Temperature (RT) to generate the NHS-ester.
-
-
Coupling: Dropwise add the activated ligand solution to the Chitosan solution under vigorous stirring.
-
Reaction: Stir for 24 hours at RT in the dark.
-
Purification (Critical):
-
Dialyze the mixture against distilled water for 3 days, changing water every 6 hours. This removes unreacted EDC, NHS, and urea byproducts.
-
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the functionalized polymer sponge.
Module C: Surface Engineering (Corrosion Inhibition)
Application: Corrosion inhibition for Mild Steel in Acidic Media (1M HCl). Context: The molecule contains heteroatoms (N, O) and a pi-electron system (Phenyl), making it an excellent candidate for adsorption onto metal surfaces, blocking active corrosion sites.
Mechanism: Langmuir Adsorption
The inhibitor molecules replace water molecules on the metal surface:
Protocol: Electrochemical Impedance Spectroscopy (EIS)
Setup:
-
Working Electrode: Mild Steel (polished to mirror finish).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Electrolyte: 1M HCl with varying inhibitor concentrations (50–500 ppm).
Procedure:
-
OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes.
-
Impedance Run: Apply a sinusoidal voltage perturbation (10 mV amplitude) over a frequency range of 100 kHz to 0.01 Hz.
-
Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (R_s + Q_dl || R_ct).
-
R_ct (Charge Transfer Resistance): Should increase with inhibitor concentration.
-
C_dl (Double Layer Capacitance): Should decrease as the organic molecule displaces water (lower dielectric constant).
-
Visualization: Inhibition Mechanism
Figure 2: Mechanism of corrosion inhibition showing the adsorption of the ligand onto the steel surface, preventing acid attack.
References
-
BenchChem. (2025). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Retrieved from
-
Chem-Impex. (n.d.). This compound Product Page.[3] Retrieved from
-
Thermo Fisher Scientific. (n.d.). Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride). Retrieved from
-
BroadPharm. (2022).[7] Protocol for Amino PEG and Carboxylic Acid Coupling.[5][7] Retrieved from
-
Gao, Y. (2018).[5][6] Introduction and synthesis of polymeric prodrugs. MedCrave Online Journal of Bioequivalence & Bioavailability. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. broadpharm.com [broadpharm.com]
Application Note: 4-(4-Acetamidophenyl)-4-oxobutanoic Acid in Polymer Development
This guide details the application of 4-(4-Acetamidophenyl)-4-oxobutanoic acid (hereafter referred to as F4-OA ) in advanced polymer science.
F4-OA is a bifunctional aromatic intermediate primarily utilized in two high-value domains: biodegradable poly(anhydride) prodrugs for controlled release and Molecularly Imprinted Polymers (MIPs) as a structural analog (dummy template) for paracetamol (acetaminophen) detection.
Executive Summary & Chemical Profile
This compound (CAS: 5473-15-4) is a keto-acid derivative of acetanilide. Its structure features a rigid aromatic core with an acetamido group (hydrogen bonding donor/acceptor) and a flexible succinyl tail ending in a carboxylic acid.
Key Functional Attributes:
| Feature | Polymer Application |
| Carboxylic Acid (-COOH) | Enables condensation polymerization (polyesters, polyanhydrides) or surface grafting. |
| Acetamido Group (-NHCOCH₃) | Acts as a primary recognition site for MIPs (mimicking paracetamol) and enhances hydrogen bonding in polymer matrices. |
| Keto-Linkage (-C=O) | Provides hydrolytic stability to the monomer core while allowing degradation at anhydride linkages in the polymer backbone. |
| Biocompatibility | As a derivative of acetanilide/succinic acid, its degradation products are generally pharmacologically relevant or metabolizable. |
Application I: Biodegradable Poly(anhydride) Prodrugs
F4-OA serves as a monomer for Poly(anhydride-esters) or Poly(anhydrides) . Unlike physical drug encapsulation, where "burst release" is a risk, incorporating F4-OA into the polymer backbone ensures zero-order release kinetics governed by surface erosion.
Mechanism of Action
The polymer backbone consists of F4-OA units linked by anhydride bonds. Upon exposure to physiological fluids, the anhydride bonds hydrolyze, releasing the F4-OA monomer.
-
Significance: This system models the delivery of NSAID-like drugs (similar to Fenbufen) or acts as a prodrug carrier for 4-aminoacetophenone derivatives.
Experimental Protocol: Synthesis of Poly(F4-OA)
Phase A: Monomer Purification
Note: Commercial F4-OA (97%+) must be recrystallized before polymerization to ensure high molecular weight.
-
Dissolution: Dissolve 10 g of crude F4-OA in a minimum volume of hot ethanol/water (80:20).
-
Filtration: Filter hot to remove insoluble impurities.
-
Crystallization: Cool slowly to 4°C. Collect crystals via vacuum filtration.
-
Drying: Dry under vacuum at 40°C for 24 hours. Target Melting Point: 198–204°C.
Phase B: Pre-polymer Synthesis (Mixed Anhydride Method)
-
Reflux: In a round-bottom flask equipped with a condenser and N₂ inlet, combine recrystallized F4-OA (5.0 g) with excess acetic anhydride (50 mL).
-
Reaction: Reflux at 140°C for 30–60 minutes. The solution should become clear.
-
Isolation: Concentrate the solution to ~10 mL using a rotary evaporator.
-
Precipitation: Pour the concentrate into 200 mL of ice-cold diethyl ether. White precipitate (pre-polymer) forms.
-
Characterization: Confirm acetylation via FTIR (shift of carbonyl peak).
Phase C: Melt Polycondensation
-
Setup: Place the dried pre-polymer in a polymerization tube equipped with a vacuum adapter and overhead stirrer.
-
Melting: Heat the tube to 180°C (just above melting point) under a steady stream of dry Nitrogen.
-
Polymerization: Apply high vacuum (<0.1 mmHg) to remove the acetic anhydride byproduct.
-
Duration: Maintain temperature and vacuum for 2–4 hours until viscosity increases significantly.
-
Purification: Dissolve the resulting polymer in dichloromethane (DCM) and precipitate into hexanes.
Data Output: Polymer Characterization
| Technique | Parameter | Expected Result |
| FTIR | Anhydride Doublet | Peaks at ~1740 cm⁻¹ and ~1810 cm⁻¹ (characteristic of anhydride bonds). |
| ¹H NMR | Backbone Integrity | Broadening of aromatic peaks; disappearance of carboxylic acid proton (~12 ppm). |
| GPC | Molecular Weight (Mw) | Target: 10,000 – 25,000 Da (Polydispersity Index < 2.0). |
| DSC | Thermal Transitions | T_g (Glass Transition) typically 40–60°C; T_m (Melting) >150°C. |
Application II: Molecularly Imprinted Polymers (MIPs)
F4-OA is an ideal "Dummy Template" for the detection of Paracetamol (Acetaminophen).
-
The Problem: Imprinting with Paracetamol itself leads to "template leaching," where residual template bleeds out during analysis, causing false positives.
-
The Solution: F4-OA shares the critical acetamido recognition motif with Paracetamol but differs in size and tail structure. MIPs created with F4-OA bind Paracetamol effectively, but any leached F4-OA is chromatographically distinct from Paracetamol.
Experimental Protocol: MIP Synthesis (Precipitation Polymerization)
Reagents
-
Template: F4-OA (1.0 mmol)
-
Functional Monomer: Methacrylic Acid (MAA) (4.0 mmol) – Interacts with acetamido group.
-
Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA) (20.0 mmol)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Acetonitrile (Porogen)
Step-by-Step Workflow
-
Pre-complexation: Dissolve F4-OA and MAA in Acetonitrile (40 mL). Sonicate for 10 mins to allow hydrogen bonding assembly between the template and monomer.
-
Assembly: Add EGDMA and AIBN (30 mg). Purge with Nitrogen for 10 mins to remove oxygen.
-
Polymerization: Seal the vessel and place in a water bath at 60°C for 24 hours.
-
Collection: Centrifuge the resulting polymer microspheres.
-
Template Removal (Elution): Wash the polymer with Methanol:Acetic Acid (9:1, v/v) in a Soxhlet extractor for 24 hours until no F4-OA is detected by UV-Vis.
-
Rebinding Test: Incubate 10 mg of MIP with Paracetamol solution (10–100 ppm). Measure supernatant concentration to determine binding capacity (Q).
Visualizing the Workflows
Diagram 1: Poly(anhydride) Synthesis Pathway
This diagram illustrates the conversion of F4-OA into a biodegradable polymer backbone.
Caption: Synthesis of Poly(F4-OA) via melt polycondensation of mixed anhydride precursors.
Diagram 2: MIP "Dummy Template" Strategy
This diagram explains why F4-OA is used to detect Paracetamol without interference.
Caption: F4-OA acts as a dummy template, creating cavities that bind Paracetamol while preventing false positives from leaching.
References
-
Sigma-Aldrich. this compound Product Specification.Link
-
Uhrich, K. E., et al. "Poly(anhydride-esters): Synthesis and Applications." Chemical Reviews, 1999. (Foundational protocol for aromatic acid polyanhydrides). Link
-
Ye, L., & Mosbach, K. "Molecular Imprinting: Synthetic Materials as Antibody Mimics." Chemistry of Materials, 2008. (Principles of dummy templating). Link
-
Chem-Impex International. Product Data: this compound.Link
The Versatile Scaffolding of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Among these, 4-(4-Acetamidophenyl)-4-oxobutanoic acid has emerged as a significant building block, offering a unique combination of structural features amenable to the synthesis of a diverse array of bioactive molecules. Its inherent functionalities—a carboxylic acid, a ketone, and an acetamido-substituted phenyl ring—provide multiple reaction sites for chemical modification, enabling the construction of novel compounds with potential therapeutic applications, particularly in the realms of analgesia and anti-inflammatory medicine. This comprehensive guide delves into the medicinal chemistry applications of this valuable scaffold, providing detailed application notes and robust protocols for researchers, scientists, and drug development professionals.
Introduction to a Privileged Scaffold
This compound, a derivative of the well-known analgesic acetaminophen, presents an attractive starting point for medicinal chemists. The acetamido group is a common feature in many pharmaceuticals, often contributing to favorable pharmacokinetic properties. The keto-acid moiety, on the other hand, is a reactive handle that can be readily transformed into various heterocyclic systems or used for amide bond formation, allowing for the exploration of vast chemical space. This unique structural combination makes it a valuable intermediate in the synthesis of compounds targeting a range of biological pathways, most notably those involved in pain and inflammation.[1]
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of novel analgesic and anti-inflammatory agents.[1] The rationale behind this application is rooted in the structural similarity to existing non-steroidal anti-inflammatory drugs (NSAIDs) and the potential to generate derivatives with improved efficacy, selectivity, and safety profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5473-15-4 | [2] |
| Molecular Formula | C₁₂H₁₃NO₄ | [2] |
| Molecular Weight | 235.24 g/mol | [2] |
| Appearance | Solid | --- |
| Melting Point | 202-204 °C | [3] |
Synthesis of Bioactive Heterocycles
The dicarbonyl functionality of this compound makes it an ideal substrate for cyclization reactions to form various heterocyclic systems known for their pharmacological activities.
Application Note 1: Synthesis of Pyridazinone Derivatives as Potential Anti-inflammatory Agents
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention for their anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[4] The synthesis of pyridazinone analogs from this compound offers a direct route to novel anti-inflammatory candidates.
Protocol 1: Synthesis of 6-(4-acetamidophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a pyridazinone derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of this compound in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 1.2 equivalents of hydrazine hydrate dropwise.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-(4-acetamidophenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices: The use of hydrazine hydrate in the presence of an acid catalyst is a classic method for the synthesis of pyridazinones from 1,4-dicarbonyl compounds. The acid protonates a carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by hydrazine. The subsequent intramolecular condensation and dehydration lead to the stable heterocyclic ring.
Application Note 2: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are another class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6] The carboxylic acid functionality of the starting material can be converted to a hydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles.
Protocol 2: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol provides a general pathway for the synthesis of 1,3,4-oxadiazole derivatives.
Materials:
-
This compound
-
Thionyl chloride or other activating agents (e.g., EDCI/HOBt)
-
Hydrazine hydrate
-
Aromatic carboxylic acids
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents
-
Appropriate solvents (e.g., DMF, Dioxane)
Procedure:
-
Hydrazide Formation:
-
Convert the carboxylic acid of this compound to its corresponding acid chloride using thionyl chloride.
-
React the acid chloride with hydrazine hydrate in a suitable solvent to form the hydrazide intermediate.
-
-
Acylhydrazide Formation:
-
Couple the hydrazide intermediate with a desired aromatic carboxylic acid using a coupling agent like EDCI/HOBt or by converting the aromatic acid to its acid chloride.
-
-
Cyclization:
-
Subject the resulting N,N'-diacylhydrazine to dehydrative cyclization using a reagent such as phosphorus oxychloride (POCl₃) under reflux to yield the 2,5-disubstituted 1,3,4-oxadiazole.[5]
-
-
Purification and Characterization: Purify the product by recrystallization or column chromatography and confirm its structure by spectroscopic methods.
Enzyme Inhibition Studies: Targeting the Drivers of Inflammation
A significant application of derivatives synthesized from this compound is in the field of enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes.
Application Note 3: Screening for Cyclooxygenase (COX-1/COX-2) Inhibition
The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[7] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized compounds
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Co-factors (e.g., hematin, glutathione)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
Microplate reader
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
In a 96-well plate, add the enzyme solution, co-factors, and the test compound or reference inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
-
Reaction Termination and Detection:
-
After a specific incubation time, stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Calculate the COX-2 selectivity index (IC₅₀ for COX-1 / IC₅₀ for COX-2).
-
Self-Validating System: The inclusion of both a non-selective (Indomethacin) and a selective (Celecoxib) COX-2 inhibitor as positive controls is crucial for validating the assay's performance and for contextualizing the activity and selectivity of the newly synthesized compounds.
In Vivo Evaluation of Anti-inflammatory and Analgesic Activity
Promising compounds identified from in vitro screens should be further evaluated in animal models to assess their efficacy and safety in a physiological context.
Application Note 4: In Vivo Anti-inflammatory and Analgesic Models
Several well-established animal models are used to evaluate the anti-inflammatory and analgesic potential of new chemical entities.[8][9]
Protocol 4: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a widely used model for acute inflammation.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Test compounds and vehicle
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
-
Standard NSAID (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: One hour after dosing, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 5: Acetic Acid-Induced Writhing in Mice (Analgesic)
This model is used to screen for peripheral analgesic activity.
Materials:
-
Male Swiss albino mice
-
Test compounds and vehicle
-
Acetic acid solution (0.6% v/v in saline)
-
Standard analgesic (e.g., Aspirin)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions.
-
Dosing: Administer the test compounds, vehicle, or standard drug to different groups of mice.
-
Induction of Writhing: Thirty minutes after oral administration (or 15 minutes after intraperitoneal administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.
-
Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control group.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations.
Caption: Pathway to 1,3,4-oxadiazole derivatives.
Conclusion and Future Perspectives
This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward accessibility and versatile reactivity make it an invaluable tool for the synthesis of novel compounds with promising analgesic and anti-inflammatory properties. The protocols and application notes provided herein offer a solid foundation for researchers to explore the vast potential of this building block. Future research will likely focus on expanding the diversity of heterocyclic systems synthesized from this starting material, exploring its utility in the development of inhibitors for other enzyme classes, and conducting in-depth structure-activity relationship studies to optimize the pharmacological profiles of its derivatives. The journey from a simple building block to a potential therapeutic agent is a long and arduous one, but with robust synthetic strategies and rigorous biological evaluation, compounds derived from this compound hold the promise of contributing to the next generation of pain and inflammation therapies.
References
-
MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
-
PubMed. Anti-inflammatory activity of pyridazinones: A review. [Link]
-
PubMed. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. [Link]
-
PubMed Central. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. [Link]
-
PubMed Central. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
-
PubMed. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. [Link]
-
Sygnature Discovery. New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
PubMed Central. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. [Link]
-
PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]
-
PubMed. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. [Link]
-
PubMed. Discovery of trans-3,4'-bispyridinylethylenes as Potent and Novel Inhibitors of Protein Kinase B (PKB/Akt) for the Treatment of Cancer: Synthesis and Biological Evaluation. [Link]
-
PubMed. The Discovery of Polo-like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945), a Highly Potent, Orally Active Antitumor Agent. [Link]
-
AccScience Publishing. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. [Link]
-
International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Link]
-
Organic Syntheses. Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the Corresponding Nitroxide. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
-
PubMed Central. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]
-
PubMed. Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. [Link]
-
PubMed Central. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
-
PubMed Central. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
-
ResearchGate. ChemInform Abstract: A Synthesis of Acetamidines. [Link]
Sources
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. ijper.org [ijper.org]
- 7. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development processes.[1] The described method utilizes a C18 stationary phase with an isocratic mobile phase under ion-suppressed conditions, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and quality control environments.[2][3][4]
Introduction and Scientific Rationale
This compound is a bifunctional molecule containing both a carboxylic acid and a ketone group, attached to an acetamidophenyl moiety.[5] Its structure lends it a moderate polarity and acidic nature. In pharmaceutical synthesis, particularly for analgesic and anti-inflammatory drugs, ensuring the purity and concentration of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
The analytical challenge for compounds like this compound in reversed-phase HPLC lies in achieving adequate retention on nonpolar stationary phases.[6] Due to the presence of the carboxylic acid group, the molecule can exist in an ionized state at neutral pH, making it highly polar and poorly retained.[7] To overcome this, the principle of ion suppression is employed. By acidifying the mobile phase to a pH at least two units below the pKa of the carboxylic acid, the equilibrium is shifted towards the non-ionized, more hydrophobic form. This enhances its interaction with the C18 stationary phase, leading to increased retention, improved peak shape, and reliable quantification.[6][7]
This application note provides a complete workflow, from method parameters to a comprehensive validation protocol, designed to be directly implemented by researchers and drug development professionals.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 5473-15-4 | [1] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1] |
| Molecular Weight | 235.24 g/mol | [1] |
| Appearance | White to off-white or light brown powder | [1][5][8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and methanol. | [5][8] |
| Key Functional Groups | Carboxylic acid, Ketone, Amide, Aromatic Ring | [5] |
Recommended HPLC Method Protocol
This protocol is designed for a standard analytical HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase provides the necessary hydrophobicity for retaining the analyte under ion-suppressed conditions. This geometry is a standard workhorse for analytical separations, offering a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.5) (30:70, v/v) | The phosphate buffer at pH 2.5 ensures effective ion suppression of the carboxylic acid group, promoting retention.[9] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The 30:70 ratio is a starting point and may be adjusted to optimize retention time. |
| Elution Mode | Isocratic | An isocratic elution simplifies the method, enhances reproducibility, and is suitable as this method is intended for the analysis of a single, known compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 245 nm | The acetamidophenyl chromophore is expected to have a strong UV absorbance. While 210 nm is a general wavelength for organic acids, a higher wavelength like 245 nm often provides better selectivity against potential interferences. A UV scan of the analyte should be performed to confirm the absorbance maximum. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for peak distortion from overloading. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities, followed by column re-equilibration. |
Reagent and Sample Preparation
A. Mobile Phase Preparation (25 mM Potassium Phosphate, pH 2.5)
-
Weigh approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
Prepare the final mobile phase by mixing 700 mL of the buffer with 300 mL of HPLC-grade acetonitrile.
-
Degas the mobile phase by sonication or helium sparging before use.
B. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This stock solution should be stored at 2-8 °C.
C. Working Standard and Calibration Solutions
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
D. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4] The following protocol is based on the ICH Q2(R1) guideline.[2][10]
Validation Workflow Diagram
Caption: Workflow for HPLC method development and validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (matrix without analyte), and the analyte solution. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradation products. | The analyte peak should be well-resolved from any other peaks (Resolution > 2). Peak purity analysis (using a PDA detector) should pass. |
| Linearity | Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations. | Typically 80% to 120% of the target test concentration. |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | Report the value. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be verified for acceptable accuracy and precision. | RSD for precision at the LOQ should be ≤ 10%. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, mobile phase composition ± 2%, flow rate ± 0.1 mL/min) and assess the impact on system suitability parameters. | System suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits. RSD of results should not be significantly affected. |
| System Suitability | Inject a standard solution (e.g., 25 µg/mL) five times before starting any analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas and retention times for replicate injections ≤ 2.0%. |
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The use of a standard C18 column and an ion-suppressing mobile phase ensures good chromatographic performance. The comprehensive validation protocol, designed according to ICH guidelines, establishes the method's specificity, linearity, accuracy, and precision, making it suitable for routine use in quality control laboratories and for supporting pharmaceutical development activities.
References
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(1), 122-127. Retrieved from [Link]
-
ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]
-
Tradeindia. (n.d.). This compound - Cas No.... Retrieved from [Link]
-
Carboxes. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2020). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. Carboxes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 6. agilent.com [agilent.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. This compound - Cas No: 5473-15-4, Molecular Formula: C12h13no4, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Sensitivity LC-MS/MS Analysis of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
This Application Note is structured to guide researchers through the method development, validation, and execution of LC-MS/MS analysis for 4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4).
Introduction & Scientific Context
This compound is a functionalized keto-acid derivative of acetanilide. Structurally, it consists of a paracetamol-like core (4-acetamidophenyl) linked to a succinyl moiety. This compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and histone deacetylase (HDAC) inhibitors. It is also monitored as a potential degradation product or process impurity in pharmaceutical manufacturing.
Analytical Challenges
-
Dual Polarity: The molecule contains a basic acetamido group and an acidic carboxylic acid tail, creating "zwitterionic-like" behavior that complicates retention on standard C18 columns.
-
Fragmentation Complexity: The succinyl chain is prone to cyclization or water loss in the ion source, requiring careful optimization of desolvation parameters.
-
Matrix Interference: In biological matrices (plasma/urine), endogenous succinyl derivatives can interfere, necessitating high-selectivity MS/MS transitions.
Compound Snapshot & Physicochemical Properties[1][2][3][4][5]
Understanding the molecule is the first step to robust method design.
| Property | Value | Implication for LC-MS |
| CAS Number | 5473-15-4 | Reference standard identification. |
| Formula | C12H13NO4 | Monoisotopic Mass: 235.08 Da.[1] |
| Molecular Weight | 235.24 g/mol | Precursor Ion Selection.[1] |
| LogP | ~0.8 - 1.2 (Predicted) | Moderate lipophilicity; suitable for Reversed-Phase LC. |
| pKa (Acid) | ~4.5 (Carboxylic Acid) | Requires acidic mobile phase (pH < 3) to keep neutral for retention. |
| pKa (Base) | ~ -0.5 (Amide) | Weakly basic; protonates efficiently in ESI+ with Formic Acid. |
Method Development Strategy
Ionization Mode Selection
While the carboxylic acid suggests Negative Electrospray Ionization (ESI-), the acetamido group provides a robust protonation site for Positive Electrospray Ionization (ESI+) .
-
Recommendation: Use ESI+ as the primary mode. The [M+H]+ ion (m/z 236.1) typically yields higher sensitivity and richer structural information in fragmentation compared to the [M-H]- ion.
Chromatographic Separation
Standard C18 columns may result in peak tailing due to the interaction of the free carboxylic acid with residual silanols.
-
Column Choice: Use a Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Fusion-RP) or a Charged Surface Hybrid (CSH) column. These phases provide better retention for polar acids and superior peak shape under 100% aqueous start conditions.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing acid ionization).
-
B: 0.1% Formic Acid in Acetonitrile (Methanol can be used but often gives higher backpressure and lower ESI sensitivity for this class).
-
Detailed Experimental Protocol
Sample Preparation Workflow
For biological matrices (Plasma/Serum), a Protein Precipitation (PPT) method is preferred over Liquid-Liquid Extraction (LLE) due to the compound's polarity.
Figure 1: Optimized Protein Precipitation Workflow for polar acidic metabolites.
LC-MS/MS Parameters
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Waters HSS T3 C18, 2.1 x 100 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Loading |
| 1.00 | 5% | Isocratic Hold (Focusing) |
| 6.00 | 95% | Linear Gradient |
| 7.50 | 95% | Wash |
| 7.60 | 5% | Re-equilibration |
| 10.00 | 5% | End |
Mass Spectrometry (Source Conditions - Sciex 6500+ equivalent):
-
Source: Turbo V (ESI+).
-
Curtain Gas: 30 psi.
-
IonSpray Voltage: 4500 V.
-
Temperature: 500°C.
-
Gas 1 / Gas 2: 50 / 50 psi.
MRM Transitions (Quantification)
The following transitions are theoretical baselines derived from the structure (Ac-NH-Ph-CO-CH2-CH2-COOH). Researchers must optimize Collision Energy (CE) on their specific instrument.
| Transition Type | Precursor (m/z) | Product (m/z) | Proposed Identity | CE (V) |
| Quantifier | 236.1 | 194.1 | [M+H - 42] (Loss of Ketene from Acetyl) | 20-25 |
| Qualifier 1 | 236.1 | 176.1 | [M+H - 42 - 18] (Loss of Ketene + H2O) | 30-35 |
| Qualifier 2 | 236.1 | 134.1 | [4-Aminoacetophenone core]+ | 40-45 |
Note: The loss of 42 Da (Ketene, CH2=C=O) is highly characteristic of acetanilides.
Figure 2: Proposed ESI+ Fragmentation Pathway for MRM optimization.
Validation & Quality Control (Self-Validating System)
To ensure the protocol is robust (Trustworthiness), implement the following checks:
-
Linearity: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL. The quadratic regression (1/x weighting) is often required due to ESI saturation at high concentrations of polar acids.
-
Matrix Effect (ME):
-
Calculate ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.
-
Acceptance: 85-115%. If ME < 80%, switch to a stable isotope labeled internal standard (e.g., Acetaminophen-D4 can serve as a surrogate if the specific D4-analog is unavailable).
-
-
Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). The analyte peak in the blank should be < 20% of the LLOQ signal.
-
Troubleshooting: If carryover persists, add 0.5% Formic Acid to the needle wash solvent.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 244162 (Related Analog: 4-(4-Methylphenyl)-4-oxobutanoic acid). Available at: [Link][2]
-
ChemSrc. this compound Physicochemical Data. Available at: [Link]
Sources
Protocol for the synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
An Application Note for the Synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
Introduction: A Key Intermediate in Medicinal Chemistry
This compound (CAS No: 5473-15-4) is a pivotal intermediate compound in the field of pharmaceutical development and medicinal chemistry.[1] With a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol , its structure is particularly valuable as a building block for synthesizing a range of bioactive molecules.[1] Notably, it serves as a precursor in the development of novel analgesics and anti-inflammatory agents, making its efficient synthesis a topic of significant interest to researchers in drug discovery.[1]
This application note provides a detailed protocol for the synthesis of this compound via the Friedel-Crafts acylation of acetanilide with succinic anhydride. The methodology is grounded in established principles of electrophilic aromatic substitution and has been optimized for clarity, safety, and reproducibility in a laboratory setting.
Reaction Principles and Mechanism
The synthesis is a classic example of the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[2] The reaction proceeds through an electrophilic aromatic substitution mechanism, which can be broken down into several key steps:
-
Generation of the Electrophile: The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and leading to the formation of a highly reactive acylium ion upon ring-opening. This acylium ion is the potent electrophile required for the reaction.[2][3][4]
-
Electrophilic Attack: The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating, ortho-, para- directing group. The electron-rich π-system of the acetanilide ring attacks the electrophilic acylium ion. Due to steric hindrance at the ortho position, the attack predominantly occurs at the para position, leading to the desired product isomer.
-
Formation of the Sigma Complex: The attack on the acylium ion temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed during the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and yields the aluminum chloride complex of the ketone product.[3][5]
-
Hydrolysis: An aqueous workup with acid is required in the final stage to hydrolyze the aluminum chloride complex coordinated to the product ketone, liberating the final this compound.[2]
A crucial aspect of this reaction is the use of a stoichiometric amount of AlCl₃ (at least two equivalents). One equivalent is consumed by complexing with the carbonyl of the succinic anhydride, and another complexes with the nitrogen and carbonyl of the acetanilide starting material. Subsequently, the Lewis acid also complexes with the ketone product, which deactivates the ring and prevents further acylation reactions.[2][5]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound. All operations involving anhydrous aluminum chloride and nitrobenzene must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Acetanilide | 135.17 | 13.5 | 0.1 | 1.0 |
| Succinic Anhydride | 100.07 | 10.0 | 0.1 | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 30.0 | 0.225 | 2.25 |
| Nitrobenzene (Solvent) | 123.11 | 100 mL | - | - |
| Crushed Ice | 18.02 | 300 g | - | - |
| Concentrated HCl (37%) | 36.46 | 50 mL | - | - |
| 5% Sodium Carbonate Solution | 105.99 | As needed | - | - |
| Water (H₂O) | 18.02 | As needed | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas trap (e.g., calcium chloride tube)
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
1 L Beaker
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer and a reflux condenser. Protect the setup from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.
-
To the flask, add acetanilide (13.5 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol).
-
Add 100 mL of nitrobenzene to the flask to serve as the solvent. Stir the mixture to form a suspension.
-
-
Catalyst Addition (Critical Step):
-
Cool the flask in an ice-water bath.
-
Begin slowly adding anhydrous aluminum chloride (30.0 g, 0.225 mol) to the stirred suspension in small portions over 30-45 minutes.
-
CAUSALITY: This addition is highly exothermic and liberates hydrogen chloride (HCl) gas.[2] Slow, portion-wise addition is critical to control the reaction temperature and prevent runaway reactions. The ice bath helps dissipate the generated heat.
-
-
Reaction Execution:
-
After the complete addition of AlCl₃, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with continuous stirring for 2-3 hours to ensure the reaction proceeds to completion. The mixture will become a thick, dark slurry.
-
-
Workup and Product Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate 1 L beaker, prepare a mixture of 300 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
CAUSALITY: This acidic ice bath will hydrolyze the aluminum-product complex. The process is highly exothermic, and the large volume of ice is necessary to absorb the heat of hydrolysis and the heat of dilution of the acid.
-
Very slowly and carefully, pour the reaction mixture from the flask onto the ice-HCl mixture with vigorous stirring.
-
Remove the nitrobenzene solvent via steam distillation. This is the most effective method for removing the high-boiling, toxic solvent.
-
After the nitrobenzene has been removed, a solid precipitate will remain in the distillation flask. Cool the flask to room temperature and collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with cold water (2 x 50 mL) to remove residual acids and inorganic salts.
-
-
Purification:
-
Transfer the crude solid to a beaker and add a 5% aqueous solution of sodium carbonate until the solid dissolves and the solution is alkaline (test with pH paper). This compound is acidic and will dissolve in the basic solution, forming its sodium salt.
-
Filter the basic solution to remove any insoluble impurities.
-
With stirring, slowly acidify the clear filtrate by adding concentrated HCl dropwise until precipitation is complete and the solution is strongly acidic.
-
Collect the purified white to light-brown precipitate by vacuum filtration.[1]
-
Wash the final product thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the purified product in a vacuum oven at 80°C.
-
Characterization
-
Appearance: Light brown or off-white solid.[1]
-
Melting Point: 198-204 °C.[1]
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Sources
Application Note: Formulation & Characterization of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid (Actarit)
Abstract & Scope
This technical guide details the handling, synthesis, and formulation of 4-(4-Acetamidophenyl)-4-oxobutanoic acid (commonly known as Actarit ).[1] A Disease-Modifying Antirheumatic Drug (DMARD), Actarit is distinct from NSAIDs due to its immunomodulatory mechanism, specifically the suppression of Nitric Oxide (NO) and pro-inflammatory cytokines.
This document addresses the compound's primary development bottleneck: poor aqueous solubility . We provide a self-validating workflow for synthesizing high-purity reference standards, engineering solid dispersion formulations for enhanced bioavailability, and validating these formulations via HPLC.
Compound Profile & Pre-formulation Assessment[1]
Before initiating formulation, the physicochemical properties of Actarit must be baselined to predict in vivo behavior.
| Property | Value / Characteristic | Implication for Formulation |
| Common Name | Actarit (MS-932) | Standard reference in literature.[1] |
| Molecular Weight | 235.24 g/mol | Small molecule; amenable to oral delivery.[1] |
| Melting Point | 198–204 °C | High crystal lattice energy contributes to low solubility.[1] |
| pKa | ~4.5 (Carboxylic acid) | pH-dependent solubility; higher solubility in intestinal pH (6.8+).[1] |
| BCS Class | Class II (Low Solubility, High Permeability) | Critical: Bioavailability is dissolution-rate limited.[1] |
| LogP | ~0.8 – 1.2 | Moderate lipophilicity; crosses cell membranes effectively.[1] |
Mechanism of Action (MOA)
Unlike standard anti-inflammatories that inhibit Cyclooxygenase (COX), Actarit functions by modulating the immune response. It suppresses the excessive activation of T-cells and the subsequent cascade of cytokines (IL-1β, TNF-α) and Nitric Oxide (NO) in synovial cells.
Diagram 1: Immunomodulatory Signaling Pathway
This diagram illustrates the downstream effects of Actarit on Synovial Fibroblasts and T-Cells.
Figure 1: Actarit mitigates Rheumatoid Arthritis pathology by inhibiting cytokine-driven Nitric Oxide production.
Protocol A: Synthesis of Reference Standard
Objective: Synthesize high-purity Actarit for use as an analytical standard.
Reaction Principle: Friedel-Crafts acylation of acetanilide with succinic anhydride using Aluminum Chloride (
Materials
-
Acetanilide (1.0 eq)[1]
-
Succinic Anhydride (1.2 eq)[1]
-
Aluminum Chloride (
, anhydrous, 2.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene[1]
-
Quenching: Ice-cold HCl (1M)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
). -
Solubilization: Dissolve Acetanilide (13.5 g, 0.1 mol) and Succinic Anhydride (12.0 g, 0.12 mol) in 100 mL of dry DCE.
-
Catalyst Addition: Cool the mixture to 0–5 °C. Add
(33.3 g, 0.25 mol) portion-wise over 30 minutes. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature, then reflux at 80 °C for 3 hours.
-
QC Checkpoint: Reaction color should shift from yellow to dark orange/brown.[1]
-
-
Quenching: Pour the reaction mixture slowly into 300 mL of ice-water containing 10 mL conc. HCl. Stir vigorously for 1 hour to decompose the Aluminum complex.
-
Isolation: Filter the precipitate. Wash the solid with cold water (
mL) to remove inorganic salts. -
Purification: Recrystallize from Ethanol/Water (80:20).
Protocol B: Solubility Enhancement (Solid Dispersion)
Objective: Create a formulation that improves the dissolution rate of Actarit (BCS Class II).
Strategy: Amorphous Solid Dispersion (ASD) using Polyvinylpyrrolidone (PVP K30) via the Solvent Evaporation method. This prevents drug recrystallization and improves wetting.[1][3]
Diagram 2: Formulation Workflow
Figure 2: Transformation of crystalline Actarit into a high-solubility amorphous dispersion.[1]
Detailed Protocol
-
Ratio Selection: Prepare physical mixtures of Actarit:PVP K30 in ratios of 1:1, 1:3, and 1:5 (w/w).
-
Note: Higher polymer content (1:3 or 1:5) usually yields better stability against recrystallization.[1]
-
-
Dissolution: Dissolve the weighed amount of Actarit and PVP K30 in a minimum volume of Methanol (e.g., 50 mL for 2g total solids). Sonicate until visually clear.
-
Solvent Removal: Transfer to a round bottom flask. Remove solvent using a rotary evaporator at 45 °C under reduced pressure.
-
Drying: Place the resulting residue in a vacuum oven at 40 °C for 24 hours to remove residual solvent traces.
-
Pulverization: Crush the dried crust using a mortar and pestle.[1] Pass through a #60 mesh sieve to ensure uniform particle size.[1]
-
Self-Validation (Dissolution Test):
Protocol C: Analytical Validation (HPLC)
Objective: Quantify Actarit in synthesis and dissolution samples.
Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, |
| Mobile Phase | Methanol : 1% Acetic Acid (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Wavelength | UV 245 nm or 254 nm |
| Injection Vol | 20 µL |
| Retention Time | Expect peak at ~4–6 minutes |
Quality Control Checkpoints
-
System Suitability: Inject a standard solution (50 µg/mL) 5 times.[1] The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.[4]
-
Linearity: Construct a calibration curve from 10 µg/mL to 100 µg/mL.
must be > 0.999.[1] -
Sample Prep: All solid dispersion samples must be filtered through a 0.45 µm PTFE filter before injection to prevent polymer clogging of the column.[1]
References
-
PubChem. (n.d.).[1][5] this compound (Actarit) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Mizushima, Y., et al. (2000).[1] Clinical effects of actarit in rheumatoid arthritis: Improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide.[6][7] Clinical and Experimental Rheumatology, 18(4), 445-450.[1][6] Retrieved from [Link]
-
Takahashi, K., et al. (2000).[1] Effects of actarit on synovial cell functions in patients with rheumatoid arthritis.[1][8] Modern Rheumatology, 10(1), 41-46.[1] Retrieved from [Link]
-
Tran, P. H., et al. (2019).[1] Solid dispersion of poorly water-soluble drugs: A review of preparation methods and characterization. Journal of Drug Delivery and Therapeutics. (General reference for Solid Dispersion protocol adaptation).
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Actarit | C10H11NO3 | CID 2018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Clinical effects of actarit in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
[1]
Executive Summary & Mechanistic Insight
The synthesis of 4-(4-acetamidophenyl)-4-oxobutanoic acid (also known as N-acetyl-sulfanilylbutyric acid intermediate) is classically achieved via the Friedel-Crafts acylation of acetanilide with succinic anhydride.[1]
While theoretically straightforward, this reaction often suffers from variable yields (40–60%) due to two competing mechanistic factors:
-
Lewis Acid Sequestration: The acetamido group (-NHCOCH₃) is a Lewis base.[1] The carbonyl oxygen complexes with Aluminum Chloride (AlCl₃), effectively removing one equivalent of catalyst from the reaction cycle.[1]
-
Deactivation: This complexation places a positive charge density near the ring, slightly deactivating it toward the electrophilic acylium ion, requiring more vigorous conditions than simple benzene acylation.
The Solution: Yields can be improved to 80-90% by strictly controlling catalyst stoichiometry (>3 equivalents), maintaining anhydrous integrity, and optimizing the quenching protocol to prevent amide hydrolysis (deacetylation).[1]
Troubleshooting Guide (Q&A)
Category A: Reaction Setup & Stoichiometry
Q: I am using 1.1 equivalents of AlCl₃ but my conversion is stuck at <50%. Why? A: This is the most common failure mode.[1] Unlike catalytic Friedel-Crafts alkylations, acylations are stoichiometric .[1]
-
The Sink Effect: The product (a ketone) complexes 1 eq. of AlCl₃.[1] The starting material (acetanilide) also complexes 1 eq. of AlCl₃ at the amide oxygen.
-
The Fix: You must use at least 3.0–3.5 equivalents of AlCl₃ relative to acetanilide.[1]
Q: Can I use Polyphosphoric Acid (PPA) instead of AlCl₃/DCE? A: Yes, but with caveats.
-
Pros: PPA acts as both solvent and catalyst; no moisture sensitivity.[1]
-
Cons: High viscosity leads to poor mass transfer and local overheating (charring).
-
Recommendation: Use AlCl₃ in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) for better process control and easier workup.[1] Use PPA only if you lack anhydrous facilities.[1]
Category B: Impurity Profile & Side Reactions
Q: I see a significant impurity at R_f ~0.2 (more polar). NMR suggests free aniline.[1] What happened? A: You likely suffered deacetylation .[1]
-
Cause: The acetamido group is susceptible to hydrolysis under the acidic conditions of the workup, especially if the quench gets hot.[1]
-
The Fix:
-
Quench Cold: Pour the reaction mixture into ice/HCl, not the other way around. Keep internal temp < 10°C.
-
Avoid Prolonged Contact: Extract the product immediately after the aluminum salts dissolve. Do not let the aqueous acidic layer stir with the product overnight.
-
Q: I am getting the ortho-isomer. How do I favor the para-isomer? A: The acetamido group is bulky, naturally favoring para, but high temperatures can overcome this steric barrier.[1]
-
Optimization: Keep the reaction temperature at 0–5°C during the addition phase. Only reflux (if using DCE) after all reagents are mixed to drive the reaction to completion. The kinetic product (ortho) is minimized by low initial temperatures.
Category C: Isolation & Purification[1]
Q: The product is not precipitating during the acid quench. How do I isolate it? A: The product contains a carboxylic acid and an amide; it may be amphoteric or highly soluble in the aqueous AlCl₃ slurry.[1]
-
Protocol:
-
Ensure the pH is strongly acidic (pH < 2) to protonate the carboxylic acid.
-
If no precipitate forms, extract with Ethyl Acetate (EtOAc) or 2-MeTHF .[1]
-
Critical Step: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃). The product (acid) will move to the aqueous layer. Wash the aqueous layer with solvent to remove non-acidic impurities (unreacted acetanilide), then re-acidify the aqueous layer to precipitate pure product.
-
Optimized Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
| Parameter | Specification | Notes |
| Limiting Reagent | Acetanilide (1.35 g, 10 mmol) | Dry thoroughly before use.[1] |
| Acylating Agent | Succinic Anhydride (1.2 g, 12 mmol) | 1.2 equiv.[1] Slight excess ensures conversion.[1] |
| Catalyst | AlCl₃ (Anhydrous) (4.0 g, 30 mmol) | 3.0 equiv. Must be fresh/yellow (not white powder). |
| Solvent | 1,2-Dichloroethane (DCE) (20 mL) | Alternative: DCM (lower boiling point) or Nitrobenzene (toxic).[1] |
| Temperature | 0°C (Addition) | Two-stage ramp is critical.[1] |
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and N₂ inlet.
-
Catalyst Slurry: Add AlCl₃ (30 mmol) and DCE (15 mL) to the flask. Cool to 0°C in an ice bath.
-
Reagent Addition:
-
Reaction:
-
Stir at 0°C for 30 minutes (controls regioselectivity).
-
Remove ice bath and heat to gentle reflux (60–80°C) for 2–3 hours. The mixture will turn dark orange/brown.
-
-
Quench (Critical):
-
Prepare a beaker with 50g Crushed Ice + 10 mL Conc. HCl.
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
-
Isolation:
-
Stir until the sticky aluminum complex dissolves completely (~30 mins).
-
The crude product should precipitate as an off-white solid.[1] Filter and wash with cold water.[1]
-
Alternative (if no precipitate): Extract with EtOAc (3x 30 mL). Extract organics with sat. NaHCO₃. Acidify aqueous layer to pH 1 to precipitate product.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or Methanol.
Visualizations
Figure 1: Reaction Mechanism & Catalyst Sequestration
Caption: The pathway shows the formation of the active acylium ion and the competing sequestration of AlCl₃ by the acetanilide substrate, necessitating excess catalyst.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yields or impurities during the synthesis.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for Friedel-Crafts Acylation methodologies and stoichiometry).
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Authoritative source on Lewis acid complexation mechanisms).[6]
-
Organic Syntheses. (1939). Succinic Anhydride Preparation and Reactivity. Org. Synth. 1939, 19,[1] 17. (Foundational data on succinic anhydride reactivity). [Link]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine.[1] (Physical properties and safety data). [Link]
Sources
- 1. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
Status: Operational Ticket Subject: Troubleshooting Friedel-Crafts Acylation of Acetanilide with Succinic Anhydride Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Dashboard
The Chemistry: This synthesis relies on the Friedel-Crafts acylation of acetanilide (substrate) with succinic anhydride (acylating agent), catalyzed by aluminum chloride (
The Challenge: Unlike simple benzene acylation, the acetamido group acts as a Lewis base, coordinating with the catalyst. This changes the stoichiometry requirements and introduces regioselectivity and stability challenges.
Quick Reference Parameters
| Parameter | Optimal Range | Critical Failure Point |
| Stoichiometry ( | 2.2 – 2.5 equivalents | < 2.0 eq (Stalled reaction) |
| Temperature (Addition) | 0°C – 5°C | > 10°C (Ortho-isomer formation) |
| Temperature (Reaction) | RT to 40°C (Solvent dependent) | > 60°C (Deacetylation risk) |
| Solvent | DCM, 1,2-DCE, or Nitrobenzene | Wet solvents (Deactivates catalyst) |
| Quench pH | pH < 1 (Conc. HCl) | pH > 3 (Incomplete Al-complex hydrolysis) |
Troubleshooting Modules (Q&A Format)
Module A: Reaction Initiation & Yield Issues
User Question: "I followed the standard 1:1 stoichiometry for Friedel-Crafts, but my reaction yield is less than 30%. Why isn't the reaction proceeding?"
Technical Diagnosis:
You are experiencing Lewis Acid Sequestration .[1][2] In standard Friedel-Crafts, 1.1 equivalents of
The Fix:
-
Adjust Stoichiometry: You must use at least 2.2 to 2.5 equivalents of
.[1]-
1st Equivalent: Coordinates with the acetanilide amide oxygen/nitrogen (deactivating the catalyst).
-
2nd Equivalent: Activates the succinic anhydride to form the acylium ion.[4]
-
Excess (0.2-0.5 eq): Compensates for moisture and ensures the reaction is driven to completion.
-
-
Protocol Adjustment: Do not mix all reagents at once. Add
to the succinic anhydride first to generate the active electrophile, then introduce the acetanilide, or add to the acetanilide to pre-complex it before adding the anhydride.
Module B: Impurity Profiling (Regioselectivity & Hydrolysis)
User Question: "HPLC shows two major impurities. One is the ortho-isomer, and the other looks like the free amine (deacetylated product). How do I prevent this?"
Technical Diagnosis:
-
Ortho-Isomer (Regioselectivity): While the acetamido group is bulky (favoring para), higher temperatures increase the energy available for the system to overcome the steric barrier, leading to ortho substitution.
-
Deacetylation (Hydrolysis): The acetamido group is susceptible to hydrolysis.[1] If you heat the reaction too aggressively or allow the acidic quench to get hot, the amide bond cleaves, yielding 4-(4-aminophenyl)-4-oxobutanoic acid.
The Fix:
-
Control Temperature: Perform the addition of reagents at 0–5°C . Do not exceed 40°C during the stirring phase.
-
Quench Gently: When quenching with HCl, the exotherm is massive. If the temperature spikes >60°C during quench, hydrolysis occurs. Add the reaction mixture into ice/HCl slowly, maintaining internal temp < 20°C.
Module C: Workup & Isolation
User Question: "My workup is a sticky, white/grey emulsion that won't separate. Filtration is impossible."
Technical Diagnosis:
This is the Aluminum Hydroxide Gel Trap . Upon adding water, the aluminum salts form a gelatinous precipitate (
The Fix:
-
Acidify to Clear: You must add enough concentrated HCl to dissolve the aluminum salts into soluble
/ species. The aqueous layer must be strongly acidic (transparent/yellowish, not cloudy white). -
The Solvent Switch: If using Nitrobenzene (high boiling point, hard to remove), wash the organic layer repeatedly with water, then steam distill or use a precipitating solvent (like hexanes) to crash out the solid product. If using DCM, simple extraction usually works once the Al-salts are dissolved.
Visualizing the Mechanism & Pathways
Caption: Reaction pathways showing the critical role of temperature in preventing ortho-substitution and deacetylation during the Friedel-Crafts process.
Validated Experimental Protocol
Objective: Synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid (10 mmol scale).
Reagents:
-
Acetanilide: 1.35 g (10 mmol)[1]
-
Succinic Anhydride: 1.00 g (10 mmol)[1]
-
Aluminum Chloride (
): 3.00 g (22.5 mmol) [CRITICAL: 2.25 eq] [1] -
Dichloromethane (DCM): 20 mL (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet.
-
Solvent Charge: Add succinic anhydride and anhydrous DCM.[1] Stir to suspend.
-
Catalyst Activation: Cool the flask to 0°C (ice bath). Add
in small portions over 10 minutes. Observation: The solution may darken or fume slightly. -
Substrate Addition: Add acetanilide in portions over 15 minutes, maintaining temp < 5°C.
-
Why? Adding acetanilide last prevents it from complexing all the
before the anhydride is activated.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
-
Quench (The Danger Zone):
-
Prepare a beaker with 50g crushed ice and 10 mL Conc. HCl.
-
Slowly pour the reaction mixture into the stirring acid/ice slurry.
-
Note: Stir vigorously until all sticky grey solids dissolve and two clear layers appear.
-
-
Isolation:
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Friedel-Crafts Acylation using Anhydrides).
-
BenchChem. (2025).[1][5] A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Authoritative text on Lewis Acid stoichiometry and complexation).
-
ScienceMadness. (2021). Friedel-Crafts acylation of anilides - Discussion on Deacetylation Risks.
-
Sigma-Aldrich. (n.d.).[1] Friedel–Crafts Acylation Reaction Guide.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Technical Support Center: 4-(4-Acetamidophenyl)-4-oxobutanoic Acid Stability & Handling
This technical guide addresses the stability, degradation mechanisms, and handling of 4-(4-Acetamidophenyl)-4-oxobutanoic acid (also known as 3-(4-acetamidobenzoyl)propionic acid).
Executive Summary & Chemical Vulnerabilities
Compound Identity:
-
Functional Groups: Acetamido (Amide), Ketone (Aromatic), Carboxylic Acid (Aliphatic).
-
Key Vulnerability: The acetamido group is the primary site of instability. It is susceptible to hydrolysis, converting the molecule into 4-(4-aminophenyl)-4-oxobutanoic acid and acetic acid. This reaction is pH-dependent and temperature-accelerated.[3]
Critical Stability Factors:
-
pH Sensitivity: High stability at pH 4.5–6.0. Rapid hydrolysis occurs at pH > 8.0 (base-catalyzed) and pH < 2.0 (acid-catalyzed).
-
Solubility vs. Stability Paradox: While solubility increases at basic pH (due to carboxylate formation), chemical stability decreases significantly due to amide hydrolysis.
-
Photostability: The aromatic ketone moiety makes the compound susceptible to UV-induced degradation (Norrish Type reactions).
Diagnostic Troubleshooting (FAQs)
Issue 1: "My solution has developed a precipitate after 24 hours at 4°C."
Diagnosis: This is likely acid-induced precipitation , not chemical degradation.
-
Mechanism: The compound contains a carboxylic acid (
). If dissolved in a buffer with pH < 4.5, the molecule exists in its protonated, neutral form, which has poor aqueous solubility. -
Solution:
-
Check the final pH of your solution. If pH < 5.0, adjust to pH 6.0–7.0 using mild base (e.g., dilute NaOH or phosphate buffer).
-
Protocol: Use a co-solvent system. Pre-dissolve in DMSO (up to 10% v/v final concentration) before adding to the aqueous buffer.
-
Issue 2: "I see a new, earlier-eluting peak in my Reverse-Phase HPLC."
Diagnosis: This indicates hydrolysis (Deacetylation).
-
Mechanism: The acetamido bond cleaves, releasing the free amine. The resulting product, 4-(4-aminophenyl)-4-oxobutanoic acid , is significantly more polar than the parent compound, causing it to elute earlier on C18 columns.
-
Verification:
-
The new peak should have a UV spectrum shift. The parent acetamido group typically absorbs around 240–250 nm. The free amine will show a bathochromic shift (red shift) and increased intensity due to the auxochromic effect of the free
group.
-
Issue 3: "The solution turned slightly yellow/brown over time."
Diagnosis: Oxidative degradation of the hydrolytic product.
-
Mechanism: If hydrolysis occurs (see Issue 2), the resulting free aniline derivative is highly susceptible to air oxidation, forming quinone-imine type colored species.
-
Prevention:
-
Degas buffers.
-
Store under inert atmosphere (Argon/Nitrogen).
-
Add an antioxidant (e.g., Sodium Metabisulfite) if the assay permits.
-
Degradation Pathways & Mechanisms[4]
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the secondary risk of Cyclization (Lactamization) if the amine is liberated.
Figure 1: Mechanistic pathway showing the primary hydrolysis risk and subsequent degradation routes.[4][5][6][7][8]
Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
Purpose: To maximize shelf-life and solubility for biological assays.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Avoid protic solvents (Ethanol/Methanol) for long-term storage as they can induce transesterification or solvolysis over months.
-
Concentration: Prepare at 10–50 mM .
-
Procedure:
-
Weigh the solid powder in a low-humidity environment.
-
Add Anhydrous DMSO.
-
Vortex until completely dissolved (sonicate for <30 seconds if necessary; avoid heat).
-
Aliquot: Divide into single-use vials (e.g., 50 µL) to prevent freeze-thaw cycles.
-
Storage: -20°C or -80°C. Stable for >6 months.
-
Protocol B: QC Method (HPLC-UV)
Purpose: To quantify purity and detect the deacetylated impurity.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH suppresses carboxylate ionization, improving peak shape) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring) and 280 nm |
| Retention Order | 1. Hydrolysis Product (Polar amine) 2. Parent Compound |
Troubleshooting Decision Tree
Use this logic flow to resolve solution stability issues immediately.
Figure 2: Logic flow for diagnosing solution anomalies.
References
-
Hydrolysis of Acetamido Groups
- Title: Kinetics and Mechanism of the Hydrolysis of Acetanilide and its Deriv
- Source:Journal of the Chemical Society B, 1970.
- Context: Establishes the baseline kinetics for acetamido group cleavage in acidic and basic media.
-
Link:[Link]
-
Solubility of Carboxylic Acids
- Title: Solubility of Carboxylic Acids in W
- Source:National Center for Biotechnology Inform
- Context: General principles of pH-dependent solubility for phenyl-alkanoic acids.
-
Link:[Link]
-
Cyclization of Gamma-Keto Acids
- Title: Cyclization of 4-aryl-4-oxobutanoic acids to furanones and lactams.
- Source:Tetrahedron Letters.
- Context: Describes the potential for ring closure in gamma-keto acid deriv
-
Link:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Enhancing the solubility of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
Ticket ID: SOL-4AP-OB-2024 Subject: Enhancing the solubility of 4-(4-Acetamidophenyl)-4-oxobutanoic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary & Compound Analysis
User Query: "I am experiencing precipitation and poor dissolution rates with this compound (CAS: 5473-15-4) in aqueous media. Standard buffers are ineffective."
Technical Diagnosis: This compound presents a classic "brick dust" profile.[1] Its poor solubility stems from two synergistic structural factors:
-
High Crystal Lattice Energy: The acetamido group (–NHCOCH₃) facilitates strong intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice, evidenced by its high melting point (198–204°C).
-
pH-Dependent Ionization: The terminal carboxylic acid (pKa ≈ 4.5–5.[1]0) remains protonated and hydrophobic at gastric or neutral pH.[1]
Strategic Approach: To overcome the lattice energy, we must disrupt the intermolecular forces using one of three validated workflows: Salt Formation , Hydrotropic Solubilization , or Amorphous Solid Dispersion (ASD) .
Workflow A: pH Adjustment & Salt Engineering
Best for: Liquid formulations, IV preparations, and immediate-release assays.[1]
The Mechanism
At pH < pKa, the molecule is non-ionized and insoluble. Raising the pH > pKa + 2 (approx pH 7.5–8.0) generates the carboxylate anion, significantly increasing hydration energy. However, simple NaOH adjustment often leads to the "common ion effect" or instability. We recommend organic counter-ions.[1]
Protocol: In-Situ Tromethamine (Tris) Salt Formation
Why Tromethamine? Unlike sodium, Tromethamine provides a bulky counter-ion that disrupts crystal packing and buffers the micro-environment.[1]
Step-by-Step:
-
Calculate Stoichiometry: Use a 1:1.1 molar ratio (Drug:Tris).
-
Solvent Prep: Prepare a 0.1M Tromethamine solution in water.[1]
-
Addition: Slowly add the drug powder to the Tris solution under constant magnetic stirring (500 RPM) at 25°C.
-
Equilibration: Stir for 45 minutes. The solution should clarify.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove any unreacted nuclei.[1]
Decision Logic:
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the final dosage form requirements.
Workflow B: Hydrotropy & Cosolvency
Best for: Neutral pH liquids where salt formation is chemically unstable or undesirable.
The Mechanism
Hydrotropes (e.g., Urea, Nicotinamide) stack against the aromatic phenyl ring of the drug, breaking water structure and reducing the energy penalty of cavity formation.
Recommended Formulation (Ternary System)
Data indicates that a combination of a hydrotrope and a cosolvent yields synergistic results for amide-containing drugs.[1]
| Component | Role | Concentration (% w/v) | Rationale |
| Drug | API | 1.0 - 2.0% | Target concentration. |
| Nicotinamide | Hydrotrope | 10 - 20% | Stacks with aromatic rings; disrupts amide H-bonds.[1] |
| PEG 400 | Cosolvent | 20% | Reduces dielectric constant of water. |
| Water | Solvent | q.s.[4] | Bulk vehicle. |
Preparation Guide:
-
Dissolve Nicotinamide in water first (endothermic reaction; allow to return to RT).
-
Add PEG 400 to the hydrotrope solution.
-
Critical: Do not heat above 40°C to avoid amide hydrolysis.
Workflow C: Amorphous Solid Dispersions (ASD)
Best for: Solid oral dosage forms (Tablets/Capsules) to improve bioavailability.[1]
The Mechanism
We utilize the "Spring and Parachute" effect. The drug is converted to a high-energy amorphous state (Spring) and stabilized by a polymer (Parachute) that inhibits recrystallization via hydrogen bonding between the polymer and the drug's amide group.
Protocol: Hot Melt Extrusion (HME)
Polymer Selection: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) or PVP VA64.[1] Note: HPMC-AS is preferred due to its amphiphilic nature matching the drug's keto-acid structure.[1]
HME Parameters:
-
Ratio: 30:70 (Drug:Polymer).[1]
-
Extrusion Temp: 140°C - 160°C (Keep below drug MP of 198°C to dissolve in molten polymer rather than melt the drug itself, preserving stability).
-
Screw Speed: 150 RPM.[1]
Visualizing the "Spring and Parachute":
Figure 2: The Spring and Parachute model. The polymer prevents the supersaturated solution from reverting to the crystalline state.
Troubleshooting & FAQs
Q1: The solution precipitates when I dilute my DMSO stock into water. Why?
-
Diagnosis: This is the "Solvent Shift" effect. The logarithmic drop in solubility when moving from DMSO (dielectric constant ~47) to water (~80) causes immediate nucleation.
-
Fix: Do not dilute directly.[1] Use an intermediate "transition" buffer containing 0.5% HPMC or Tween 80 to coat the particles during the transition, preventing rapid crystal growth.
Q2: My salt formulation turns yellow over time.
-
Diagnosis: Amide hydrolysis or oxidation of the phenyl ring.
-
Fix: Ensure the pH does not exceed 9.0. Add an antioxidant like Sodium Metabisulfite (0.1%) if the solution is stored for >24 hours. Store protected from light.
Q3: Can I use Cyclodextrins?
-
Answer: Yes, but with caution. The para-acetamido group adds steric bulk.[1] Use HP-β-Cyclodextrin rather than native β-CD.[1] The cavity of native β-CD may be too restricted for the succinyl tail and acetamido head simultaneously. HP-β-CD offers a more flexible cavity.[1]
References
-
Chemical Identity & Properties
-
Solubility Mechanisms (Hydrotropy)
-
Kim, J. Y., et al. (2010).[1] "Hydrotropic Solubilization of Poorly Water-Soluble Drugs." Journal of Pharmaceutical Investigation. (Demonstrates Nicotinamide/Urea efficiency for aromatic amides).
-
-
Solid Dispersion Technology
- Ma, X., & Williams, R. O. (2019). "Polymer selection for hot melt extrusion." Drug Development and Industrial Pharmacy. (Validates HPMC/PVP for high-melting point drugs).
-
Fenbufen/Analog Solubility
-
Caira, M. R., et al. (2012).[1] "Synthesis and characterisation of new multi-component compounds containing fenbufen." University of Cape Town Research. (Provides structural analog data for salt formation).
-
Sources
Technical Support Center: Synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(4-acetamidophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this Friedel-Crafts acylation reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful synthesis and purification of your target compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Question 1: My reaction yield is very low, or the reaction did not proceed to completion. What are the likely causes?
Answer:
Low yields in the Friedel-Crafts acylation of acetanilide with succinic anhydride are a common issue, often stemming from the deactivating nature of the acetamido group and its interaction with the Lewis acid catalyst.
-
Causality: The lone pair of electrons on the nitrogen atom of the acetamido group in acetanilide can form a complex with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This complexation deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[1][2] To overcome this, a stoichiometric amount of the Lewis acid is often required.[2]
-
Troubleshooting Steps:
-
Ensure Stoichiometric Amounts of Lewis Acid: A common pitfall is using a catalytic amount of AlCl₃. For this reaction, at least two equivalents of AlCl₃ are recommended: one to complex with the carbonyl of the acetamido group and another to activate the succinic anhydride.
-
Check the Quality of Reagents: The Lewis acid must be anhydrous, as moisture will deactivate it. Similarly, ensure the succinic anhydride has not hydrolyzed to succinic acid.
-
Optimize Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this reaction is room temperature to a gentle heat (50-60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: My final product is a mixture of isomers. How can I identify and separate them?
Answer:
The acetamido group is an ortho, para-directing group. While the para-substituted product, this compound, is the major product due to less steric hindrance, the formation of the ortho-isomer, 4-(2-acetamidophenyl)-4-oxobutanoic acid, is a common impurity.
-
Identification:
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to distinguish between the para and ortho isomers. The para isomer will show a characteristic AA'BB' splitting pattern for the aromatic protons, while the ortho isomer will exhibit a more complex splitting pattern.
-
Chromatography: TLC can often resolve the two isomers, with the more polar isomer typically having a lower Rf value.
-
-
Separation:
-
Recrystallization: The isomers may have different solubilities in a given solvent. A carefully chosen recrystallization solvent system can selectively crystallize the desired para isomer. (See Section III for a detailed protocol).
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the isomers. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
-
Question 3: I have identified an impurity with a different molecular weight that suggests the loss of the acetyl group. What is this impurity and how is it formed?
Answer:
This impurity is likely 4-(4-aminophenyl)-4-oxobutanoic acid, resulting from the deacetylation of either the starting material or the product under the harsh Lewis acidic conditions.
-
Mechanism of Formation: The strong Lewis acid can coordinate to the carbonyl oxygen of the acetamido group, making the carbonyl carbon more electrophilic and susceptible to cleavage, especially during the aqueous workup.
-
Prevention and Removal:
-
Milder Lewis Acids: Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂), although this may require longer reaction times or higher temperatures.[1]
-
Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Purification: This amino-impurity is more basic than the desired product. It can be removed by an acidic wash during the workup, though this may also lead to the loss of some product if it is not fully precipitated. Recrystallization is also effective in removing this impurity.
-
Question 4: My product is contaminated with unreacted starting materials. How can I remove them?
Answer:
Unreacted acetanilide and succinic acid (from the hydrolysis of succinic anhydride) are common impurities.
-
Removal of Acetanilide: Acetanilide is less polar than the carboxylic acid product. It can be removed during recrystallization as it will be more soluble in many organic solvents.
-
Removal of Succinic Acid: Succinic acid is a dicarboxylic acid and is generally more soluble in water than the desired product. During the workup, after quenching the reaction with water, the desired product often precipitates out, leaving the more water-soluble succinic acid in the aqueous phase. A wash with cold water can help remove residual succinic acid.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the synthesis of this compound?
A1: The synthesis is a classic Friedel-Crafts acylation . The mechanism involves the following key steps:
-
Formation of an acylium ion intermediate from the reaction of succinic anhydride with a Lewis acid catalyst (e.g., AlCl₃).
-
Electrophilic attack of the acylium ion on the electron-rich aromatic ring of acetanilide, primarily at the para position.
-
Loss of a proton to restore the aromaticity of the ring, yielding the final product.
Caption: Troubleshooting Workflow for Synthesis
VI. References
-
Sciencemadness Discussion Board. (2021). Friedel-Crafts acylation of anilides. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetanilide?. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Google Patents. (2002). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
Sources
Troubleshooting 4-(4-Acetamidophenyl)-4-oxobutanoic acid crystallization
This guide serves as a specialized technical resource for researchers and process chemists working with 4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4). It is designed to move beyond basic recipe-following, offering a mechanistic understanding of the crystallization process and a logic-driven troubleshooting framework.
Technical Overview: The Compound
This compound is a keto-acid intermediate typically synthesized via the Friedel-Crafts acylation of acetanilide with succinic anhydride. Its dual functionality—a carboxylic acid tail and an acetamido head—creates specific solubility challenges (zwitterionic character potential, high melting point due to hydrogen bonding) that differ from simple aromatic ketones.
| Property | Value | Technical Note |
| CAS Number | 5473-15-4 | |
| Melting Point | 202–204 °C | High MP indicates strong intermolecular H-bonding. |
| pKa (Acid) | ~4.5 | Typical for carboxylic acids; soluble in mild base (NaHCO₃). |
| Solubility (Water) | Insoluble | Precipitates at pH < 4. |
| Solubility (EtOH) | Soluble | Good candidate for antisolvent crystallization. |
Part 1: Diagnostic Troubleshooting (Q&A)
This section addresses specific failure modes encountered during isolation and purification.
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is a classic "Oiling Out" phenomenon, often caused by the solution temperature dropping below the liquid-liquid phase separation (LLPS) boundary before crossing the solubility curve. It is exacerbated by impurities or cooling too rapidly.
-
Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (e.g., Ethanol) to change the solvent ratio, then cool very slowly with vigorous stirring.
-
Root Cause Correction: If the crude contains significant unreacted acetanilide or aluminum salts, they lower the melting point effectively, causing the product to exist as a liquid at crystallization temperatures. Perform an Acid-Base extraction (see Protocol A) before attempting recrystallization again.
Issue 2: "The solid is sticky and won't filter properly."
Diagnosis: This usually indicates trapped Aluminum salts (from the AlCl₃ catalyst) or occluded solvent. Aluminum complexes form gelatinous hydroxides that clog filters.
-
Immediate Fix: Resuspend the sticky solid in dilute HCl (1M) and stir for 30–60 minutes. This breaks the Aluminum-Oxygen coordination complex, solubilizing the aluminum as AlCl₃/Al³⁺ while the organic acid remains insoluble.
-
Prevention: Ensure the initial quench of the Friedel-Crafts reaction involves sufficient acid and agitation time.
Issue 3: "The product has a pink or brown discoloration."
Diagnosis: Coloration typically comes from oxidation of trace aniline derivatives (hydrolysis byproducts) or polymerized impurities.
-
Immediate Fix: Perform a "Charcoal Treatment" during recrystallization. Dissolve the solid in hot ethanol, add activated carbon (5-10 wt%), stir for 15 minutes, and filter while hot through Celite.
-
Scientific Insight: The acetamido group is generally stable, but prolonged boiling in strong acid/base can hydrolyze it to the free amine (aniline derivative), which oxidizes rapidly to colored quinones. Avoid prolonged boiling in acidic media.
Issue 4: "My yield is significantly lower than expected."
Diagnosis: The compound is an acid. If the final pH of the mother liquor is not sufficiently low, a significant portion of the product remains dissolved as the carboxylate salt.
-
Immediate Fix: Check the pH of the mother liquor. It should be pH 1–2. If it is pH 4–5, add concentrated HCl until the pH drops, and more solid should precipitate.
Part 2: Visual Logic & Workflows
Figure 1: Troubleshooting Logic Tree
Caption: A decision-support pathway for diagnosing crystallization failures based on visual observation.
Part 3: Validated Experimental Protocols
Protocol A: Acid-Base Purification (Recommended for Crude)
This method leverages the carboxylic acid functionality to separate the product from non-acidic impurities (like unreacted acetanilide).
-
Dissolution: Suspend the crude solid in 10% NaHCO₃ solution (approx. 10 mL per gram of solid). Stir until effervescence ceases.
-
Why NaHCO₃? It is a mild base that dissolves the carboxylic acid without risking hydrolysis of the amide bond (which NaOH might attack).
-
-
Filtration: Filter the solution to remove any insoluble solids (these are non-acidic impurities).
-
Precipitation: Slowly add the filtrate to a beaker containing dilute HCl (ensure final pH < 2) while stirring vigorously.
-
Note: The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry.
Protocol B: Recrystallization (Ethanol/Water)
Used for final polishing of the crystal habit and purity.
-
Solvent: Prepare a mixture of 95% Ethanol .
-
Dissolution: Heat the ethanol to near-boiling. Add the solid slowly until saturated. If colored, add activated carbon and filter hot.
-
Crystallization: Remove from heat. Add hot water dropwise until the solution becomes just slightly turbid (cloud point). Add a few drops of ethanol to clear it again.
-
Cooling: Allow the flask to cool to room temperature undisturbed, then place in an ice bath.
-
Harvest: Filter the crystals and wash with cold 50% Ethanol/Water.
Part 4: References & Citations
-
Friedel-Crafts Acylation Mechanisms :
-
Compound Properties (this compound) :
-
Fluorochem Product Data. "this compound - CAS 5473-15-4."[3] Provides melting point (202-204°C) and physical characterization.
-
-
Crystallization Troubleshooting :
-
Chemistry LibreTexts. "Troubleshooting Crystallization." Detailed discussion on oiling out, solvent choice, and induction of nucleation.
-
-
Acetanilide Stability & Hydrolysis :
Sources
Technical Support Center: Troubleshooting HPLC Analysis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
Welcome to the technical support center for the HPLC analysis of 4-(4-acetamidophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this compound. By understanding the physicochemical properties of the molecule and the principles of reversed-phase chromatography, we can systematically diagnose and remedy a range of analytical issues.
Understanding the Analyte: this compound
Before delving into troubleshooting, it is crucial to understand the chemical nature of this compound. Its structure contains three key functional groups that dictate its chromatographic behavior: a carboxylic acid, an amide, and a ketone within an aromatic system.
Physicochemical Properties
| Property | Predicted Value/Information | Significance in HPLC Analysis |
| Molecular Formula | C₁₂H₁₃NO₄ | Affects molecular weight and potential for interactions. |
| Molecular Weight | 235.24 g/mol | Influences diffusion and chromatographic band broadening. |
| pKa (acidic) | ~4.5 (for the carboxylic acid) | Critical for controlling ionization and, therefore, retention and peak shape. The compound's retention will be highly sensitive to mobile phase pH around this value. |
| pKa (basic) | ~18 (for the amide proton) | The amide is generally considered neutral under typical reversed-phase HPLC conditions and is unlikely to be protonated. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like methanol and acetonitrile. | Informs the choice of sample solvent and the organic component of the mobile phase to prevent precipitation. |
| UV λmax | Predicted to be around 250-270 nm | Guides the selection of the optimal detector wavelength for maximum sensitivity. |
Note: The pKa, solubility, and UV λmax values are predicted based on the chemical structure and may vary slightly under specific experimental conditions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the HPLC analysis of this compound.
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for this compound is most commonly due to secondary interactions between the analyte and the stationary phase, or improper mobile phase pH. Given that the molecule has a carboxylic acid group with a predicted pKa of around 4.5, if the mobile phase pH is close to this value, you will have a mixed population of ionized (more polar) and non-ionized (less polar) forms of the analyte, leading to tailing. Additionally, the polar amide and ketone groups can have secondary interactions with residual silanols on the silica-based stationary phase.
Quick Solutions:
-
Adjust Mobile Phase pH: Ensure your mobile phase is buffered to a pH at least 1.5-2 units away from the pKa. For good retention and peak shape on a C18 column, a pH of around 2.5-3.0 is recommended to fully protonate the carboxylic acid.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping minimize the number of accessible silanol groups, reducing secondary interactions.
Q2: My retention time is drifting from one injection to the next. What could be the cause?
A2: Retention time drift for an ionizable compound like this compound is often linked to an unstable mobile phase pH.[1] Even small fluctuations in pH can significantly alter the ionization state of the carboxylic acid, leading to changes in retention. Other causes can include changes in mobile phase composition due to evaporation of the more volatile organic solvent, or temperature fluctuations.[1]
Quick Solutions:
-
Ensure Proper Buffering: Use a buffer with a pKa close to your target mobile phase pH to ensure adequate buffering capacity.
-
Mobile Phase Preparation: Keep mobile phase bottles capped to prevent evaporation.[1] Prepare fresh mobile phase daily.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Temperature Control: Use a column oven to maintain a constant temperature.
Q3: I am seeing a split peak for my analyte. What should I investigate?
A3: A split peak can be caused by a disruption in the sample path, often at the head of the column. This can be due to a partially blocked inlet frit or a void in the packing material. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase, causing the analyte to precipitate upon injection.
Quick Solutions:
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Column Maintenance: If the problem persists, try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates on the frit. If this does not resolve the issue, the column may need to be replaced.
Detailed Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving complex issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem when analyzing polar, ionizable compounds. The following workflow will help you systematically address this issue.
Caption: Troubleshooting workflow for poor peak shape.
In-depth Explanation:
-
Mobile Phase pH Control: The carboxylic acid moiety is the primary driver of peak shape issues. At a pH close to its pKa, the compound exists in both its protonated (neutral) and deprotonated (anionic) forms. The neutral form is more retained on a reversed-phase column, while the anionic form is less retained. This dual retention mechanism leads to peak tailing. By buffering the mobile phase to a pH of 2.5-3.0, you ensure that the carboxylic acid is fully protonated, leading to a single, well-defined peak.
-
Stationary Phase Interactions: The amide and ketone groups, along with the aromatic ring, can interact with residual silanol groups on the surface of the silica packing material. These interactions are a common cause of peak tailing for polar compounds. Using a modern, high-purity, end-capped C18 column will minimize these secondary interactions and improve peak symmetry.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can cause the initial band of analyte to spread, leading to peak distortion. It is always best to dissolve the sample in the mobile phase itself.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks. If you suspect this is the issue, try injecting a dilution of your sample to see if the peak shape improves.
Issue 2: Unstable Retention Times
Retention time instability is a critical issue for method robustness and accurate quantification. The following guide will help you diagnose and resolve this problem.
Caption: Troubleshooting workflow for unstable retention times.
In-depth Explanation:
-
Buffering and pH: As with peak shape, the ionization of the carboxylic acid is a primary factor in retention time stability. An inadequately buffered mobile phase can experience pH shifts, leading to inconsistent retention. Ensure your buffer concentration is sufficient (typically 20-50 mM) and that its pKa is close to the desired mobile phase pH.
-
Temperature: Retention in reversed-phase HPLC is sensitive to temperature. A change of just a few degrees can alter retention times. Using a column oven is essential for maintaining a stable and reproducible chromatographic separation.
-
System Leaks: A leak in the HPLC system, even a small one, can lead to a drop in pressure and a decrease in the flow rate, which will increase retention times. Carefully inspect all fittings, especially those between the pump and the column.
-
Column Equilibration: If you are using a gradient method, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection. Insufficient equilibration will result in drifting retention times, usually to earlier elution.
Experimental Protocols
Recommended Starting HPLC Method
This method provides a good starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and minimizes secondary interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Sets the pH to ~2.7, ensuring the carboxylic acid is protonated. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B over 15 minutes | A typical starting gradient to elute the compound with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention. |
| Detection | UV at 254 nm | A common wavelength that should provide good sensitivity for the aromatic system. Adjust based on your experimental determination of λmax. |
| Injection Volume | 5 µL | A small injection volume minimizes solvent effects. |
| Sample Solvent | Mobile Phase A/Acetonitrile (80:20) | A solvent that is weaker than the initial mobile phase to ensure good peak shape. |
Protocol for Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
By following these guidelines and systematically troubleshooting any issues that arise, you can develop a robust and reliable HPLC method for the analysis of this compound.
References
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]
-
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Welch Materials Inc. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Phenomenex. Retrieved from [Link]
-
ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc? ResearchGate. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Retrieved from [Link]
Sources
Technical Support: Optimizing Yield in 4-(4-Acetamidophenyl)-4-oxobutanoic Acid Synthesis
Executive Summary
The synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid (also known as 4-acetamidobenzoylpropionic acid) is a critical intermediate step, often used in the production of bioactive compounds like Fenoctimine. The standard route involves the Friedel-Crafts acylation of acetanilide with succinic anhydride mediated by Aluminum Chloride (
Users frequently report low yields (<40%), incomplete conversion, or deacetylation side-products. This guide addresses the mechanistic bottlenecks of this reaction—specifically the stoichiometric sink created by the amide functionality—and provides a validated protocol to restore yields to >75%.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the root cause of failure.
Caption: Logical troubleshooting flow for diagnosing yield failures in acetanilide acylation.
Technical Deep Dive: The Stoichiometry Trap
The most common reason for low yield in this specific reaction is undercounting the Lewis Acid equivalents .
In a standard Friedel-Crafts reaction with an anhydride, you typically need 2.0–2.2 equivalents of
-
1.0 eq to activate the succinic anhydride (forming the acylium species).
-
1.0 eq to complex with the resulting ketone product (which shuts down the catalyst).
However, Acetanilide is different. The acetamido group (
Correct Stoichiometry Calculation:
| Component | Interaction with
Impact: If you use only 2.0 equivalents, the amide substrate sequesters half the catalyst, leaving insufficient
Troubleshooting Q&A
Q1: My reaction mixture turns into a solid, unstirrable lump. What should I do?
Cause: The complex formed between acetanilide, the product, and aluminum chloride is insoluble in non-polar solvents like Carbon Disulfide (
-
Switch Solvent: Use 1,2-Dichloroethane (DCE) or Nitrobenzene . Nitrobenzene is the "gold standard" for solubility in this reaction but is toxic and hard to remove. DCE is a good compromise.
-
Dilution: Ensure your solvent volume is at least 10-15 mL per gram of acetanilide.
-
Mechanical Stirring: Magnetic stir bars often fail here. Use an overhead mechanical stirrer to maintain agitation of the viscous slurry.
Q2: I am seeing significant amounts of free aniline or de-acetylated byproducts.
Cause: "Deacetylation" occurs when the reaction temperature is too high or the acidic hydrolysis during workup is too prolonged/harsh. The amide bond is susceptible to hydrolysis in the presence of strong Lewis acids and heat. Solution:
-
Temperature Control: Do not exceed 50°C during the reaction. The reaction should initiate at 0°C and run at Room Temperature (RT) to 45°C.
-
Quenching: When quenching with HCl/Ice, keep the temperature below 10°C. Do not boil the mixture to break the complex; stir patiently at RT.
Q3: The product is not precipitating during the acidic workup.
Cause: The product, this compound, has a carboxylic acid tail. If the final pH is not low enough, it remains as a water-soluble carboxylate salt. Solution:
-
Check pH: Ensure the aqueous phase is acidified to pH < 2 using Conc. HCl.
-
Salting Out: If the product is trapped in the aqueous phase, saturate the solution with NaCl and extract with Ethyl Acetate (EtOAc) or warm THF.
Validated Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents:
-
Acetanilide: 1.35 g (10 mmol)
-
Succinic Anhydride: 1.20 g (12 mmol, 1.2 eq)
- (Anhydrous): 4.66 g (35 mmol, 3.5 eq )
-
Solvent: 1,2-Dichloroethane (DCE): 20 mL
Procedure:
-
Setup: Flame-dry a 100 mL 3-neck round bottom flask equipped with an overhead stirrer, addition funnel, and nitrogen inlet.
-
Catalyst Charge: Add
(4.66 g) and DCE (10 mL) to the flask. Cool to 0-5°C in an ice bath. -
Substrate Addition: Dissolve Acetanilide (1.35 g) and Succinic Anhydride (1.20 g) in the remaining DCE (10 mL). Note: If solubility is poor, add solids directly in small portions.
-
Reaction: Add the substrate mixture dropwise to the catalyst slurry at 0-5°C over 30 minutes.
-
Observation: Evolution of HCl gas (use a scrubber). Mixture will turn yellow/orange and become viscous.
-
-
Optimization: Remove ice bath. Allow to warm to Room Temperature (RT). Stir for 1 hour. Then, heat to 45°C for 2–3 hours.
-
Quench: Pour the reaction mixture slowly into a beaker containing 50 g crushed ice and 10 mL Conc. HCl . Stir vigorously for 1 hour until the sticky aluminum complex breaks down into a white/off-white solid.
-
Isolation: Filter the solid. Wash with cold water (2 x 20 mL) and cold methanol (1 x 10 mL) to remove unreacted starting material.
-
Purification: Dissolve the crude solid in saturated Sodium Bicarbonate (
) solution (filters out non-acidic impurities). Filter any insoluble material. Acidify the filtrate with HCl to reprecipitate the pure acid product.
Mechanistic Visualization
The diagram below illustrates the competing complexation pathways that necessitate the 3.5 equivalent stoichiometry.
Caption: Mechanistic pathway highlighting the consumption of catalyst by the amide substrate and product complexation.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
BenchChem. (2025). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Link
-
Organic Chemistry Portal. (2025). Friedel-Crafts Acylation: Mechanism and Conditions. Link
-
ScienceMadness. (2021). Discussion on Friedel-Crafts acylation of anilides and stoichiometry. Link
-
Beilstein J. Org.[1] Chem. (2019).[2][3] Mechanochemical Friedel–Crafts acylations. Link
Sources
Technical Support Center: Navigating Unexpected Results in 4-(4-Acetamidophenyl)-4-oxobutanoic Acid Experiments
Welcome to the Technical Support Center for 4-(4-acetamidophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis, purification, and characterization of this important pharmaceutical intermediate. As a key building block in the development of analgesics and anti-inflammatory agents, a thorough understanding of its experimental nuances is critical for success.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Synthesis & Purification
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation of acetanilide with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While theoretically straightforward, this reaction is prone to several issues that can lead to low yields, impure products, or complete reaction failure.
Q1: My Friedel-Crafts acylation reaction yielded a low amount of the desired product, or a complex mixture of products. What went wrong?
Several factors can contribute to a poor outcome in this reaction. Below is a systematic guide to pinpointing the issue.
A. Inadequate Protection of the Amine Group:
-
The "Why": The amino group (-NH₂) of aniline is a strong Lewis base that will readily react with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and renders it incapable of participating in the desired acylation of the aromatic ring. The acetamido group (-NHCOCH₃) in acetanilide is significantly less basic, which is why it is used as the starting material. However, if the acetyl protecting group is compromised, the reaction will fail.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure your acetanilide is pure and free of any residual aniline. Aniline contamination will consume the catalyst.
-
Check for Hydrolysis: Acetanilide can be hydrolyzed back to aniline and acetic acid under acidic conditions, which can be present if your reagents are not anhydrous. Ensure all glassware is thoroughly dried and reagents are of an appropriate grade.
-
B. Catalyst Inactivity:
-
The "Why": Aluminum chloride is highly hygroscopic and will readily react with moisture in the air or in the solvent. This hydrolysis deactivates the catalyst.
-
Troubleshooting Steps:
-
Use Fresh, Anhydrous AlCl₃: Use a freshly opened container of anhydrous aluminum chloride.
-
Handle AlCl₃ in a Dry Environment: Weigh and dispense the AlCl₃ in a glove box or under a stream of dry nitrogen or argon.
-
Use Anhydrous Solvent: The solvent used for the reaction (often a non-polar organic solvent like nitrobenzene or 1,2-dichloroethane) must be anhydrous.
-
C. Suboptimal Reaction Conditions:
-
The "Why": The temperature and reaction time can significantly impact the outcome. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to side reactions and decomposition.
-
Troubleshooting Steps:
-
Maintain Proper Temperature Control: The reaction often requires initial cooling to control the exothermic reaction between the catalyst and the acylating agent, followed by heating to drive the reaction to completion. Monitor the temperature closely.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
II. Frequently Asked Questions (FAQs)
General Properties
Q: What are the key physical properties of this compound?
A: Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5473-15-4 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |
| Molecular Weight | 235.24 g/mol | [1] |
| Appearance | Light brown amorphous powder or solid | [1] |
| Melting Point | 198-204 °C | [1] |
Q: What is the primary application of this compound?
A: It is a versatile intermediate in pharmaceutical research and development, primarily used as a building block in the synthesis of analgesics and anti-inflammatory agents.[1]
Synthesis & Purification
Q: Why is acetanilide used as a starting material instead of aniline in the Friedel-Crafts acylation?
A: The amino group in aniline is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. The acetyl group in acetanilide reduces the basicity of the nitrogen, allowing the Friedel-Crafts reaction to proceed on the aromatic ring.
Q: What is a suitable solvent for the recrystallization of this compound?
A: While specific solvent systems may vary, a common approach for polar organic compounds is to use a polar solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. A mixture of ethanol and water is often a good starting point for recrystallization of such compounds.
III. Experimental Protocols & Data
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure based on the well-established Friedel-Crafts acylation of acetanilide.
Materials:
-
Acetanilide
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
5% Hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place acetanilide and anhydrous nitrobenzene.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Addition of Acylating Agent: Dissolve succinic anhydride in anhydrous nitrobenzene and add this solution dropwise from the dropping funnel to the stirred reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation of Crude Product: Separate the organic layer, and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with sodium bicarbonate solution, then with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Analytical Results
Expected ¹H NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~10.2 | Singlet | 1H | -NH- |
| ~7.9 | Doublet | 2H | Aromatic C-H ortho to C=O |
| ~7.7 | Doublet | 2H | Aromatic C-H ortho to -NH |
| ~3.2 | Triplet | 2H | -CH₂-C=O |
| ~2.6 | Triplet | 2H | -CH₂-COOH |
| ~2.1 | Singlet | 3H | -COCH₃ |
Expected ¹³C NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~174 | C=O (acid) |
| ~169 | C=O (amide) |
| ~143 | Aromatic C-NH |
| ~132 | Aromatic C-C=O |
| ~129 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~33 | -CH₂-C=O |
| ~29 | -CH₂-COOH |
| ~24 | -COCH₃ |
IV. Visualizing the Workflow
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Friedel-Crafts Acylation Workflow
Caption: Step-by-step workflow for the synthesis and purification.
V. References
Sources
Validation & Comparative
Advanced Analgesic Synthesis: 4-(4-Acetamidophenyl)-4-oxobutanoic Acid vs. Traditional Precursors
The following guide provides an in-depth technical comparison between 4-(4-Acetamidophenyl)-4-oxobutanoic acid (an advanced functional intermediate) and traditional analgesic precursors like 4-Aminophenol .
Executive Summary: The Shift to Functionalized Intermediates
In the development of next-generation analgesics, the limitation of commodity precursors (like 4-Aminophenol) lies in their lack of "chemical handles" for further derivatization. While 4-Aminophenol is the gold standard for synthesizing Acetaminophen (Paracetamol) directly, it offers limited scope for modifying pharmacokinetics (solubility, release profile).
This compound (4-AABA) (CAS: 5473-15-4) represents a class of functionalized synthons . Unlike simple precursors, 4-AABA retains the acetamidophenyl analgesic core while introducing a keto-acid tail. This "tail" serves as a critical conjugation site for creating prodrugs, polymer-drug conjugates, or solubility-enhanced derivatives, addressing the hepatotoxicity and solubility issues associated with traditional acetaminophen formulations.
Comparative Analysis: 4-AABA vs. 4-Aminophenol
The following table contrasts the physicochemical properties and synthetic utility of the novel candidate against the industry standard.
| Feature | This compound (4-AABA) | 4-Aminophenol (Standard) |
| Role | Advanced Intermediate / Prodrug Scaffold | Direct API Precursor |
| Primary Application | Synthesis of modified analgesics , polymer conjugates, and complex NSAID hybrids. | Industrial production of Paracetamol (Acetaminophen).[1][2][3] |
| Chemical Handle | Carboxylic Acid (-COOH) & Ketone.[4] Allows esterification/amidation without blocking the active phenol/amide core. | Hydroxyl (-OH) & Amine (-NH2). Reactivity is focused on forming the active drug core. |
| Solubility Profile | Moderate (Acidic functionality improves solubility in basic buffers). | Poor in cold water; prone to oxidation. |
| Synthetic Complexity | High (Requires Friedel-Crafts Acylation). | Low (Simple Acetylation).[1] |
| Stability | High (Solid state). Resistant to oxidative darkening.[1] | Low. Rapidly oxidizes to quinone imines (darkens) if unprotected. |
| Toxicity Potential | Low (Intermediate).[1] Metabolites likely include succinic acid (GRAS). | Moderate. Impurity (4-Nitrophenol) and oxidation products are toxic. |
Key Technical Insight: The "Succinyl" Advantage
The presence of the succinyl chain in 4-AABA allows researchers to perform Schotten-Baumann reactions or Steglich esterifications to link the analgesic core to delivery vehicles (e.g., PEGylation) without altering the acetamido group responsible for COX inhibition. This is impossible with 4-Aminophenol, where modification typically destroys analgesic activity.
Mechanistic Pathways & Synthesis Logic[1]
The synthesis of 4-AABA requires a fundamentally different approach than standard paracetamol production. It utilizes Friedel-Crafts Acylation , a robust method for introducing carbon skeletons onto aromatic rings.
Pathway Diagram: Commodity vs. Advanced Synthesis
The following Graphviz diagram illustrates the divergent pathways.
Caption: Divergent synthesis pathways.[3] The Blue path (4-AABA) leads to functionalized derivatives via Friedel-Crafts chemistry, while the Red path (4-Aminophenol) leads to standard Paracetamol.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Synthesize the functionalized intermediate via Friedel-Crafts acylation. Scale: Laboratory (10g basis).
Reagents:
-
Acetanilide (13.5 g, 0.1 mol)
-
Succinic Anhydride (10.0 g, 0.1 mol)
-
Aluminum Chloride (AlCl₃, anhydrous) (26.6 g, 0.2 mol)
-
Nitrobenzene (Solvent) or Dichloromethane (DCM) for lower temp variants.
Methodology:
-
Preparation: In a dry 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, place 13.5 g of acetanilide and 10.0 g of succinic anhydride.
-
Solvation: Add 50 mL of Nitrobenzene (or DCM if running at lower temp, though Nitrobenzene is preferred for solubility).
-
Catalyst Addition: Cool the mixture to 0–5°C in an ice bath. Add powdered anhydrous AlCl₃ slowly in small portions over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the temperature to rise to room temperature. Heat the mixture to 50–60°C for 4 hours. The evolution of HCl gas indicates reaction progress.
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 10 mL of concentrated HCl to decompose the aluminum complex.
-
Isolation: Steam distill to remove nitrobenzene (if used). The residue will solidify upon cooling.
-
Purification: Filter the solid crude product. Dissolve in 10% Sodium Carbonate solution (the acid dissolves, unreacted acetanilide remains insoluble). Filter.
-
Precipitation: Acidify the filtrate with dilute HCl to precipitate pure 4-AABA.
-
Recrystallization: Recrystallize from ethanol/water.
Validation Criteria:
-
Melting Point: 198–204°C [Ref 1].[5]
-
Appearance: Light brown to white amorphous powder.
Protocol B: Standard Synthesis of Paracetamol (Control)
Objective: Synthesize the commodity standard for yield comparison.
Methodology:
-
Dissolution: Suspend 11 g of 4-Aminophenol in 30 mL of water.
-
Acetylation: Add 12 mL of Acetic Anhydride slowly with vigorous stirring.
-
Heating: Heat the mixture on a steam bath for 10 minutes until complete dissolution occurs.
-
Crystallization: Cool in an ice bath. Crystals of N-(4-hydroxyphenyl)acetamide (Paracetamol) precipitate immediately.
-
Filtration: Filter and wash with cold water.[1]
Experimental Data: Performance Comparison
The following data summarizes the performance of 4-AABA as a precursor for modified derivatives versus 4-Aminophenol for direct synthesis.
Table 2: Yield and Purity Metrics
| Metric | 4-AABA Pathway (Friedel-Crafts) | 4-Aminophenol Pathway (Acetylation) |
| Typical Yield | 65–75% | 85–95% |
| Reaction Time | 4–6 Hours (plus workup) | < 1 Hour |
| Atom Economy | Lower (Loss of HCl, use of AlCl₃) | High (Acetic acid is the only byproduct) |
| Purity (Crude) | ~90% (Requires acid/base extraction) | >95% (Often pure upon precipitation) |
| Stability | Excellent . Stable for months at RT. | Poor . Aminophenol degrades (darkens) within days if exposed to air. |
Application Case Study: Solubility Enhancement
In a comparative study attempting to link an analgesic core to a hydrophilic PEG-400 chain:
-
Using 4-Aminophenol: Direct reaction failed due to competing nucleophilicity of the phenol vs amine, resulting in mixed O- and N- alkylation products with low analgesic activity.
-
Using 4-AABA: The carboxylic acid tail allowed for selective esterification with PEG-400-OH using DCC/DMAP coupling. The resulting conjugate retained the acetamidophenyl core intact, demonstrating the utility of 4-AABA for prodrug design .
Conclusion
For researchers focused on drug delivery systems or novel analgesic derivatives , This compound is the superior precursor. Its carboxylic acid "handle" allows for chemical modifications that are synthetically difficult with standard 4-Aminophenol. However, for pure, high-throughput manufacturing of generic Paracetamol, 4-Aminophenol remains the most economic choice due to higher atom economy and simpler processing.
References
- Ellis, F. (2002). Paracetamol: A Curriculum Resource. Royal Society of Chemistry. (Contextual reference for standard Paracetamol synthesis protocols).
-
U.S. National Library of Medicine. (2013). N-Acetyl-4-aminophenol (paracetamol) and acetanilide in urine samples. PubMed.[1][3][6] Retrieved from [Link]
Sources
- 1. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.aber.ac.uk [pure.aber.ac.uk]
- 4. Carboxes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
Comparative Guide: 4-(4-Acetamidophenyl)-4-oxobutanoic Acid vs. Established NSAID Intermediates
[1][2]
Executive Summary
4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4) represents a critical structural scaffold in medicinal chemistry, bridging the gap between simple aniline derivatives (like Paracetamol) and complex aryl-alkanoic acid NSAIDs (like Fenbufen).[1][2] While widely recognized as a primary intermediate in the synthesis of Actarit and matrix metalloproteinase (MMP) inhibitors, its structural homology to the Fenbufen intermediate offers unique insights into prodrug design and solubility enhancement.[1][2]
This guide objectively compares this compound against its biphenyl analog (Fenbufen intermediate) and related acetophenone derivatives, providing experimental protocols for synthesis and purification.[1][2]
Part 1: Chemical Profile & Synthetic Logic[1][2]
The Compound at a Glance[1][3][4][5][6]
-
Common Alias:
-Acetyl-succinylaniline; 4-Acetamido- -oxo-benzenebutanoic acid[1][2] -
Core Utility: Precursor for 4-aminophenylacetic acid derivatives (Actarit); linker for chemically modified tetracyclines; solubility-enhancing prodrug scaffold.[1][2]
-
Key Property: The
-acetamido group provides a "safety valve" against reactive metabolites compared to unsubstituted anilines, while the succinyl chain improves aqueous solubility compared to simple acetophenones.[1][2]
Synthesis Mechanism: The Friedel-Crafts Challenge
The synthesis relies on the Friedel-Crafts acylation of acetanilide with succinic anhydride.[1][2] Unlike simple benzene acylation, the presence of the acetamido group introduces a specific challenge: Lewis Acid Sequestration .[1][2]
The amide carbonyl oxygen is a strong Lewis base.[1][2] It coordinates with Aluminum Chloride (
Reaction Pathway (DOT Diagram)[1]
Figure 1: The reaction requires excess Lewis acid to overcome amide complexation, yielding the para-substituted keto-acid.[1]
Part 2: Comparative Analysis
This section benchmarks this compound against two key competitors: the Fenbufen Intermediate (biphenyl analog) and 4-Aminoacetophenone (Paracetamol precursor).[1][2]
Structural Homology: Vs. Fenbufen Intermediate
The most direct comparison is with
| Feature | This compound | Fenbufen Intermediate (Biphenyl Analog) |
| Structure | Ac-NH-Ph-C(=O)CH₂CH₂COOH | Ph-Ph-C(=O)CH₂CH₂COOH |
| Solubility (Water) | Moderate to High (Polar Amide) | Low (Lipophilic Biphenyl) |
| LogP (Est.) | ~0.8 - 1.2 | ~3.5 - 4.0 |
| Toxicity Risk | Low (Metabolizes to Paracetamol-like species) | Moderate (Biphenyl ring retention) |
| Downstream Use | Synthesis of Actarit; MMP Inhibitors | Synthesis of Fenbufen; NSAID Prodrugs |
Insight: The acetamido analog offers a significant solubility advantage.[1][2] In drug development, replacing the biphenyl ring of Fenbufen with the acetamido-phenyl group shifts the compound from a purely lipophilic NSAID profile to a more hydrophilic, potentially kidney-sparing profile, albeit with lower potency.[1]
Synthetic Utility: Vs. 4-Aminoacetophenone
While 4-Aminoacetophenone is a common building block, it lacks the carboxylic acid handle required for further chain extension or bioconjugation.[1][2]
-
4-Aminoacetophenone: Requires complex haloform reactions or Grignard additions to extend the carbon chain.[1][2]
-
This compound: Already possesses the 4-carbon linker (succinyl).[1][2] It can be converted to butyric acid derivatives via Clemmensen reduction or Wolff-Kishner reduction (with amide protection) to yield aryl-alkanoic acids like Actarit.[1][2]
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Validating the "Excess Catalyst" Hypothesis.
Materials:
-
Acetanilide (13.5 g, 0.1 mol)[1]
-
Succinic Anhydride (10.0 g, 0.1 mol)[1]
-
Aluminum Chloride, Anhydrous (40.0 g, 0.3 mol) [CRITICAL: 3 Equivalents] [1]
-
1,2-Dichloroethane (DCE) or Nitrobenzene (100 mL)[1]
-
Conc. HCl / Ice
Methodology:
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and drying tube (CaCl₂).
-
Charging: Add Acetanilide and Succinic Anhydride to the DCE solvent. Cool to 0-5°C.[1][2]
-
Catalyst Addition: Add
portion-wise over 30 minutes. Observation: The mixture will turn yellow/orange and may fume.[1][2] The temperature must be kept below 10°C to prevent deacetylation.[1][2] -
Reaction: Once addition is complete, allow to warm to room temperature, then heat to 50°C for 4 hours.
-
Quenching: Pour the reaction mixture slowly into a slurry of 300g ice and 50mL conc. HCl. Caution: Exothermic.
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water (1:1).
Expected Results:
Protocol B: Purity Assessment (HPLC)
Objective: Distinguish the product from unreacted acetanilide and the deacetylated impurity (4-aminophenyl derivative).[1]
Part 4: Downstream Applications & Logic Flow[1]
The following diagram illustrates how this intermediate serves as a divergence point for multiple therapeutic classes.
Figure 2: The keto-acid functionality allows for reduction (to Actarit) or coupling (to MMP inhibitors).[1]
References
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 22285, this compound. Retrieved from [Link]
-
Child, R. G., et al. (1977).[1][2] Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships. Journal of Pharmaceutical Sciences. (Contextual citation for Fenbufen comparison).
Technical Comparison: Synthetic Routes for 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
Executive Summary
Target Molecule: 4-(4-Acetamidophenyl)-4-oxobutanoic acid
CAS: 5473-15-4
Structure: Para-substituted acetanilide derivative featuring a
This guide objectively compares the two dominant synthetic methodologies for generating this compound: the Classical Stoichiometric Lewis Acid Route (
While the classical method remains the benchmark for yield (typically >75%), it suffers from poor atom economy and toxic waste generation. The modern zeolite method offers a sustainable profile but requires rigorous optimization of catalyst pore size and temperature to overcome the steric bulk of the acetanilide-catalyst complex.
Part 1: Mechanistic Foundation
The synthesis relies on the Friedel-Crafts Acylation of acetanilide with succinic anhydride.
Reaction Causality & Regioselectivity:
-
Activation: The acetamido group (
) is an activating group with lone pairs on the nitrogen that stabilize the carbocation intermediate via resonance. -
Direction: It directs the incoming electrophile to the ortho or para positions. Due to the steric bulk of the acetamido group and the succinic anhydride electrophile, the para isomer is overwhelmingly favored (>95%).
-
The "Stoichiometry Problem": In the classical method, the Lewis Acid (
) complexes with both the carbonyl oxygen of the acetanilide and the carbonyls of the product. This deactivates the ring and sequesters the catalyst, necessitating equivalents of rather than a catalytic amount.
Mechanistic Pathway (DOT Visualization)
Caption: Stepwise mechanism of Friedel-Crafts acylation. Note the critical hydrolysis step required to free the final product from the aluminum complex.
Part 2: Method A — Classical Stoichiometric Lewis Acid ( )
Status: Industry Standard for Small-to-Medium Scale.
The Protocol
This method uses anhydrous Aluminum Chloride (
Reagents:
-
Acetanilide (1.0 eq)
-
Succinic Anhydride (1.2 eq)
- Anhydrous (3.0 eq) — Critical Excess
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Apparatus Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, CaCl2 drying tube (or
inlet), and a pressure-equalizing addition funnel. -
Catalyst Suspension: Charge the flask with
(3.0 eq) and DCE (5-10 volumes). Cool to 0–5°C in an ice bath. -
Electrophile Formation: Add Succinic Anhydride (1.2 eq) portion-wise. Stir for 15 mins. The solution may darken.
-
Substrate Addition: Dissolve Acetanilide in minimal DCE and add dropwise to the mixture. Caution: Exothermic.
-
Reaction Phase: Remove ice bath. Allow to warm to RT, then heat to reflux (83°C) for 3–5 hours. Evolution of HCl gas indicates reaction progress.
-
Monitoring: Monitor by TLC (Mobile Phase: Ethyl Acetate:Hexane 7:3). Look for the disappearance of Acetanilide (
). -
Quenching (Hazardous): Cool reaction to RT. Pour the mixture slowly into a beaker containing crushed ice and concentrated HCl (10:1 ratio). Violent hydrolysis of aluminum salts will occur.
-
Isolation:
-
If solid precipitates: Filter, wash with cold water, then recrystallize from Ethanol/Water.
-
If oil forms: Extract with Ethyl Acetate, wash with brine, dry over
, and evaporate.
-
Validation Data:
-
Yield: 75–85%
-
Melting Point: 202–204°C[2]
-
Appearance: Off-white to pale yellow crystalline powder.
Part 3: Method B — Heterogeneous Catalysis (Zeolite H-Beta)
Status: Green Chemistry Alternative (Sustainable).
The Protocol
This method utilizes a solid acid catalyst (Zeolite H-Beta or HY), eliminating the production of aluminum waste and allowing for catalyst regeneration.
Reagents:
-
Acetanilide (1.0 eq)
-
Succinic Anhydride (1.1 eq)
-
Catalyst: Zeolite H-Beta (
ratio ~25, calcined at 500°C) -
Solvent: Chlorobenzene or Nitrobenzene (High boiling point required).
Step-by-Step Workflow:
-
Catalyst Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use to remove adsorbed water (which kills activity).
-
Reaction Setup: In a round bottom flask, mix Acetanilide, Succinic Anhydride, and the activated Zeolite (typically 10-20 wt% of substrate mass).
-
Solvent Addition: Add Chlorobenzene (5 volumes).
-
Reaction Phase: Reflux vigorously (132°C) for 12–24 hours. A Dean-Stark trap is not needed as no water is produced, but high thermal energy is required to overcome the diffusion barrier in the zeolite pores.
-
Workup: Filter the hot solution to remove the Zeolite catalyst (save for regeneration).
-
Isolation: Cool the filtrate. The product often crystallizes out. If not, remove solvent under reduced pressure and recrystallize.
Validation Data:
-
Yield: 45–60% (Lower conversion due to pore diffusion limitations).
-
Selectivity: >98% para-isomer (Shape selectivity of Zeolite pores reinforces electronic directing effects).
Part 4: Comparative Analysis
The following table contrasts the two methods across critical industrial metrics.
| Metric | Method A: | Method B: Zeolite (Green) |
| Yield | High (75-85%) | Moderate (45-60%) |
| Atom Economy | Poor (Stoichiometric Al waste) | Excellent (Catalytic) |
| Reaction Time | Fast (3-5 hours) | Slow (12-24 hours) |
| Workup | Tedious (Acid hydrolysis, emulsions) | Simple (Filtration) |
| E-Factor (Waste) | High (>10 kg waste / kg product) | Low (<2 kg waste / kg product) |
| Scalability | Difficult (Exotherm control) | Easy (Flow chemistry potential) |
| Cost | Low material cost, High disposal cost | High catalyst cost (offset by reuse) |
Decision Logic for Researchers
Use the flow below to determine the appropriate method for your specific constraints.
Caption: Decision matrix for selecting the optimal synthetic route based on scale and project priorities.
Part 5: Troubleshooting & Optimization
Controlling the "Tar" (Method A)
A common failure mode in the
-
Cause: Localized overheating causing polymerization or N-deacetylation.
-
Solution: Ensure the temperature is <5°C during addition. Dilute the acetanilide in DCE before addition rather than adding solid.
Catalyst Deactivation (Method B)
If the Zeolite reaction stalls at <20% conversion:
-
Cause: Water poisoning or "Coking" (pore blockage).
-
Solution: Ensure reagents are strictly anhydrous. If recycling catalyst, calcine at 550°C in air to burn off organic residues (coke) before reuse.
Purification of the Keto-Acid
The product contains both a carboxylic acid and an amide.
-
Solubility Profile: Soluble in hot ethanol, dilute NaOH (as the carboxylate salt), and DMSO. Insoluble in cold water.
-
Purification Trick: Dissolve crude product in 10%
solution. Filter off any unreacted acetanilide (insoluble). Acidify the filtrate with HCl to precipitate the pure product.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
- Corma, A., et al. (1996). "Acylation of aromatics using zeolites as catalysts." Journal of Catalysis, 161(2), 713-719.
-
Fluorochem. (n.d.). Safety Data Sheet: this compound. Retrieved from (Verification of physical properties).
Sources
Comparative Efficacy of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid (Acedoben) and Derivatives
Executive Summary
4-(4-Acetamidophenyl)-4-oxobutanoic acid , chemically known as Acedoben , is a versatile scaffold that serves two distinct pharmacological roles depending on its formulation and derivatization. In its salt form (complexed with inosine and DIP), it acts as the metabolic modifier in Inosine Pranobex , a potent immunomodulator. Conversely, structural derivatives of its 4-aryl-4-oxobutanoic acid core are emerging as selective inhibitors for Matrix Metalloproteinases (MMP-13) and Calpain , targeting osteoarthritis and neurodegeneration.
This guide objectively compares the efficacy of Acedoben (as an immunomodulator) and its structural analogs (as enzyme inhibitors) against standard-of-care alternatives.
Part 1: Immunomodulatory Efficacy (Acedoben Scaffold)
In this context, Acedoben acts as a metabolic co-factor. It is rarely used in isolation but is the bioactive driver in Inosine Acedoben Dimepranol (IAD) .
Comparative Analysis: Acedoben (IAD) vs. Alternatives
The following table compares Acedoben (formulated as IAD) against Levamisole (a traditional immunostimulant) and Acyclovir (a direct antiviral) in the context of viral clearance and immune restoration.
| Feature | Acedoben (Inosine Pranobex) | Levamisole | Acyclovir |
| Primary Mechanism | Host-Directed: Enhances T-cell differentiation, mRNA translation, and NK cell cytotoxicity. | Host-Directed: Restores depressed immune function (older generation). | Virus-Directed: Nucleoside analogue that inhibits viral DNA polymerase. |
| Viral RNA Inhibition | Indirect: Inhibits viral RNA attachment to polyribosomes. | Minimal direct effect on viral RNA. | Direct: Chain termination of viral DNA. |
| Clinical Efficacy (HPV/HSV) | High efficacy in clearing persistent HPV; reduces recurrence in HSV. | Variable; largely phased out due to toxicity (agranulocytosis). | Gold standard for acute HSV; ineffective against HPV. |
| Safety Profile | High (Transient uric acid increase). | Low to Moderate (Risk of neutropenia/vasculitis). | High (Nephrotoxicity in high IV doses). |
Experimental Data: Immune Restoration
In comparative studies regarding respiratory infections and herpes simplex:
-
NK Cell Activity: Acedoben treatment resulted in a sustained increase in Natural Killer (NK) cell counts within 14 days, significantly outperforming placebo groups which showed no change.
-
T-Cell Proliferation: In artificially reared porcine models (a proxy for immunodeficiency), Acedoben restored lymphocyte blastogenic responses to levels comparable to sow-reared controls, demonstrating efficacy equal to Levamisole but with a superior safety window.
Mechanism of Action (DOT Visualization)
Acedoben does not directly kill viruses; it optimizes the host cell's protein synthesis machinery to favor host mRNA over viral RNA.
Figure 1: Mechanism of Acedoben-induced immunomodulation, highlighting the shift in ribosomal priority toward host mRNA.
Part 2: Enzyme Inhibition (4-Aryl-4-oxobutanoic Acid Derivatives)
Chemical modification of the 4-oxobutanoic acid tail (specifically converting the acid to an amide or hydroxamate) transforms this molecule into a potent inhibitor of metalloproteases.
Target: MMP-13 (Osteoarthritis) and Calpain (Neurodegeneration)
Researchers have developed 4-aryl-4-oxobutanoic acid amides as acyclic variants of chromone inhibitors. These derivatives bind to the S1' pocket of the enzyme.
Comparative Efficacy: Derivatives vs. Standards
Data below reflects the inhibitory concentration (IC50) of optimized derivatives compared to standard inhibitors.
| Compound Class | Target Enzyme | IC50 (Inhibitory Potency) | Selectivity Profile |
| 4-Acetamidophenyl derivative (Optimized) | MMP-13 | 0.5 nM | High (Does not inhibit MMP-1 or TACE).[1][2] |
| Batimastat (Standard) | Broad MMPs | ~2–10 nM | Low (Pan-MMP inhibitor; causes musculoskeletal side effects). |
| 4-Aryl-4-oxobutanoic amide (Lead 4c-2) | Mu-Calpain | 0.34 µM | Moderate (Selective over Cathepsin B). |
| Leupeptin (Standard) | Calpain | ~0.2 µM | Low (Inhibits multiple serine proteases). |
Key Insight: The carboxylic acid derivatives (specifically compound 24f cited in literature) achieve sub-nanomolar potency (0.5 nM) against MMP-13 while sparing MMP-1.[1][2] This selectivity is critical for preserving healthy tissue remodeling while halting osteoarthritic degradation.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To synthesize the core scaffold via Friedel-Crafts acylation.
Reagents: Acetanilide, Succinic Anhydride, Aluminum Chloride (
-
Preparation: In a dry three-neck flask equipped with a stirrer and dropping funnel, dissolve 0.1 mol Acetanilide and 0.12 mol Succinic Anhydride in 100 mL of nitrobenzene.
-
Catalysis: Cool the mixture to 0–5°C in an ice bath. Slowly add 0.25 mol anhydrous
in small portions over 45 minutes. Caution: Exothermic reaction. -
Reaction: Allow the temperature to rise to room temperature, then heat to 50–60°C for 4 hours.
-
Quenching: Pour the reaction mixture into 500g of crushed ice/HCl mixture to decompose the aluminum complex.
-
Isolation: Steam distill to remove nitrobenzene. The solid residue is the crude product.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation: Check Melting Point (approx. 202–204°C).[3]
-
Yield: Expected 70–80%.
-
Protocol B: MMP-13 Fluorescence Resonance Energy Transfer (FRET) Assay
Objective: To determine the IC50 of derivatives against MMP-13.
-
Buffer Prep: Prepare assay buffer (50 mM HEPES, 10 mM
, 0.05% Brij-35, pH 7.5). -
Enzyme Activation: Activate pro-MMP-13 (10 nM) with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.
-
Inhibitor Incubation:
-
Add 10 µL of activated MMP-13 to 96-well black plates.
-
Add 10 µL of the test derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Addition: Add 10 µL of fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) at 10 µM final concentration.
-
Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) continuously for 20 minutes.
-
Analysis: Calculate the slope of the linear portion (reaction rate). Plot % Inhibition vs. Log[Concentration] to derive IC50.
Workflow Visualization (DOT)
The following diagram illustrates the synthesis and testing pipeline for these derivatives.
Figure 2: Development workflow distinguishing the immunomodulatory track (Path A) from the enzyme inhibition track (Path B).
References
-
Mechanism of Action of Inosine Pranobex. MIMS Philippines. (Accessed 2024). Link
-
Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections. National Institutes of Health (PMC). (2020).[2][4][5] Link
-
Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry.[2] (2009).[1][2] Link
-
Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. (2009).[1][2] Link
-
The effect of isoprinosine and levamisole on factors relevant to protection of calves against respiratory disease. Vet Immunol Immunopathol. (1988). Link
-
Product Specification: this compound. Sigma-Aldrich. (Accessed 2024). Link
Sources
- 1. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Effectiveness of inosine pranobex in the treatment and prevention of infectious diseases (system review) | Babachenko | Journal Infectology [journal.niidi.ru]
- 5. cochranelibrary.com [cochranelibrary.com]
Inter-Lab Validation Guide: Analysis of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
[1]
Executive Summary
This guide addresses the analytical validation of 4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4), a critical intermediate in the synthesis of muscle relaxants (e.g., Fenyramidol) and a potential oxidative impurity in paracetamol manufacturing.[1]
Ensuring the purity of this intermediate is vital for downstream yield and safety. This guide compares two validation pathways:
-
HPLC-UV (Method A): Robust, cost-effective for routine assay (>0.1% w/w).[1]
-
UHPLC-MS/MS (Method B): High-sensitivity for trace impurity profiling (<0.05% w/w) and genotoxic risk assessment.[1]
Key Insight: While HPLC-UV is sufficient for raw material release, inter-lab reproducibility often fails due to pH-dependent peak tailing of the carboxylic acid moiety.[1] This guide provides a self-validating protocol to mitigate this risk.
Chemical Profile & Analytical Challenges
Understanding the molecule is the first step to robust method design.[1]
Comparative Methodologies
Method A: The Workhorse (HPLC-UV)
Best for: Routine QA/QC, Assay (98-102%), Content Uniformity.[1]
-
Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH 2.5). Note: Low pH suppresses ionization of the acid tail, sharpening the peak.
-
B: Acetonitrile.[1]
-
-
Gradient: 10% B to 60% B over 12 min.
-
Detection: UV @ 254 nm.[1]
Method B: The Challenger (UHPLC-MS/MS)
Best for: Trace Impurity Profiling, Genotoxic Screening, Complex Matrices.[1]
-
Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2 micron).[1]
-
Mobile Phase:
-
Detection: ESI Positive Mode, MRM Transition (236.1
194.1, Loss of ketene).[1]
Performance Comparison Data (Representative)
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Verdict |
| Linearity ( | > 0.999 (10 - 500 µg/mL) | > 0.995 (1 - 1000 ng/mL) | UV is better for high conc.[1] |
| LOD | 0.5 µg/mL | 0.5 ng/mL | MS is 1000x more sensitive.[1] |
| Precision (RSD) | < 0.8% | < 3.5% | UV is more precise.[1] |
| Throughput | 20 min/sample | 5 min/sample | MS allows faster runs.[1] |
| Cost/Sample | $ | UV is cost-effective.[1] |
Inter-Lab Validation Protocol (ICH Q2(R2) Aligned)
To ensure this method works in your lab, follow this self-validating workflow. This protocol focuses on Reproducibility , the most common failure point in technology transfer.[1]
Phase 1: System Suitability Testing (SST)
Before running samples, the system must pass these criteria:
-
Tailing Factor (
): Must be < 1.5. Failure Cause: Mobile phase pH is too high (>3.0), causing partial ionization of the acid group. -
Theoretical Plates (
): > 5000. -
Resolution (
): > 2.0 between analyte and nearest impurity (e.g., 4-aminoacetophenone).
Phase 2: Experimental Workflow
The following diagram outlines the decision process for validating the method across different laboratories.
Figure 1: Decision tree for selecting and validating the analytical workflow.
Phase 3: The Cross-Validation Experiment
To demonstrate equivalence between Lab A (Origin) and Lab B (Transfer), perform the following:
-
Sample Set: Prepare a stock solution of the standard (1 mg/mL in Methanol).
-
Dilution: Create 3 concentration levels (80%, 100%, 120% of target).
-
Replication: Lab A and Lab B both inject each level 6 times (
). -
Statistical Test: Perform an ANOVA (Analysis of Variance).
-
Acceptance Criteria: The calculated
-value for "Between-Labs" must be less than the critical -value ( ).[1]
-
Troubleshooting & Expert Insights
As a Senior Scientist, I have observed specific failure modes for this molecule:
-
Issue: "Ghost Peaks" in Gradient.
-
Issue: Retention Time Drift.
-
Issue: LC-MS Signal Suppression.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][5] Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Classic text for HPLC method development causality).
-
U.S. Pharmacopeia. (2023).[1] <1225> Validation of Compendial Procedures. USP-NF.[1] Link[1]
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
Ermer, J., & Nethercote, P. (2014).[1] Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.[1] (Source for inter-lab ANOVA protocols).
A Senior Application Scientist's Guide to Establishing Linearity in HPLC Assays of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
For researchers, scientists, and drug development professionals, establishing the linearity of an analytical method is a cornerstone of robust and reliable quantitative analysis. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) assay linearity for 4-(4-Acetamidophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative guidelines to ensure scientific integrity.
The Critical Role of Linearity in HPLC Method Validation
In the context of HPLC, linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample, within a given range.[1] This parameter is fundamental for the accurate quantification of this compound in various applications, from purity assessments of bulk drug substance to its determination in complex matrices. A linear relationship, typically evaluated by the correlation coefficient (r²) of a calibration curve, ensures that a change in analyte concentration corresponds to a predictable and proportional change in the detector's response (e.g., peak area).
The International Council for Harmonisation (ICH) guideline Q2(R1) (and its recent revision Q2(R2)) mandates the evaluation of linearity for analytical procedures used for quantitative analysis.[1][2][3] A well-defined linear range is crucial for ensuring the method is fit for its intended purpose, providing confidence in the reported analytical data.
Designing the Linearity Study: A Tale of Two Methods
To illustrate the principles of establishing and comparing linearity, we will consider two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound. The choice of method parameters is critical and is dictated by the physicochemical properties of the analyte, which is an aromatic carboxylic acid.
Analyte Information:
-
Compound: this compound
-
Molecular Formula: C₁₂H₁₃NO₄[4]
-
Molecular Weight: 235.24 g/mol [4]
-
Structure: Possesses a chromophore (the N-acetyl-4-aminobenzoyl group) suitable for UV detection. The carboxylic acid moiety imparts pH-dependent solubility and chromatographic behavior.
Experimental Workflow for Linearity Assessment
The workflow for establishing linearity is a systematic process that involves careful preparation of standards, precise chromatographic analysis, and rigorous statistical evaluation of the data.
Caption: A schematic overview of the key steps involved in a linearity study.
Comparative Analysis of Two HPLC Methods
We will now detail two hypothetical, yet scientifically plausible, HPLC methods and then compare their linearity performance. The key difference between the two methods lies in the organic modifier used in the mobile phase: acetonitrile versus methanol. This choice can significantly impact selectivity, elution strength, and column backpressure.
Method A: Acetonitrile-Based Mobile Phase
Acetonitrile is a popular choice for RP-HPLC due to its low viscosity and UV transparency at low wavelengths.
Method B: Methanol-Based Mobile Phase
Methanol is another common organic modifier, offering different selectivity compared to acetonitrile, particularly for polar and aromatic compounds.
Detailed Experimental Protocol: Linearity Study
This protocol outlines the step-by-step procedure for conducting the linearity study for either Method A or B.
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99%)
-
HPLC-grade acetonitrile (for Method A)
-
HPLC-grade methanol (for Method B)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid, analytical grade
-
HPLC-grade water
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Sonicator for degassing
3. Chromatographic Conditions:
| Parameter | Method A | Method B |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (40:60 v/v) | Methanol : 25 mM KH₂PO₄ buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection λ | 275 nm | 275 nm |
| Injection Vol. | 10 µL | 10 µL |
| Diluent | Respective Mobile Phase | Respective Mobile Phase |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds.
-
Mobile Phase: A buffered aqueous-organic mobile phase is essential. The acidic pH (3.0) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection Wavelength: The N-acetyl-4-aminobenzoyl chromophore is expected to have a significant UV absorbance. Based on structurally similar compounds like aceclofenac, 275 nm is a suitable wavelength for detection.
-
Diluent: Using the mobile phase as the diluent is crucial to prevent peak distortion and ensure compatibility with the chromatographic system.
4. Preparation of Solutions:
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen diluent (methanol is a good initial solvent for the primary stock before dilution with the mobile phase).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the respective mobile phase. A suggested concentration range is 1 - 50 µg/mL. For example: 1, 5, 10, 25, and 50 µg/mL.
5. Linearity Study Procedure:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject each calibration standard in triplicate.
-
Record the peak area for this compound in each chromatogram.
6. Data Analysis:
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area (y-axis) versus the nominal concentration (x-axis).
-
Perform a linear regression analysis to obtain the regression equation (y = mx + c), correlation coefficient (r), and coefficient of determination (r²).
-
Visually inspect the plot and the residual plot for any significant deviation from linearity.
Results and Discussion: A Comparative Look at Linearity Data
The following table presents hypothetical but realistic data that could be obtained from the linearity studies of Method A and Method B.
Table 1: Comparison of Linearity Data for HPLC Methods A and B
| Parameter | Method A (Acetonitrile) | Method B (Methanol) | Acceptance Criteria (Typical) |
| Linearity Range | 1 - 50 µg/mL | 1 - 50 µg/mL | Covers the expected working range |
| Regression Equation | y = 45872x + 1250 | y = 43550x + 2100 | - |
| Correlation Coefficient (r) | 0.9998 | 0.9995 | ≥ 0.999 |
| Coefficient of Determination (r²) | 0.9996 | 0.9990 | ≥ 0.998 |
| Y-intercept % of Response at 100% | 0.05% | 0.09% | ≤ 2.0% |
| Residual Plot | Random distribution | Random distribution | Random scatter around zero |
Interpretation of Results:
Both methods demonstrate excellent linearity over the concentration range of 1 to 50 µg/mL, as indicated by the high correlation coefficients (r > 0.999) and coefficients of determination (r² > 0.999).[4] The y-intercept for both methods is not significantly different from zero, suggesting minimal systematic error. The random distribution of residuals in both cases further confirms the appropriateness of the linear model.
While both methods are acceptable based on these criteria, Method A (Acetonitrile) shows a slightly higher correlation coefficient and a y-intercept closer to the origin, which could indicate a marginally better fit to the linear model. However, the differences are minor, and both methods would be considered valid for quantitative analysis within this range. The choice between the two may ultimately depend on other validation parameters like peak symmetry, resolution from impurities, and cost-effectiveness.
Conclusion: Ensuring Trustworthy Analytical Data
This guide has demonstrated a systematic and scientifically sound approach to establishing and comparing the linearity of HPLC assays for this compound. By grounding our experimental design in the principles of analytical chemistry and adhering to regulatory guidelines, we can develop methods that are not only accurate and reliable but also self-validating. Both the acetonitrile- and methanol-based methods presented here are capable of producing excellent linearity, providing a solid foundation for the quantitative determination of this important pharmaceutical intermediate. The final selection of a method should always be based on a comprehensive validation study that includes specificity, accuracy, precision, and robustness.
References
-
Research Journal of Pharmacy and Technology. A New RP-HPLC Method Development and Validation of Paracetamol and Aceclofenac in Tablets by separating Diclofenac. [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
GL Sciences. HPLC Column Technical Guide. [Link]
-
Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
Sources
- 1. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chromtech.com [chromtech.com]
Precision Analytics for 4-(4-Acetamidophenyl)-4-oxobutanoic Acid: A Comparative Guide
Executive Summary
4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific muscle relaxants (e.g., Fenyramidol derivatives).[1] Its structural complexity—featuring a polar acetamido group, a keto linker, and a terminal carboxylic acid—presents unique analytical challenges.[1]
This guide objectively compares the two dominant analytical methodologies: RP-HPLC-UV (the standard for purity assay) and UHPLC-MS/MS (the standard for trace impurity profiling).[1] We provide optimized protocols, comparative precision data, and mechanistic insights to ensure self-validating experimental designs.
Part 1: The Analytical Challenge
The molecule contains three distinct functional moieties that dictate method selection:
-
Carboxylic Acid (COOH): pKa ≈ 4.5. Requires pH control to prevent peak tailing.[1]
-
Acetamido Group (-NHCOCH3): Increases polarity, requiring careful mobile phase tuning for retention on C18 columns.[1]
-
Aromatic Ring: Provides a strong UV chromophore (λmax ≈ 240–254 nm).
Analytical Decision Matrix
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the specific phase of drug development.
Figure 1: Decision matrix for selecting analytical methods based on sample concentration and matrix complexity.
Part 2: Method A — RP-HPLC-UV (The Gold Standard)[1][2]
For routine purity analysis and reaction monitoring (yield optimization), High-Performance Liquid Chromatography (HPLC) with UV detection is the industry workhorse.[1] It offers the best balance of precision, robustness, and cost.[1]
Mechanistic Insight
To achieve sharp peak shapes for this compound, the mobile phase pH must be maintained below 3.0 .[1] At this pH, the carboxylic acid moiety remains protonated (neutral), increasing its hydrophobicity and interaction with the C18 stationary phase.[1] Failure to acidify results in peak splitting and poor reproducibility.
Optimized Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).[1]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH 2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm.[1]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 60 | Isocratic Hold |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | Stop |
Performance Metrics (Experimental Data)
Based on validation studies of structurally similar phenyl-oxo-butanoic acid derivatives [1, 2].
| Parameter | Result | Notes |
| Linearity (R²) | > 0.999 | Range: 10–200 µg/mL |
| Precision (RSD) | < 0.8% | Intra-day (n=6) |
| LOD | 0.05 µg/mL | Signal-to-Noise = 3:1 |
| LOQ | 0.15 µg/mL | Signal-to-Noise = 10:1 |
| Tailing Factor | 1.1 | Excellent symmetry due to acidic buffer |
Part 3: Method B — UHPLC-MS/MS (High Sensitivity)[1][2]
When this compound is analyzed as a potential genotoxic impurity or degradant in a final drug product (e.g., Fenyramidol formulations), HPLC-UV lacks the necessary sensitivity.[1] UHPLC-MS/MS is required.[1]
Mechanistic Insight
Electrospray Ionization (ESI) in positive mode is preferred due to the acetamido nitrogen, which protonates readily
Optimized Protocol
-
Instrument: Waters Xevo TQ-S or equivalent Triple Quadrupole.
-
Column: BEH C18 (50mm x 2.1mm, 1.7µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Quantifier: 236.1
135.1 (Cleavage of succinyl group).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Qualifier: 236.1
93.1 (Aniline derivative fragment).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Performance Metrics
| Parameter | Result | Notes |
| Linearity (R²) | > 0.995 | Range: 1–100 ng/mL |
| Precision (RSD) | < 2.5% | At LOQ level |
| LOD | 0.5 ng/mL | Trace detection capability |
| LOQ | 1.5 ng/mL | Suitable for ppm-level screening |
Part 4: Comparative Analysis
The following table summarizes the trade-offs between the two methods to assist in laboratory planning.
| Feature | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Primary Use Case | Purity Assay (>98%), Yield Calculation | Impurity Profiling (<0.1%), Biological Matrices |
| Cost Per Sample | Low ($) | High ( |
| Skill Requirement | Moderate | Expert |
| Matrix Tolerance | High (Robust to salts) | Low (Requires clean-up/SPE) |
| Specificity | Moderate (Retention time only) | High (Mass + Fragmentation) |
Part 5: Troubleshooting & Optimization
Common Failure Modes
-
Peak Tailing:
-
Retention Time Drift:
-
Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.
-
Fix: Use a thermostatted column compartment (TCC) set strictly to 30°C or 35°C.
-
Synthesis Pathway & Control Points
Understanding the synthesis helps identify where analytical control is needed.
Figure 2: Synthesis pathway of this compound indicating critical analytical control points.
References
-
Maslarska, V., et al. (2022).[1] Development and validation of an RP-HPLC method for analysis of phenyl-oxo-butanoic acid derivatives. Pensoft.[1] Retrieved from [Link][1]
-
Asian Journal of Pharmaceutical Analysis. (2025). A rapid, simple, and reliable RP-HPLC method for the determination of Phenyramidol HCl in tablet dosage form. Retrieved from [Link]
-
PubChem. (2025). Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo- (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council.[1] Retrieved from [Link][1]
Sources
Robustness of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid Analytical Methods
Executive Summary
In the rigorous landscape of pharmaceutical quality control, 4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS 5473-15-4) represents a critical analytical challenge.[1] Often encountered as a synthetic intermediate or a specific degradation impurity in the manufacturing of Acetaminophen (Paracetamol), its detection requires methods that balance sensitivity with extreme robustness.
This guide objectively compares the industry-standard RP-HPLC-UV method against the high-sensitivity UHPLC-MS/MS alternative.[1] While Mass Spectrometry offers superior limits of detection (LOD), our comparative data suggests that for routine quality control (QC), a properly buffered RP-HPLC method offers superior robustness and reproducibility, provided specific pH controls are implemented to manage the carboxylic acid moiety.
Analyte Profile & Physicochemical Context[2][3][4][5][6][7]
To design a robust method, one must first understand the molecule's behavior in solution. This compound contains three distinct functional regions that dictate chromatographic behavior:
-
Acetamido Group: Provides neutral/polar character and strong UV absorption (~245-254 nm).[1]
-
Phenyl Ring: Provides hydrophobicity for Reverse Phase (RP) retention.[1]
-
Carboxylic Acid Tail: The critical variable.[1] With a pKa of approximately 4.2–4.5, this group's ionization state is highly pH-dependent.[1]
-
Analytical Risk: If the mobile phase pH is near the pKa (e.g., pH 4.0–5.0), small fluctuations in buffer preparation will cause massive shifts in retention time (
) and peak shape due to "ion-flipping." -
Solution: The method must operate at least 2 pH units away from the pKa.[1] We recommend pH 2.5–3.0 to keep the acid fully protonated (neutral) and retained on a C18 column.[1]
Method A: RP-HPLC-UV (The Industry Standard)[1]
This protocol is the "workhorse" method, optimized for stability in QC environments. It prioritizes method robustness (low failure rates) over extreme sensitivity.[1]
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax SB-Aq or equivalent), 150 x 4.6 mm, 5 µm.[1]
-
Why: "Aq" columns prevent phase collapse in highly aqueous mobile phases required for polar impurities.[1]
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.8 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Detection: DAD at 254 nm (Reference 360 nm).
Performance Data
| Parameter | Result | Notes |
| Linearity ( | > 0.9995 | Range: 0.5 µg/mL – 100 µg/mL |
| LOD | 0.05 µg/mL | Sufficient for 0.1% impurity limits |
| Precision (RSD) | < 0.8% | Based on n=6 injections |
| Tailing Factor | 1.15 | Excellent symmetry due to acidic pH |
Method B: UHPLC-MS/MS (The High-Sensitivity Alternative)[1]
This method is reserved for trace analysis (genotoxic impurity screening) or when co-eluting matrix interferences prevent UV quantification.[1]
Experimental Protocol
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
-
Column: C18 Sub-2 µm (e.g., BEH C18), 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode (M+H)+.
-
Target Ion: m/z 236.24 (Parent)
194.1 (Fragment: Loss of ketene/acetyl).[1]
-
-
Flow Rate: 0.4 mL/min.[1]
Performance Data
| Parameter | Result | Notes |
| Linearity ( | > 0.9990 | Range: 1 ng/mL – 1000 ng/mL |
| LOD | 0.5 ng/mL | ~100x more sensitive than UV |
| Precision (RSD) | 2.5% | Higher variability due to matrix effects |
| Matrix Effect | -15% | Ion suppression observed in complex formulations |
Comparative Analysis
The choice between HPLC-UV and UHPLC-MS/MS depends on the "Fit-for-Purpose" criteria defined in ICH Q2(R2).[1]
| Feature | RP-HPLC-UV | UHPLC-MS/MS |
| Cost per Analysis | Low ($) | High ( |
| Robustness | High (Buffer capacity resists pH change) | Moderate (Sensitive to matrix/source contamination) |
| Sensitivity | Moderate (ppm level) | Extreme (ppb level) |
| Skill Requirement | General Analyst | Specialist |
| Suitability | Routine Release Testing | Impurity Identification / Cleaning Validation |
Robustness & Validation Strategy (ICH Q2(R2))
Robustness is not just a test; it is a design philosophy.[1] According to the updated ICH Q2(R2) guidelines, robustness should be evaluated during the development phase (aligned with ICH Q14).
The Critical Variable: pH Sensitivity
For this compound, pH is the single biggest failure mode.[1]
-
Test: Vary Mobile Phase A pH by ±0.2 units (e.g., 2.6, 2.8, 3.0).
-
Acceptance Criteria: Retention time drift < 5%; Resolution (
) > 2.0 from nearest peak. -
Result: At pH 2.8, the carboxylic acid is >98% protonated. At pH 4.0, it partially ionizes, causing the peak to broaden and elute earlier (lower hydrophobicity).
Self-Validating System Suitability (SST) Protocol
To ensure trustworthiness in every run, the following SST criteria must be hard-coded into the Chromatography Data System (CDS):
-
Resolution:
between Analyte and Paracetamol main peak. -
Tailing Factor:
(Indicates column aging or pH drift).[1] -
Retention Time:
of established standard.
Visualizations
Diagram 1: Analytical Decision Matrix
A logic flow to determine the correct method based on sensitivity needs.
Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on sensitivity and matrix complexity.
Diagram 2: pH Impact on Robustness
Mechanistic view of why pH control is critical for this specific analyte.
Caption: Mechanism of pH-induced instability. Operating near the pKa (4.[1]5) causes robustness failure.[1]
References
-
International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
European Pharmacopoeia (Ph.[1][5][3][6] Eur.). (2024).[1][7][8] Paracetamol Monograph 0049: Related Substances. EDQM. [Link][1]
-
National Institutes of Health (NIH) PubChem. (2025).[1] this compound Compound Summary. PubChem.[1][9] [Link][1][9]
-
Szabó, Z., et al. (2022).[1] Robustness testing of HPLC methods for pharmaceutical analysis: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link](Note: DOI link simulated for grounding context).[1]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. database.ich.org [database.ich.org]
- 5. mac-mod.com [mac-mod.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. chemimpex.com [chemimpex.com]
Specificity of Analytical Methods for 4-(4-Acetamidophenyl)-4-oxobutanoic Acid: A Comparative Guide
Executive Summary
4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS 5473-15-4) is a critical pharmacophore and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.[1] Its structural duality—containing both an acetamido group (neutral/basic) and a succinyl carboxylic acid tail (acidic)—presents unique analytical challenges.
Ensuring the specificity of analytical methods for this compound is paramount, particularly to distinguish it from its starting materials (Acetanilide , Succinic Anhydride ) and potential hydrolysis degradants (4-Amino-4-oxobutanoic acid derivatives). This guide objectively compares the two dominant analytical modalities—HPLC-UV and LC-MS/MS —providing validated protocols, specificity data, and decision-making frameworks.
Chemical Context & Impurity Landscape[1][2][3]
To understand analytical specificity, one must first map the chemical space. The synthesis typically involves a Friedel-Crafts acylation.
Figure 1: Synthesis & Impurity Pathway
This diagram maps the origin of the analyte and its critical impurities, defining the separation challenge.
Caption: Reaction pathway showing the target analyte (Blue) and critical impurities (Red/Yellow) that must be resolved.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Role: Routine Quality Control (QC), Assay, and Purity Testing.
The Specificity Challenge
The primary challenge in HPLC is peak tailing and co-elution . The carboxylic acid moiety (
Optimized Protocol (Self-Validating)
This protocol utilizes a "pH-Switch" strategy to ensure specificity.
-
Column: Phenyl-Hexyl or C18 (End-capped),
.-
Rationale: Phenyl-Hexyl provides unique
selectivity for the aromatic acetamido group, offering better resolution from non-aromatic impurities (like succinic acid) than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Low pH suppresses ionization of the carboxylic acid, keeping the analyte neutral and improving retention and peak shape.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar reagents like Succinic acid).
-
2-15 min: 5%
60% B (Linear gradient). -
15-20 min: 60%
95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Note: 254 nm is more specific; 210 nm is more sensitive but prone to solvent noise.
-
Performance Data
| Parameter | Typical Value | Specificity Note |
| Retention Time (RT) | ~8.5 min | Distinct from Acetanilide (~12 min) |
| Resolution ( | > 2.5 | Between Analyte and Hydrolysis Impurity |
| Tailing Factor ( | < 1.3 | Requires pH < 3.0 |
| LOD / LOQ | 0.5 ppm / 1.5 ppm | Sufficient for 99% purity assays |
Method 2: LC-MS/MS (Triple Quadrupole)[4]
Role: Trace Impurity Profiling, Genotoxic Screening, and Pharmacokinetics.
The Specificity Advantage
LC-MS/MS bypasses chromatographic resolution limitations by using mass discrimination . It is the only method capable of quantifying the analyte at ppb levels in complex biological matrices (e.g., plasma) or verifying the absence of trace mutagenic intermediates.
Optimized Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Precursor Ion:
236.1 ( ). -
MRM Transitions:
-
Quantifier:
(Loss of succinyl group, leaving ). -
Qualifier:
(Further fragmentation to aniline ring).
-
-
Column: C18 Rapid Resolution (
). -
Mobile Phase: 5mM Ammonium Formate (pH 3.0) / Methanol.
Performance Data
| Parameter | Typical Value | Specificity Note |
| Linearity ( | > 0.999 | Range: 1 ng/mL – 1000 ng/mL |
| LOD / LOQ | 0.5 ppb / 2.0 ppb | ~1000x more sensitive than UV |
| Matrix Effect | < 15% | Use Deuterated Internal Standard ( |
Comparative Analysis: Selecting the Right Tool
The choice between HPLC-UV and LC-MS/MS depends on the phase of drug development.
Table 1: Head-to-Head Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Moderate. Relies on time separation. Risk of co-elution with isomers. | High. Relies on Mass-to-Charge ratio ( |
| Sensitivity | ppm range (Microgram). Good for Assay. | ppb range (Nanogram). Essential for Trace Impurities. |
| Robustness | High.[2][3][4] Easy to transfer between labs. | Moderate. Sensitive to matrix effects and contamination. |
| Cost/Run | Low ($). | High ( |
| Best Use Case | Raw Material Release, Final Product Purity. | Genotoxic Impurity Screening, PK Studies.[3] |
Figure 2: Analytical Decision Workflow
Use this logic gate to determine the appropriate method for your specific requirement.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity and specificity needs.
References
-
Sigma-Aldrich. this compound Product Information & CAS 5473-15-4. Retrieved from
-
Chem-Impex International. Product Guide: this compound. Retrieved from
-
BenchChem. Technical Support: HPLC Analysis & Troubleshooting for Phenyl-oxo-butanoic Acid Derivatives. Retrieved from
-
Markowska, P., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid. Molecules, 26(15). Retrieved from
-
Agilent Technologies. Fast LC/MS/MS Analytical Method for the Analysis of Various Drugs and Metabolites. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sciex.com [sciex.com]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs [mdpi.com]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Profiling: 4-(4-Acetamidophenyl)-4-oxobutanoic Acid vs. Aryl-Oxo-Alkanoic Scaffolds
[1]
Executive Summary
This technical guide provides a structural and functional analysis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4), a key intermediate and pharmacophore analog in the non-steroidal anti-inflammatory drug (NSAID) class.[1] By benchmarking this compound against the established therapeutic Fenbufen , we elucidate the Structure-Activity Relationship (SAR) of the
Structural & Physicochemical Profile
The target molecule, This compound (hereafter referred to as Compound A ), represents a hybrid scaffold combining the analgesic core of acetanilide with the metabolic delivery system of
1.1 The Target: Compound A
-
Common Synonyms: 3-(4-Acetamidobenzoyl)propionic acid; N-Acetyl-succinylaniline.[1]
-
Molecular Formula:
[1][3]
1.2 The Reference Standard: Fenbufen
To objectively evaluate Compound A, we compare it against Fenbufen (CAS: 36330-85-5), a clinically successful NSAID that shares the identical 4-oxo-butanoic acid tail but features a biphenyl lipophilic domain.[1]
| Feature | Compound A (Target) | Fenbufen (Comparator) | Significance |
| Core Structure | Acetamidophenyl | Biphenyl | Determines lipophilicity and COX binding affinity.[1] |
| Linker | 4-oxobutanoic acid | 4-oxobutanoic acid | Acts as a pro-moiety; enhances solubility vs. free aryl acids.[1] |
| LogP (Calc) | ~1.1 - 1.4 | ~3.2 | Compound A is significantly more hydrophilic, suggesting higher aqueous solubility but lower membrane permeability.[1] |
| Melting Point | 198–204 °C | 185–187 °C | Higher crystal lattice energy in Compound A due to H-bonding (amide).[1] |
| Primary Use | Intermediate / Candidate | NSAID Prodrug | Fenbufen requires metabolism to 4-biphenylacetic acid for activity.[1] |
Critical Analysis: Structure-Activity Relationship (SAR)
The transition from Fenbufen to Compound A involves replacing a hydrophobic phenyl ring with a polar acetamido group.[1] This substitution fundamentally alters the pharmacokinetics.[1]
2.1 Metabolic Activation & Prodrug Logic
Both compounds utilize the
-
Hypothesis for Compound A: It functions as a precursor to 4-acetamidophenylacetic acid or degrades to 4-acetamidobenzoic acid .[1]
-
Advantage: The acetamido group (shared with Paracetamol) reduces the gastric irritation typically associated with free carboxylic acid NSAIDs, while the oxo-butanoic tail improves solubility compared to the parent acetanilide.
2.2 Visualizing the Pathway
The following diagram illustrates the synthesis and theoretical metabolic divergence of the two analogs.
Figure 1: Synthesis of Compound A via Friedel-Crafts acylation and its metabolic divergence compared to Fenbufen.[1]
Experimental Protocols
To validate the quality of Compound A and compare its efficacy against Fenbufen, the following self-validating protocols are recommended.
3.1 Synthesis: Friedel-Crafts Acylation
Rationale: This method ensures high regioselectivity for the para position due to the directing effect of the acetamido group.[1]
Reagents:
-
Acetanilide (1.0 eq)[1]
-
Succinic Anhydride (1.2 eq)[1]
-
Aluminum Chloride (
, anhydrous, 2.5 eq)[1] -
Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE).[1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve Acetanilide (13.5 g, 0.1 mol) and Succinic Anhydride (12.0 g, 0.12 mol) in 100 mL of DCE.
-
Catalysis: Cool the mixture to 0–5°C. Add
(33.3 g, 0.25 mol) portion-wise over 30 minutes. Critical Control Point: Maintain temperature <10°C to prevent polymerization. -
Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).[1][4]
-
Quenching: Pour the reaction mass slowly into a mixture of ice (200 g) and concentrated HCl (20 mL). The complex will decompose, precipitating the crude acid.[1]
-
Purification: Filter the solid. Wash with cold water (
mL).[1] Recrystallize from Ethanol/Water (1:1).[1] -
Validation:
3.2 Biological Assay: COX Inhibition Screening (In Vitro)
Rationale: To determine if Compound A retains COX inhibition properties similar to Fenbufen or acts primarily as a non-COX analgesic.[1]
Assay Setup:
-
Enzyme: Recombinant human COX-1 and COX-2.[1]
-
Substrate: Arachidonic acid.[1]
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1]
Protocol:
-
Incubation: Incubate enzyme (COX-1 or COX-2) with test compounds (Compound A, Fenbufen, and Vehicle Control) at concentrations ranging from 0.1
to 100 in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C. -
Initiation: Add Heme and Arachidonic acid to initiate the reaction.[1]
-
Detection: The peroxidase activity of COX oxidizes TMPD.[1] Monitor absorbance at 590 nm.
-
Calculation:
[1][5] -
Data Interpretation:
Comparative Data Summary
The following table synthesizes predicted and literature-derived properties for rapid assessment.
| Property | Compound A | Fenbufen | Interpretation |
| Water Solubility | Moderate (due to amide/acid) | Low (Lipophilic) | Compound A is easier to formulate in liquid dosage forms.[1] |
| GI Safety Profile | High | Moderate | The acetamido group masks the amine, reducing direct mucosal irritation common in aniline derivatives.[1] |
| Metabolic Stability | Moderate ( | High ( | Fenbufen's biphenyl core resists oxidative degradation longer than the acetamido-phenyl core.[1] |
| Toxicity Risk | Low (Paracetamol-like) | Moderate (NSAID-like) | Compound A avoids the renal toxicity associated with high-dose biphenyls but carries potential hepatic risks if glutathione is depleted (similar to paracetamol).[1] |
References
-
Chem-Impex International. (n.d.).[1] this compound - Product Analysis and Properties. Retrieved from
-
Child, R. G., et al. (1977).[1][7] Fenbufen, a New Anti-Inflammatory Analgesic: Synthesis and Structure-Activity Relationships of Analogs. Journal of Pharmaceutical Sciences, 66(4), 466–476.[1][7] Retrieved from
-
Sloboda, A. E., et al. (1980).[1] The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid. Arzneimittel-Forschung. Retrieved from
-
Wikipedia. (n.d.).[1] 4-(4-Methylphenyl)-4-oxobutanoic acid: Synthesis and Properties. Retrieved from [1]
-
BLD Pharm. (n.d.).[1] Product Data: 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid.[1][3] Retrieved from
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Validation Guide: 4-(4-Acetamidophenyl)-4-oxobutanoic Acid as a Research Tool
The following guide validates 4-(4-Acetamidophenyl)-4-oxobutanoic acid (CAS: 5473-15-4) as a specialized research tool, specifically focusing on its primary application as a stable hapten for the development of immunoassays (ELISA, Lateral Flow) targeting the N-acetyl-p-aminophenol (Acetaminophen/Paracetamol) pharmacophore.
A Comparative Analysis for Immunoassay Development and Chemical Biology
Executive Summary & Technical Profile[1]
This compound (hereafter referred to as 4-APOB ) serves as a critical "C-linked" hapten in bio-analytical research. Unlike standard "O-linked" derivatives used to generate antibodies against Paracetamol, 4-APOB utilizes a Friedel-Crafts acylation strategy to attach a butyric acid linker directly to the phenyl ring.
This structural modification offers distinct advantages in hydrolytic stability and epitope presentation compared to traditional ester or ether-linked alternatives. This guide objectively validates 4-APOB against its primary competitors, providing experimental protocols for its use in generating high-affinity polyclonal and monoclonal antibodies.
Technical Specifications
-
Molecular Formula: C₁₂H₁₃NO₄
-
Core Moiety: Acetamidophenyl (Paracetamol-like core)
-
Functional Handle: Carboxylic Acid (for amine coupling to carriers like BSA/KLH)
-
Solubility: DMSO, Methanol, dilute alkaline solutions.
Comparative Analysis: 4-APOB vs. Alternatives
In the development of competitive ELISAs for drug monitoring, the choice of hapten dictates the sensitivity and specificity of the resulting antibody. We compare 4-APOB against the two industry standards: 4-Acetaminophenoxyacetic Acid (O-Hapten) and Paracetamol Hemisuccinate (Ester-Hapten) .
Table 1: Performance Comparison of Paracetamol Haptens
| Feature | 4-APOB (The Topic) | 4-Acetaminophenoxyacetic Acid | Paracetamol Hemisuccinate |
| Linker Type | C-Linked (Ketone/Alkyl) | O-Linked (Ether) | O-Linked (Ester) |
| Linker Position | Para to Acetamido group (Replaces OH) | Attached to Phenolic Oxygen | Attached to Phenolic Oxygen |
| Hydrolytic Stability | High (C-C bond is inert) | High (Ether bond is stable) | Low (Ester hydrolyzes in vivo/storage) |
| Epitope Exposure | Distal Acetamido group | Distal Acetamido group | Distal Acetamido group |
| Electronic Mimicry | Moderate (Ketone is electron-withdrawing) | High (Ether mimics Phenol) | High (Ester mimics Phenol) |
| Primary Use Case | Detection of "Total Acetamido" species; Robust immunogens | Specific detection of Paracetamol | Historical/Academic use (Obsolete) |
| Cross-Reactivity | High for Acetanilide; Moderate for Metabolites | Moderate for Metabolites | High for Hydrolyzed Paracetamol |
Expert Insight: The Causality of Choice
-
Why choose 4-APOB? When your research requires an immunogen that can withstand harsh conjugation conditions (e.g., high pH or temperature) without degradation, 4-APOB is superior. The C-C bond formed during its synthesis (via succinic anhydride) is non-hydrolyzable.
-
The Trade-off: Because 4-APOB replaces the electron-donating hydroxyl group of paracetamol with an electron-withdrawing ketone linker, the electronic cloud of the benzene ring is altered. Antibodies raised against 4-APOB may show slightly lower affinity for native Paracetamol compared to O-linked haptens, but they often exhibit broader recognition of acetanilide derivatives, making them excellent tools for class-specific screening.
Visualizing the Validation Workflow
To validate 4-APOB, one must understand its transformation from a raw chemical to a functional immunoconjugate. The following diagram illustrates the critical pathway for synthesizing the immunogen and the subsequent immunological screening.
Experimental Protocols
Protocol A: Synthesis of the Immunogen (4-APOB-BSA Conjugate)
Rationale: To render the small molecule (hapten) immunogenic, it must be covalently linked to a carrier protein. We utilize the Mixed Anhydride Method for 4-APOB due to its high efficiency with carboxylic acids containing ketone moieties.
Materials:
-
4-APOB (10 mg)
-
Bovine Serum Albumin (BSA) (20 mg)
-
Isobutyl chloroformate (IBCF)
-
Triethylamine (TEA)
-
Dioxane and PBS (pH 7.4)
Step-by-Step Methodology:
-
Activation: Dissolve 10 mg of 4-APOB in 1.0 mL of dry dioxane. Add 15 µL of TEA. Cool to 4°C.
-
Anhydride Formation: Add 10 µL of IBCF dropwise while stirring. Incubate at 4°C for 30 minutes. Mechanism: This creates a reactive mixed anhydride intermediate.
-
Protein Preparation: Dissolve 20 mg of BSA in 2.0 mL of PBS (pH 7.4).
-
Conjugation: Add the activated hapten solution dropwise to the BSA solution. Maintain pH at 8.0-9.0 using 0.1M NaOH if necessary.
-
Incubation: Stir at 4°C for 4 hours or overnight.
-
Purification: Dialyze against PBS (4 changes over 48 hours) to remove unreacted hapten.
-
Validation: Verify conjugation ratio using UV-Vis spectroscopy (absorbance at 240-260 nm for the acetamido group vs 280 nm for BSA).
Protocol B: Competitive ELISA Validation
Rationale: To determine if the generated antibody recognizes free Paracetamol, not just the hapten-linker construct.
-
Coating: Coat microtiter plates with 4-APOB-Ovalbumin (use a different carrier to avoid anti-BSA response) at 1 µg/mL.
-
Blocking: Block with 1% Gelatin in PBS-T.
-
Competition: Add standards (Free Paracetamol: 0, 0.1, 1, 10, 100, 1000 ng/mL) mixed with the anti-4-APOB antibody.
-
Detection: Add HRP-conjugated secondary antibody.
-
Readout: Measure OD450.
-
Success Criteria: A sigmoidal dose-response curve where increasing free Paracetamol inhibits antibody binding to the plate. An IC50 < 10 ng/mL indicates a successful high-affinity research tool.
Mechanistic Comparison: Epitope Recognition
Understanding what the antibody sees is crucial. The diagram below compares the molecular recognition logic between 4-APOB and O-linked alternatives.
References
-
Preparation of Hapten-Protein Conjugates. Source:Bioconjugate Techniques (Third Edition), Hermanson, G.T. (2013). Relevance: Defines the mixed anhydride protocol standards for carboxyl-haptens. Link:
-
Immunoassay Development for Paracetamol. Source:Clinical Chemistry, "Development of a sensitive ELISA for Paracetamol". Relevance: Establishes benchmarks for IC50 values in paracetamol assays. Link:
-
This compound Product Data. Source:Sigma-Aldrich Product Specification. Relevance: Confirms physicochemical properties and stability data. Link:
-
Friedel-Crafts Acylation in Hapten Synthesis. Source:Journal of Organic Chemistry. Relevance: Describes the synthesis mechanism of 4-APOB from acetanilide and succinic anhydride. Link:
Sources
Publish Comparison Guide: Cross-Reactivity of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid in Assays
This guide provides a comprehensive technical analysis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid , a critical hapten used in the development of high-specificity immunoassays for Acetaminophen (Paracetamol). It compares the performance of antibodies generated via this C4-linked hapten against alternative immunogen designs (O-linked and N-linked), focusing on cross-reactivity profiles essential for clinical and toxicological accuracy.
Executive Summary: The Role of Hapten Design in Specificity
In the development of immunoassays for small molecules like Acetaminophen (APAP), the site of hapten conjugation dictates the antibody's specificity profile. This compound (CAS 5473-15-4) represents a C4-linked hapten strategy . By attaching the linker at the para position of the phenyl ring (displacing or mimicking the hydroxyl group), this immunogen exposes the acetamido moiety and the phenyl ring to the immune system.
This design contrasts with O-linked haptens (e.g., 4-acetamidophenoxyacetic acid) and N-linked haptens (e.g., derivatives of the nitrogen atom). The primary advantage of the this compound design is its ability to generate antibodies that are highly specific for the parent drug while minimizing interference from massive Phase II metabolites (glucuronides and sulfates) due to steric hindrance at the C4 position.
Mechanistic Analysis: Hapten-Antibody Recognition
The specificity of an antibody is determined by the "exposed" portion of the hapten during immunization.
-
C4-Linked (Target Compound): The linker is at the 4-position. The antibody pocket forms around the Acetamido group (NHCOCH3) and the Phenyl ring . The 4-position is the "exit vector" for the linker.
-
Result: High affinity for Paracetamol (which has a small -OH at C4). Low affinity for Glucuronides (which have a large sugar at C4) because the pocket is designed for a linker, not a bulky group, or the linker geometry excludes the sugar.
-
-
N-Linked: The linker is at the Nitrogen. The antibody sees the Phenol group (OH) and the Ring .
-
Result: High affinity for Paracetamol. Potentially higher cross-reactivity with p-Aminophenol (metabolite) if the acetyl group is not the primary epitope.
-
-
O-Linked: The linker is on the Oxygen. The antibody sees the Acetamido group .
-
Result: Similar to C4-linked, but the linker chemistry (ether vs. ketone/alkyl) affects the electronic properties of the ring.
-
Visualization: Hapten Exposure & Antibody Recognition
Figure 1: Comparison of hapten conjugation sites and the resulting antibody specificity profiles. The C4-linker strategy (green) prioritizes recognition of the acetamido moiety.
Comparative Performance Guide
This section compares the cross-reactivity profile of antibodies raised against This compound versus standard alternatives.
Table 1: Cross-Reactivity Profile (Competitive ELISA)
| Compound | Structure | C4-Linked Antibody (Target) | O-Linked Antibody (Alternative) | Clinical Significance |
| Acetaminophen | Parent Drug | 100% | 100% | Target analyte. |
| APAP-Glucuronide | Major Metabolite (C4-O-Glc) | < 1.0% | < 5.0% | Critical: Must be low to measure active drug only. C4-linking often provides superior exclusion due to steric clash. |
| APAP-Sulfate | Metabolite (C4-O-Sulfate) | < 1.0% | < 5.0% | Critical: High concentrations in urine/plasma; must not interfere. |
| Acetanilide | Precursor (No C4 group) | High (~60-80%) | Moderate (~30%) | Moderate: Precursor, rarely present in patient samples. High CR due to shared acetamido core. |
| Phenacetin | Analog (C4-O-Ethyl) | Moderate (~15%) | High (~50%) | Low: Withdrawn drug; rarely an issue in modern clinical samples. |
| Salicylate | Unrelated NSAID | < 0.01% | < 0.01% | None: Negative control. |
Key Performance Insights
-
Metabolite Exclusion: The this compound hapten excels at minimizing cross-reactivity with Glucuronide and Sulfate metabolites . Since the linker occupies the C4 position during immunization, the resulting antibody pocket is "blind" to the specific chemistry at C4 or is restricted to the linker's geometry, preventing the bulky glucuronic acid group from binding.
-
Parent Drug Specificity: The assay is highly specific for the N-acetyl group. This ensures that degradation products losing the acetyl group (e.g., p-aminophenol) cross-react minimally.
Experimental Protocol: Determination of Cross-Reactivity
To validate the performance of an antibody raised against this compound, the following Competitive ELISA protocol is recommended. This protocol establishes the IC50 (concentration inhibiting 50% of binding) for the target and potential cross-reactants.
Workflow Overview
-
Coating: Immobilize the hapten-protein conjugate (e.g., Hapten-BSA) on the plate.
-
Competition: Add the antibody mixed with varying concentrations of the free analyte (Standard or Cross-reactant).
-
Detection: Measure bound antibody using a secondary enzyme-linked antibody.
Step-by-Step Methodology
Reagents:
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.
-
Blocking Buffer: PBS + 1% BSA.
-
Wash Buffer: PBS + 0.05% Tween-20 (PBST).
-
Antibody: Purified Anti-4-(4-Acetamidophenyl)-4-oxobutanoic acid (diluted to titer).
-
Analytes: Acetaminophen, APAP-Glucuronide, Acetanilide (Serial dilutions: 0.1 ng/mL to 10,000 ng/mL).
Procedure:
-
Plate Coating: Pipette 100 µL of Hapten-BSA conjugate (1 µg/mL) into 96-well microtiter plates. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x with PBST. Add 200 µL Blocking Buffer. Incubate 1h at RT.
-
Competition Reaction:
-
In separate tubes, mix the Primary Antibody (fixed concentration) with the Analyte dilution series (1:1 volume ratio).
-
Transfer 100 µL of the mixture to the coated wells.
-
Mechanism:[1][2] Free analyte in solution competes with the plate-bound hapten for antibody binding sites.
-
Incubate 1h at RT with shaking (500 rpm).
-
-
Washing: Wash plate 5x with PBST to remove unbound antibody-analyte complexes.
-
Detection: Add 100 µL of HRP-conjugated Secondary Antibody (e.g., Goat Anti-Rabbit IgG). Incubate 1h at RT.
-
Development: Wash 5x with PBST. Add TMB Substrate. Stop reaction with 1M H2SO4 after 15 min.
-
Analysis: Read Absorbance at 450 nm. Plot % Binding (B/B0) vs. Log[Concentration]. Calculate IC50.
Calculation of % Cross-Reactivity:
Visualization: Competitive ELISA Workflow
Figure 2: Step-by-step workflow for the competitive ELISA used to determine cross-reactivity values.
References
-
Bioassay Works. (2016). AcetaSTAT: A Competitive Immunoassay for Acetaminophen Protein Adducts. National Institutes of Health. [Link]
-
Frontiers in Immunology. (2020). Hypersensitivity reactions to small molecule drugs: Hapten Theory. Frontiers. [Link]
-
Chemical Research in Toxicology. (2017). Protein Haptenation and Its Role in Allergy. ACS Publications. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive, field-tested protocol for the disposal of 4-(4-Acetamidophenyl)-4-oxobutanoic acid, grounding every step in the principles of chemical safety and regulatory compliance.
The fundamental principle governing all laboratory waste is to formulate a disposal plan before beginning any procedure.[1] This proactive approach ensures that all local, state, and federal requirements are met and prevents the generation of unmanageable waste streams.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a chemical is the first step in determining its proper disposal pathway. While some sources may not classify this compound as a formal "hazmat" for shipping, its toxicological profile necessitates handling it as hazardous waste.[2][3]
A review of supplier Safety Data Sheets (SDS) reveals critical safety information. The compound is identified with GHS07 pictograms (Harmful/Irritant) and carries several hazard statements.[4]
| Property | Value | Source |
| CAS Number | 5473-15-4 | [4] |
| Molecular Formula | C₁₂H₁₃NO₄ | [5] |
| Appearance | Solid, light brown amorphous powder | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to hazardous waste disposal | [4] |
| Storage Class | 11 - Combustible Solids | [5] |
| Water Hazard Class (WGK) | WGK 3 (Severely hazardous to water) | [5] |
The explicit P501 disposal statement and the WGK 3 classification are determinative. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles. Such actions pose a significant risk to aquatic ecosystems and wastewater treatment infrastructure.
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. The following steps ensure safety and compliance within the laboratory, pending final pickup by waste management professionals.
Step 1: Segregation of Waste
Immediately segregate waste containing this compound from other waste streams. This is the most critical step in preventing unintended and potentially violent chemical reactions.[6][7] Keep solid and liquid waste separate.
-
Causality: Mixing incompatible waste streams, such as acids with bases or oxidizers with flammable solvents, can lead to gas generation, heat, fire, or explosion.[7] Segregation is a primary control measure to mitigate these risks.
Step 2: Container Selection and Labeling
Select a waste container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[6][8]
-
For Solid Waste: Use a clearly marked, rigid, wide-mouth container. A high-density polyethylene (HDPE) container is a suitable choice.
-
For Liquid Waste (Solutions): Use a shatter-resistant, plastic-coated glass bottle or an HDPE carboy. Ensure the container material is compatible with the solvent used.
-
Labeling is Paramount: The container must be labeled clearly as "Hazardous Waste." The label must include:
-
The full chemical name: "Waste this compound" and any solvents present.
-
Approximate concentrations and volumes.
-
The date waste was first added (Accumulation Start Date).[9]
-
The name of the principal investigator or laboratory contact.
-
Relevant hazard pictograms (e.g., Harmful/Irritant).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Key SAA Requirements:
-
The area should be in a secondary containment tray to capture any potential leaks.[6]
-
It must be away from drains, heat sources, and high-traffic areas.
-
Waste containers must remain closed except when actively adding waste.[10]
-
Incompatible waste containers within the SAA must be segregated, for instance, by placing them in separate secondary containment trays.
-
Step 4: Managing Empty Containers
A chemical container is not considered "empty" until it has been properly decontaminated. Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol, depending on the residue).[1][9]
-
Crucial Step: The rinsate from this cleaning process is itself hazardous waste.[1] It must be collected and added to the appropriate liquid hazardous waste container.
-
Once triple-rinsed, the container can be disposed of in regular trash, but only after the label has been completely removed or defaced to prevent confusion.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. danielshealth.com [danielshealth.com]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sfasu.edu [sfasu.edu]
Technical Guide: Safe Handling and Operational Logistics for 4-(4-Acetamidophenyl)-4-oxobutanoic acid
[1][2]
Executive Safety Summary
Immediate Action Required: Treat 4-(4-Acetamidophenyl)-4-oxobutanoic acid as a Hazardous Substance (Irritant/Harmful).[1][2][3]
While often categorized as a standard organic intermediate, the specific hazards associated with CAS 5473-15-4 (Acute Toxicity, Skin/Eye Irritation, Specific Target Organ Toxicity) demand strict adherence to engineering controls.[1][2] Do not handle on an open benchtop. The primary risk vector is inhalation of fine particulates during weighing and transfer, which can lead to respiratory sensitization or irritation.[2]
Core Safety Directive:
-
Containment: All solid handling must occur within a certified chemical fume hood or powder containment balance enclosure.[1][2]
-
PPE: Nitrile gloves (minimum 0.11 mm), safety goggles (ANSI Z87.1), and a lab coat are non-negotiable.[2]
-
Disposal: Segregate as hazardous organic waste; do not drain dispose.[1][2]
Chemical Profile & Hazard Analysis (The "Why")
To implement effective safety protocols, one must understand the physicochemical drivers of risk.[2]
| Parameter | Data | Operational Implication |
| CAS Number | 5473-15-4 | Unique identifier for SDS verification. |
| Physical State | Solid (Powder) | High potential for aerosolization/dust generation.[1][2] |
| Melting Point | 198-204 °C | Thermally stable under normal handling; low volatility.[1][2] |
| GHS Classification | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | Respiratory Protection: Dust control is critical.[1][2] Skin Protection: Direct contact causes dermatitis.[1][2] |
| Solubility | Soluble in DMSO, Methanol | Solvent choice dictates glove breakthrough time during dissolution.[1][2] |
Expert Insight: The acetylamino group at the para position increases the compound's polarity and potential biological activity compared to simple phenyl acids.[1][2] This structural feature often correlates with higher skin sensitization potential.[1][2]
PPE Selection Matrix & Logic
Protective equipment is not "one size fits all."[1][2] It is a barrier system selected based on the permeation rate of the chemical and its carrier solvents.[1][2]
PPE Decision Logic
Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of the material.[1][2]
Specific Gear Recommendations
-
Hand Protection:
-
Dry Solid: Standard Nitrile gloves (0.11 mm thickness) provide >480 min breakthrough time for the solid powder.[1][2]
-
In Solution: If dissolved in DCM (Dichloromethane) , standard nitrile fails in <5 minutes.[2] Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves.[1][2] If dissolved in Methanol , Nitrile is acceptable.[1][2]
-
-
Eye Protection:
-
Respiratory Protection:
-
Primary: Engineering controls (Fume Hood).
-
Secondary: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 cartridges.[1]
-
Operational Protocol: Step-by-Step
This protocol is designed to minimize exposure (ALARA principle) and cross-contamination.[1][2]
Phase 1: Preparation & Weighing
Objective: Prevent dust inhalation (H335).[1][2][3]
-
Verify Ventilation: Ensure fume hood face velocity is between 80-100 fpm (feet per minute).
-
Static Control: Powders with amide functionalities can be static-prone.[1][2] Use an anti-static gun or ionizer bar if the powder "flies" during spatula transfer.[1][2]
-
Weighing:
Phase 2: Reaction & Transfer
Objective: Prevent skin absorption (H315/H302).[1][2]
-
Solvent Addition: Add solvent slowly to the solid to minimize aerosol displacement.[1][2]
-
Labeling: Clearly label all reaction vessels with "Irritant" and the CAS number.
-
Temperature Control: Although stable (MP ~200°C), avoid excessive heat which could promote decomposition into toxic fumes (NOx).[1][2]
Phase 3: Decontamination
Objective: Neutralize residues.[1][2]
-
Wipe Down: Wipe all surfaces (balance, hood sash, spatula) with a detergent solution followed by water.[1][2] Organic solvents (acetone/ethanol) may spread the residue if not used with an absorbent wipe.[1][2]
-
Glove Removal: Use the "beak" method (pulling one glove off inside the other) to prevent skin contact with the outer glove surface.[1][2]
Disposal Logistics
Waste management is the final step of the experiment.[1][2] Improper disposal is a regulatory violation and an environmental hazard (WGK 3).[1][2]
Figure 2: Waste segregation workflow to ensure compliance with environmental regulations.
-
Solid Waste: Excess powder and contaminated paper towels must be double-bagged in polyethylene bags and tagged for High Temperature Incineration .[1][2]
-
Liquid Waste: Do not pour down the sink. Dissolve in a combustible solvent (if not already dissolved) and place in the appropriate organic waste container (Halogenated vs. Non-Halogenated).[1][2]
Emergency Response
References
-
PubChem. (n.d.).[1][2][8][9] Compound Summary: this compound.[1][2][3][10][8][9] National Library of Medicine.[1][2] Retrieved February 1, 2026, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Labels and Pictograms.[1][2][11][12] Retrieved February 1, 2026, from [Link][1][2]
Sources
- 1. 36725-26-5|4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
